Acetazolamide
Descripción
This compound appears as white to yellowish-white fine crystalline powder. No odor or taste. (NTP, 1992)
This compound is a sulfonamide, a member of thiadiazoles and a monocarboxylic acid amide. It has a role as a diuretic, an anticonvulsant and an EC 4.2.1.1 (carbonic anhydrase) inhibitor. It is a conjugate acid of an this compound(1-). It derives from a hydride of a 1,3,4-thiadiazole.
One of the carbonic anhydrase inhibitors that is sometimes effective against absence seizures. It is sometimes useful also as an adjunct in the treatment of tonic-clonic, myoclonic, and atonic seizures, particularly in women whose seizures occur or are exacerbated at specific times in the menstrual cycle. However, its usefulness is transient often because of rapid development of tolerance. Its antiepileptic effect may be due to its inhibitory effect on brain carbonic anhydrase, which leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition. (From Smith and Reynard, Textbook of Pharmacology, 1991, p337)
This compound is a Carbonic Anhydrase Inhibitor. The mechanism of action of this compound is as a Carbonic Anhydrase Inhibitor.
This compound is a sulfonamide derivative with diuretic, antiglaucoma, and anticonvulsant properties. This compound is a non-competitive inhibitor of carbonic anhydrase, an enzyme found in cells in the proximal tube of the kidney, the eye, and glial cells. Inhibition of this enzyme in the kidney prevents excretion of hydrogen, leading to increased bicarbonate and cation excretion and increased urinary volume, which results in an alkaline diuresis. This compound reduces the concentration of bicarbonate, resulting in a decreased synthesis of aqueous humor in the eye, thereby lowering intraocular pressure. Although its mechanism of action is unknown, this compound has anti-convulsant properties resulting from indirect effects secondary to metabolic acidosis or direct effects on neuronal transmission. This compound also produces respiratory stimulant effects in response to changes to both carbon dioxide and oxygen tension levels within the lungs.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 8 approved and 22 investigational indications. This drug has a black box warning from the FDA.
One of the CARBONIC ANHYDRASE INHIBITORS that is sometimes effective against absence seizures. It is sometimes useful also as an adjunct in the treatment of tonic-clonic, myoclonic, and atonic seizures, particularly in women whose seizures occur or are exacerbated at specific times in the menstrual cycle. However, its usefulness is transient often because of rapid development of tolerance. Its antiepileptic effect may be due to its inhibitory effect on brain carbonic anhydrase, which leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition. (From Smith and Reynard, Textbook of Pharmacology, 1991, p337)
See also: Methazolamide (related); this compound Sodium (active moiety of); Benzolamide (related).
Propiedades
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 | |
| Record name | ACETAZOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19702 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1424-27-7 (mono-hydrochloride salt) | |
| Record name | Acetazolamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022544 | |
| Record name | Acetazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetazolamide appears as white to yellowish-white fine crystalline powder. No odor or taste. (NTP, 1992), Solid | |
| Record name | ACETAZOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19702 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetazolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), SPARINGLY SOL IN COLD WATER, SLIGHTLY SOL IN ALCOHOL, INSOL IN CHLOROFORM, DIETHYL ETHER, CARBON TETRACHLORIDE; SLIGHTLY SOL IN ACETONE, Readily soluble in 1 N sodium carbonate solution., In water= 980 mg/l at 30 °C., 2.79e+00 g/L | |
| Record name | SID855900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ACETAZOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19702 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetazolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETAZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetazolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM WATER, WHITE TO FAINTLY YELLOWISH WHITE, CRYSTALLINE, POWDER | |
CAS No. |
59-66-5 | |
| Record name | ACETAZOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19702 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetazolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetazolamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetazolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acetazolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetazolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetazolamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3FX965V0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETAZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetazolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
496 to 498 °F (effervescence) (NTP, 1992), 258-259 °C (EFFERVESCENCE), 260.5 °C | |
| Record name | ACETAZOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19702 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetazolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETAZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetazolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Acetazolamide in Regulating Intracellular pH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetazolamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃).[1][2] This inhibition disrupts the normal physiological equilibrium between CO₂, bicarbonate (HCO₃⁻), and protons (H⁺), leading to significant alterations in both intracellular pH (pHi) and extracellular pH.[2][3] By impeding the rapid interconversion of these species, this compound effectively modulates cellular pH-regulating mechanisms, impacting a wide array of physiological processes. These include fluid and electrolyte balance, neuronal excitability, and cellular proliferation.[1][4] This technical guide provides a comprehensive overview of the core mechanism of this compound, presents quantitative data on its effects on pHi across various cell types, details key experimental protocols for studying these effects, and illustrates the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of this compound is the non-competitive inhibition of carbonic anhydrase.[3] CAs are metalloenzymes that dramatically accelerate the hydration of CO₂ to H₂CO₃, which then rapidly dissociates into H⁺ and HCO₃⁻.[4] This reaction is fundamental to cellular pH buffering and the transport of CO₂ and HCO₃⁻ across cell membranes.
By inhibiting CA, this compound slows this reaction by several orders of magnitude.[5] The immediate consequence is a reduced rate of H⁺ and HCO₃⁻ formation from CO₂ and water within the cell. This disruption leads to an accumulation of intracellular CO₂ and a depletion of protons, which would initially suggest an alkalinizing effect. However, the predominant effect observed in many tissues is a net intracellular acidification.[6][7] This occurs because the inhibition of CA also impairs the cell's ability to buffer acid loads and affects the activity of various membrane transporters that rely on H⁺ and HCO₃⁻ gradients.
For instance, in the renal proximal tubule, CA inhibition reduces the availability of intracellular H⁺ for the Na⁺/H⁺ exchanger (NHE) on the apical membrane, thereby decreasing sodium and bicarbonate reabsorption and leading to diuresis.[8][9] The overall impact on pHi is context-dependent, varying with the specific CA isoforms present, their subcellular location (cytosolic vs. membrane-bound), and the complement of ion transporters and exchangers in a given cell type.
Caption: this compound inhibits carbonic anhydrase, slowing CO₂ hydration and disrupting H⁺ and HCO₃⁻ levels.
Quantitative Data on pHi Regulation
The effect of this compound on intracellular pH is highly dependent on the cell type, experimental conditions, and the specific CA isoforms being targeted. The following tables summarize quantitative findings from various studies.
| Cell/Tissue Type | This compound (AZM) Concentration | Observed Effect on Intracellular pH (pHi) | Magnitude of Change | Reference(s) |
| Bovine Corneal Endothelium | 100 µM or 500 µM | Intracellular Acidification | ↓ 0.06 ± 0.01 pH units | [6] |
| Multiple Myeloma (8226) Cells | Not Specified | Intracellular Acidification (under hypoxia) | ↓ from ~6.6 to ~6.4 | [7] |
| Developing Rodent Limb Bud | Not Specified | Intracellular Acidification (15 hrs post-treatment) | Significant Decrease | [10] |
| Rat Middle Cerebral Arteries | 100 µM | No significant effect on steady-state pHi | - | [11] |
| Experimental Parameter | This compound (AZM) Concentration | Observed Effect | Magnitude of Change | Reference(s) |
| Rate of pHi change (Na⁺:HCO₃⁻ cotransport) | 100 µM or 500 µM | Slowed initial rate of pHi change | ↓ to 50 ± 10% of control | [6] |
| Rate of pHi change (Cl⁻/HCO₃⁻ exchange) | 100 µM or 500 µM | Slowed initial rate of pHi change | ↓ to 37 ± 1% of control | [6] |
| ¹⁴C Extraction (Skeletal Muscle) | 10⁻⁴ M | Reduced ¹⁴C extraction (indicating CA inhibition) | ↓ from 0.72 to 0.45 | [12] |
| Na⁺ influx (Rabbit Renal Cortex) | 0.6 mM | Inhibited NH₄⁺ gradient-stimulated Na⁺ influx | >75% inhibition | [13] |
| Carbonic Anhydrase Isoform | This compound Inhibition Constant (Ki) | Reference(s) |
| CA II (Renal) | 12 nM | [5] |
| CA IV (Renal) | 74 nM | [5] |
Key Experimental Protocols
Measurement of Intracellular pH using BCECF-AM
This is the most common method for monitoring pHi in living cells.[6] It utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). The membrane-permeant acetoxymethyl ester form (BCECF-AM) is loaded into cells, where intracellular esterases cleave the AM group, trapping the fluorescent BCECF probe inside.[14][15]
Protocol Outline:
-
Cell Preparation: Plate adherent cells on coverslips or prepare cell suspensions. Ensure cells are healthy and in a suitable buffer (e.g., HEPES-buffered saline).[16]
-
Dye Loading:
-
Washing: Wash the cells at least three times with the experimental buffer to remove extracellular dye and allow for complete de-esterification of the intracellular probe.[14]
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope or use a fluorometer/plate reader.
-
Excite the BCECF probe at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[14][16]
-
Measure the emission intensity at ~535 nm for both excitation wavelengths.[14]
-
-
Data Analysis & Calibration:
-
The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is calculated. This ratiometric approach minimizes artifacts from dye concentration, cell path length, and photobleaching.[15]
-
To convert the fluorescence ratio to an absolute pHi value, a calibration curve is generated at the end of each experiment. This is done by perfusing the cells with high-K⁺ buffers of known pH values in the presence of a protonophore like nigericin, which equilibrates the intracellular and extracellular pH.
-
Caption: Experimental workflow for measuring intracellular pH (pHi) using the fluorescent indicator BCECF-AM.
Determination of Carbonic Anhydrase Activity
Several assays exist to measure CA activity, with the primary methods focusing on either CO₂ hydration or esterase activity.[18][19]
1. CO₂ Hydration Assay (Modified Wilbur-Anderson Assay): [18][19] This method follows the pH change resulting from the CA-catalyzed hydration of CO₂.
-
Principle: The assay measures the time required for the pH of a buffered solution (e.g., Tris-HCl) to drop from a high value (e.g., 8.3) to a lower value (e.g., 6.3) after the addition of CO₂-saturated water. The presence of CA accelerates this pH drop.[18]
-
Protocol:
-
A reaction vessel containing a buffer and a pH indicator (like phenol red) is cooled to near 0°C to increase CO₂ solubility.[18][19]
-
The reaction is initiated by injecting a known volume of ice-cold, CO₂-saturated water.
-
The change in absorbance of the pH indicator (e.g., at 570 nm for phenol red) or the pH change itself is monitored over time.[19]
-
The time for the specified pH drop is recorded for both the uncatalyzed reaction (T₀) and the enzyme-catalyzed reaction (T).
-
Enzyme activity in Wilbur-Anderson Units (WAU) is calculated as: WAU = (T₀ - T) / T.
-
2. Esterase Activity Assay (p-Nitrophenyl Acetate Assay): [18] This colorimetric method utilizes the fact that CAs also exhibit esterase activity.
-
Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow chromophore. The rate of p-nitrophenol formation is measured spectrophotometrically.
-
Protocol:
-
The enzyme sample is added to a reaction buffer.
-
The reaction is started by adding a stock solution of pNPA.
-
The increase in absorbance at a specific wavelength (typically ~400 nm) is monitored over time.
-
The initial rate of the reaction is proportional to the CA concentration. This assay is simpler and faster than the hydration assay but measures a non-physiological reaction.[18]
-
Signaling Pathways and Cellular Consequences
The regulation of pHi is critical for a multitude of cellular functions. By inducing intracellular acidification, this compound can influence several downstream pathways.
1. Regulation of Ion Transporters: The activity of many ion transporters is pH-sensitive. For example, this compound-induced acidification can modulate the activity of Na⁺/H⁺ exchangers (NHEs) and Na⁺-HCO₃⁻ cotransporters (NBCs), which are themselves key regulators of pHi.[20] In the kidney, inhibition of the CA-NBCe1 metabolon complex is thought to be a key mechanism of action.[9]
2. Proliferation and Apoptosis in Cancer: Many cancer cells, particularly in a hypoxic environment, maintain a relatively alkaline pHi while promoting an acidic extracellular microenvironment. This "reversed" pH gradient favors proliferation and metastasis. By inhibiting CAs (especially the tumor-associated isoform CAIX), this compound can disrupt this pH balance, causing intracellular acidification that can overcome resistance to hypoxia-mediated apoptosis and reduce tumor growth.[7]
Caption: this compound inhibits CAIX in hypoxic tumors, leading to intracellular acidification and apoptosis.
Conclusion
This compound's role in regulating intracellular pH is a direct consequence of its potent inhibition of carbonic anhydrase. By slowing the fundamental CO₂ hydration reaction, it disrupts cellular acid-base homeostasis, typically resulting in intracellular acidification. The precise quantitative effects and downstream consequences are tissue- and cell-type specific, depending on the local expression of CA isoforms and ion transporters. The methodologies detailed herein, particularly fluorescence-based pHi measurement and CA activity assays, are crucial tools for researchers and drug developers investigating the multifaceted effects of this compound and other CA inhibitors. A thorough understanding of these mechanisms is vital for optimizing existing therapeutic applications and exploring new indications in fields ranging from oncology to neuroscience.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound causes renal [Formula: see text] wasting but inhibits ammoniagenesis and prevents the correction of metabolic acidosis by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimating intracellular pH in developing rodent embryos using a computer imaging technique: changes in embryonic pH and proliferation rates following maternal treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Na+-HCO-3 cotransport in basolateral membrane vesicles isolated from rabbit renal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 17. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. journals.physiology.org [journals.physiology.org]
Acetazolamide's Impact on Cerebrospinal Fluid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of acetazolamide's effect on cerebrospinal fluid (CSF) production pathways. It provides a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and visual representations of the signaling cascades involved.
Introduction: The Role of this compound in CSF Dynamics
This compound, a potent carbonic anhydrase inhibitor, has long been a cornerstone in the management of conditions characterized by elevated intracranial pressure (ICP), such as idiopathic intracranial hypertension and hydrocephalus.[1] Its primary mechanism of action lies in the reduction of cerebrospinal fluid (CSF) secretion by the choroid plexus, the brain's specialized epithelial tissue responsible for producing the majority of CSF.[1][2][3] By inhibiting carbonic anhydrase, this compound disrupts the delicate balance of ion transport that drives water movement into the cerebral ventricles, thereby decreasing the rate of CSF production.[3][4] This guide delves into the molecular pathways and physiological consequences of this inhibition.
Quantitative Effects of this compound on CSF Production and Intracranial Pressure
The administration of this compound leads to a quantifiable reduction in both CSF production rates and intracranial pressure. The following tables summarize key findings from various preclinical and clinical studies.
| Parameter | Species/Study Population | Dosage | Reduction (%) | Key Findings | Citation |
| CSF Production | Children with hydrocephalus | 50-75 mg/kg/day | 39-48% | Significant decrease in externalized ventriculostomy drain output. | [5][6] |
| CSF Production | Sprague-Dawley Rats | 50 mg/kg | ~45% | This dose appears to achieve maximal effect due to this compound-insensitive carbonic anhydrases. | [3] |
| CSF Production | Cats | Intravenous | 50-90% | Marked inhibition of transport mechanisms in the choroid plexus. | [7] |
| Intracranial Pressure (ICP) | Healthy Rats | 200mg (single dose) | 66 ± 4% (maximum reduction at 55 min) | Significant lowering of ICP within 10 minutes of injection. | [8] |
| Intracranial Pressure (ICP) | Patients with high ICP CSF leaks | 500 mg (oral) | 31.6% | Mean pressure dropped from 32.0 ± 7.4 cm H₂O to 21.9 ± 7.5 cm H₂O. | [9] |
| Intracranial Pressure (ICP) | Patients with Idiopathic Intracranial Hypertension | Up to 4 g/day | -128 mm H₂O (mean change) | Significant decrease in cerebrospinal fluid pressure compared to placebo. | [4] |
Table 1: Effect of this compound on Cerebrospinal Fluid (CSF) Production. This table summarizes the quantitative reduction in CSF production observed in various studies following this compound administration.
| Parameter | Species/Study Population | Dosage | Change | Key Findings | Citation |
| Na+/K+ ATPase Activity | Rat Choroid Plexus Epithelial Cells | In vitro | Significant decrease (P=0.0022) | Direct inhibitory effect on the primary ion pump for CSF secretion. | [8] |
| Aquaporin-1 (AQP1) Protein | Rat Choroid Plexus (membrane fraction) | 200mg (single dose) | Increase (p=0.0152) | A compensatory response to the altered ion transport. | [8] |
| Na+/K+ ATPase Protein | Rat Choroid Plexus (membrane fraction) | 200mg (single dose) | Increase (p=0.0411) | A potential compensatory mechanism to the drug's effect. | [8] |
| Blood HCO₃⁻ Levels | Rats | Intravenous | Decrease | Systemic metabolic acidosis is a known side effect. | [10] |
| End-tidal CO₂ (etCO₂) | Rats | Intravenous | Abrupt decrease (-32 ± 1%) | Reflects the systemic effects of carbonic anhydrase inhibition. | [10] |
Table 2: Molecular and Physiological Changes Induced by this compound. This table outlines the impact of this compound on key transporters and physiological parameters.
Signaling Pathways and Molecular Mechanisms
This compound's primary target is carbonic anhydrase, an enzyme crucial for the hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the choroid plexus epithelial cells, this reaction is fundamental for providing the necessary ions for transport into the ventricles.
The inhibition of carbonic anhydrase by this compound leads to a reduction in the intracellular availability of H⁺ and HCO₃⁻. This has several downstream consequences for ion transporters located on both the basolateral (blood-facing) and apical (CSF-facing) membranes of the choroid plexus epithelium. The decreased availability of these ions indirectly inhibits the activity of various bicarbonate transporters.[10][11] The net effect is a reduction in the transport of sodium (Na⁺), chloride (Cl⁻), and bicarbonate (HCO₃⁻) ions into the CSF, which in turn diminishes the osmotic gradient necessary for water to follow, primarily through aquaporin-1 (AQP1) channels.[8][12]
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.
In Vivo Measurement of Intracranial Pressure and CSF Secretion in Rats
-
Animal Model: Adult female Sprague-Dawley rats are commonly used.[8][13]
-
Anesthesia and Ventilation: Animals are anesthetized, often with isoflurane, and mechanically ventilated to maintain stable blood gases.[10][13]
-
ICP Monitoring: A pressure-sensitive catheter is inserted into the cisterna magna or a lateral ventricle to continuously record ICP.[8][13]
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.), intraperitoneally (i.p.), or via oral gavage.[3][14]
-
CSF Secretion Measurement: CSF secretion rate can be determined using methods like the ventriculo-cisternal perfusion technique with inulin as a marker. The dilution of inulin in the collected CSF is used to calculate the rate of newly formed CSF.
-
Physiological Monitoring: Arterial blood pressure, heart rate, and end-tidal CO₂ are monitored throughout the experiment to assess systemic effects.[3][10]
References
- 1. neurologytoday.aan.com [neurologytoday.aan.com]
- 2. A randomized sequential cross-over trial evaluating five purportedly ICP-lowering drugs in idiopathic intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mitigates Intracranial Pressure Spikes Without Affecting Functional Outcome After Experimental Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Use of this compound to decrease cerebrospinal fluid production in chronically ventilated patients with ventriculopleural shunts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound and furosemide on the production and composition of cerebrospinal fluid from the cat choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound lowers intracranial pressure and modulates the cerebrospinal fluid secretion pathway in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Pseudotumor Cerebri: Evidence From the NORDIC Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Investigating the Diuretic Properties of Acetazolamide at a Molecular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including renal regulation of acid-base balance and fluid secretion.[1][2] Its diuretic effect stems from its ability to disrupt bicarbonate reabsorption in the proximal tubules of the kidneys. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's diuretic action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Molecular Mechanism of Action
This compound exerts its diuretic effect primarily through the inhibition of carbonic anhydrase isozymes, particularly carbonic anhydrase II (CA-II) in the cytoplasm and carbonic anhydrase IV (CA-IV) on the apical membrane of proximal tubule epithelial cells.[3][4] This inhibition disrupts the normal reabsorption of bicarbonate (HCO₃⁻), leading to increased excretion of bicarbonate, sodium (Na⁺), potassium (K⁺), and water.[1][5][6][7]
The process unfolds as follows:
-
Inhibition of Carbonic Anhydrase: In the proximal tubule, filtered HCO₃⁻ combines with secreted hydrogen ions (H⁺) to form carbonic acid (H₂CO₃). Membrane-bound CA-IV catalyzes the rapid dehydration of H₂CO₃ into carbon dioxide (CO₂) and water (H₂O), which can freely diffuse into the tubular cell.[3][8][9]
-
Disruption of Bicarbonate Reabsorption: Once inside the cell, cytoplasmic CA-II facilitates the reverse reaction, hydrating CO₂ back into H₂CO₃, which then dissociates into H⁺ and HCO₃⁻.[3][8] The reabsorbed HCO₃⁻ is then transported across the basolateral membrane into the bloodstream. By inhibiting both CA-IV and CA-II, this compound effectively halts this entire cycle.
-
Increased Solute Excretion: The accumulation of HCO₃⁻ in the tubular lumen creates an osmotic gradient, drawing water into the tubule and leading to diuresis. The increased luminal negativity also promotes the excretion of Na⁺ and K⁺.[7][10]
-
Systemic Effects: The renal loss of bicarbonate leads to a hyperchloremic metabolic acidosis.[10]
Signaling Pathway of Bicarbonate Reabsorption and its Inhibition by this compound
Caption: Bicarbonate reabsorption pathway and its inhibition by this compound.
Quantitative Data
The administration of this compound leads to significant and measurable changes in urinary and plasma parameters. The following tables summarize key quantitative data from various studies.
Table 1: Inhibition Constants (Ki) of this compound for Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 20.5 - 81.3 |
| hCA II | 0.59 - 0.79 |
| hCA IX | 25 |
| hCA XII | Subnanomolar |
Data compiled from a study on novel sulfonyl semicarbazides, with this compound as a standard.[11]
Table 2: Effect of this compound on Urinary Parameters
| Parameter | Baseline (Mean ± SD) | Post-Acetazolamide (Mean ± SD) | p-value |
| Urine pH | 5.55 ± 0.26 | 6.13 ± 0.37 (at 12h) | 0.005 |
| Urine pH | 5.9 (range 5-7) | 7.2 (range 6.5-8.5) | 0.001 |
| Urinary Bicarbonate (mEq/L) | - | Significantly increased | - |
| Urinary Sodium (mmol/24h) | - | Significantly increased | - |
| Urinary Potassium (mmol/24h) | - | Significantly increased | - |
Data from studies on critically ill patients and patients with uric acid and cystine stone formation.[12][13][14]
Table 3: Effect of this compound on Plasma/Serum Parameters
| Parameter | Baseline (Mean ± SD) | Post-Acetazolamide (Mean ± SD) | p-value |
| Venous Blood pH | - | Reduced by 0.09 units | < 0.05 |
| Plasma HCO₃⁻ (mM) | - | Reduced by 5.9 mM | < 0.05 |
| Serum Bicarbonate (mmol/L) | 36.2 ± 4.6 | 30.9 ± 4.5 | < 0.001 |
| Serum Chloride (mmol/L) | 91.1 ± 6.8 | 95.4 ± 6.2 | < 0.03 |
Data from studies in healthy males and a systematic review.[1][7][15]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from a colorimetric screening kit method.[5]
Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity.
Materials:
-
96-well clear flat-bottom microplate
-
Multi-well absorbance microplate reader
-
Carbonic Anhydrase (CA) enzyme
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
This compound (inhibitor)
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare CA Enzyme Working Solution by diluting the enzyme in CA Dilution Buffer.
-
Prepare a stock solution of this compound in the chosen solvent at 10 times the highest final test concentration.
-
-
Assay Setup:
-
Designate wells for:
-
Enzyme Control (EC): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL Solvent
-
Sample (S): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL this compound solution
-
Inhibitor Control (IC): 80 µL CA Assay Buffer + 5 µL CA Enzyme Working Solution + 10 µL of a known CA inhibitor (if different from this compound)
-
Solvent Control (SC): To test the effect of the solvent on enzyme activity.
-
Background Control (BC): 85 µL CA Assay Buffer + 10 µL this compound solution (no enzyme).
-
-
-
Incubation: Add the respective components to the wells and incubate at room temperature for 10 minutes.
-
Substrate Addition: Add 5 µL of CA Substrate to all wells and mix.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/Δt) for all samples from the linear portion of the kinetic plot.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100.
-
Determine the IC₅₀ value of this compound by plotting percent inhibition against a range of inhibitor concentrations.
-
In Vivo Diuretic Activity Assay in Rats
This protocol is a generalized procedure based on established methods for evaluating diuretic activity.[16][17]
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages for urine and feces separation
-
Graduated measuring cylinders
-
Oral gavage needles
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Furosemide (as a positive control)
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
pH meter
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize rats for at least one week with free access to standard diet and water.
-
Fast the animals overnight (18 hours) before the experiment, with free access to water.
-
-
Grouping and Dosing:
-
Divide the rats into three groups (n=6 per group):
-
Group I (Control): Administer the vehicle orally.
-
Group II (Standard): Administer furosemide (e.g., 20 mg/kg) orally.
-
Group III (Test): Administer this compound (e.g., 50 mg/kg) orally.
-
-
Immediately after dosing, administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure adequate hydration and urine output.
-
-
Urine Collection:
-
Place each rat in an individual metabolic cage.
-
Collect urine for a period of 5 to 24 hours.
-
-
Data Collection and Analysis:
-
Measure the total urine volume for each rat.
-
Analyze the urine samples for:
-
Sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.
-
Chloride (Cl⁻) concentration.
-
pH using a pH meter.
-
-
Calculate the total excretion of each electrolyte.
-
Compare the results from the this compound-treated group with the control and standard groups using appropriate statistical tests (e.g., ANOVA).
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the diuretic properties of a compound like this compound.
Caption: Experimental workflow for investigating diuretic properties.
Conclusion
The diuretic action of this compound is a well-defined process at the molecular level, centered on the inhibition of carbonic anhydrase in the renal proximal tubules. This guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols for its investigation. The provided visualizations offer a clear understanding of the signaling pathways and experimental workflows involved. This information serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in Decompensated Heart Failure With Volume Overload - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Body water and electrolyte responses to this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25.5 Physiology of Urine Formation: Tubular Reabsorption and Secretion – Anatomy & Physiology 2e [open.oregonstate.education]
- 9. med.libretexts.org [med.libretexts.org]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated decrease in strong ion difference accounts for the correction of metabolic alkalosis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is an effective adjunct for urinary alkalization in patients with uric acid and cystine stone formation recalcitrant to potassium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpp.com [ijpp.com]
- 17. sysrevpharm.org [sysrevpharm.org]
Acetazolamide: A Carbonic Anhydrase Inhibitor with Renewed Therapeutic Potential in Novel Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acetazolamide, a sulfonamide derivative and a potent inhibitor of carbonic anhydrase (CA), has been a cornerstone in the management of various conditions such as glaucoma, epilepsy, and altitude sickness for decades. Its primary mechanism of action involves the reversible, non-competitive inhibition of carbonic anhydrase isozymes, leading to a reduction in the formation of carbonic acid and subsequent alterations in fluid and electrolyte balance. Beyond these well-established indications, a growing body of preclinical and clinical research is uncovering the therapeutic potential of this compound in a range of novel disease models, spanning neurodegenerative disorders, oncology, and metabolic diseases. This technical guide provides a comprehensive overview of these emerging applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in various disease models.
| Disease Model | Key Parameter | This compound Treatment | Result | Reference |
| Alzheimer's Disease (TgSwDI Mouse Model) | Amyloid-β (Aβ) Deposition | Chronic administration | >50% reduction in Aβ deposits in brain vasculature | [Canepa et al., 2023] |
| Cognitive Function (Barnes Maze) | Chronic administration | Trend towards improved cognition (reduced distance and errors) | [Canepa et al., 2023] | |
| Glioblastoma (Mouse Glioma Model) | Survival Time | Combination with Temozolomide (TMZ) | 30-40% increase in survival time | [Wu et al., 2018] |
| Renal Cell Carcinoma (In Vitro) | Cell Invasion (Caki-2 cells) | 10 µM | 74% inhibition of invasion | [Parkkila et al., 2000] |
| Cell Invasion (ACHN cells) | 10 µM | Significant inhibition of invasion | [Parkkila et al., 2000] | |
| Urothelial Carcinoma (BBN-induced Mouse Model) | Muscle Invasive UC Incidence | Combination with Cisplatin | Significantly decreased incidence | [Matsue et al., 2022] |
| Epilepsy (MES Rat Model) | Tonic Hind Limb Extension (THLE) | 17.5 mg/kg and 35 mg/kg | Abolished THLE phase in 50% and 66.66% of animals, respectively | [Kumar & Kishore, 2018] |
| Clonus Duration | 17.5 mg/kg and 35 mg/kg | Significant reduction in clonus duration | [Kumar & Kishore, 2018] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research in novel disease models.
Alzheimer's Disease: TgSwDI Mouse Model and Barnes Maze Protocol
Animal Model: The TgSwDI mouse model, which expresses a human amyloid-β precursor protein with Swedish, Dutch, and Iowa mutations, is utilized to study cerebral amyloid angiopathy and associated cognitive deficits.
Treatment Protocol:
-
Animals: Male and female TgSwDI mice.
-
Treatment: this compound administered in the drinking water.
-
Duration: Chronic treatment initiated prior to or at the onset of significant pathology.
Barnes Maze Protocol for Spatial Learning and Memory:
-
Apparatus: A circular platform with 20 equally spaced holes around the periphery. One hole leads to an escape box. Visual cues are placed around the maze.
-
Habituation (Day 1): Mice are placed in the center of the maze under a cylinder for 15 seconds, then allowed to explore for 3 minutes and guided to the escape box if not found.
-
Training (Days 2-5): Two trials per day with an inter-trial interval of at least 1 hour. Mice are placed in the center and given 3 minutes to find the escape box. If they fail, they are guided to it.
-
Probe Trial (Day 6): The escape box is removed, and the mouse is allowed to explore the maze for 90 seconds. The time spent in the target quadrant (where the escape box was) is recorded.
Renal Cell Carcinoma: In Vitro Invasion Assay
Cell Lines: Human renal carcinoma cell lines Caki-1, Caki-2, ACHN, and A-498 are used.
Matrigel Invasion Assay Protocol:
-
Apparatus: Boyden chambers with an 8.0 µm pore size polycarbonate membrane coated with Matrigel.
-
Cell Seeding: 1.8 x 10^5 cells in serum-free medium are seeded into the upper chamber.
-
Treatment: this compound (e.g., 1 µM, 10 µM, or 1 mM) is added to the culture medium in both the upper and lower chambers. The medium is refreshed with a second dose after 24 hours.[1]
-
Incubation: 48 hours at 37°C.[1]
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
Epilepsy: Maximal Electroshock Seizure (MES) Model in Rats
Animal Model: Albino rats are commonly used for this model of generalized tonic-clonic seizures.
MES Protocol:
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Stimulation: A 60 Hz alternating current of 150 mA is delivered for 0.2 seconds through the corneal electrodes.[1]
-
Treatment: this compound is administered intraperitoneally at various doses (e.g., 8.75, 17.5, 35 mg/kg) at a predetermined time before the electroshock.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the seizure. The duration of clonus is also measured.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects in these novel disease models are attributed to its influence on specific signaling pathways beyond simple diuresis.
Glioblastoma: Overcoming Temozolomide Resistance
In glioblastoma, resistance to the standard chemotherapeutic agent temozolomide (TMZ) is a major clinical challenge. High levels of the protein BCL-3 have been shown to confer resistance to TMZ by upregulating the expression of carbonic anhydrase II (CAII).[2][3] this compound, by inhibiting CAII, can restore the sensitivity of glioblastoma cells to TMZ-induced DNA damage and subsequent cell death.[2]
Urothelial Carcinoma: Inhibition of Wnt/β-catenin Signaling
In urothelial carcinoma, this compound has been shown to inhibit tumor progression by suppressing the Wnt/β-catenin signaling pathway.[4][5] Overexpression of carbonic anhydrase 2 (CA2) can lead to the activation of this pathway, promoting cell migration and invasion. This compound's inhibition of CA2 leads to a downstream reduction in β-catenin signaling, thereby attenuating the malignant phenotype.[4]
Renal Cell Carcinoma: Targeting Carbonic Anhydrase IX (CAIX)
Carbonic anhydrase IX (CAIX) is highly expressed on the surface of renal cell carcinoma cells and is associated with tumor progression and metastasis.[6][7] Its expression is regulated by hypoxia-inducible factor (HIF).[6] this compound and its derivatives can bind to CAIX, leading to the inhibition of its enzymatic activity, which is crucial for pH regulation in the tumor microenvironment. This disruption can inhibit cancer cell invasion.[1][8] Furthermore, this compound derivatives are being explored as vehicles to deliver cytotoxic drugs specifically to CAIX-expressing tumors.[9][10]
Cerebrospinal Fluid Production: Modulation of AQP1 and Na+/K+ ATPase
This compound's ability to lower intracranial pressure is attributed to its impact on cerebrospinal fluid (CSF) production in the choroid plexus. It inhibits the Na+/K+ ATPase, a primary driver of CSF secretion.[11] Additionally, this compound has been shown to modulate the expression and/or function of aquaporin-1 (AQP1), a water channel involved in CSF movement.[12] This dual action on ion and water transport contributes to the reduction in CSF production.
Conclusion
The repurposing of this compound for novel therapeutic applications represents a promising avenue for drug development. Its well-established safety profile and multifaceted mechanisms of action make it an attractive candidate for further investigation in a variety of disease contexts. The data and protocols presented in this guide offer a foundational resource for researchers and scientists seeking to explore the full therapeutic potential of this versatile carbonic anhydrase inhibitor. Future studies should focus on elucidating the precise molecular interactions within these signaling pathways and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound modulates intracranial pressure directly by its action on the cerebrospinal fluid secretion apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase inhibitor this compound inhibits urinary bladder cancers via suppression of β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carbonic anhydrase inhibitor this compound inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound lowers intracranial pressure and modulates the cerebrospinal fluid secretion pathway in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on aquaporin-1 and fluid flow in cultured choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Acetazolamide in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide, a sulfonamide derivative, is a well-established carbonic anhydrase inhibitor used in the management of various conditions, including glaucoma, epilepsy, and altitude sickness. Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase isoenzymes, leading to a reduction in bicarbonate reabsorption and subsequent physiological effects. However, a growing body of preclinical evidence suggests that this compound exerts a range of "off-target" effects, independent of its canonical interaction with carbonic anhydrase. These effects, which include modulation of ion channels and vasodilation, present both therapeutic opportunities and potential safety concerns.
This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects observed in preclinical studies. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the non-carbonic anhydrase mediated actions of this widely used drug. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and inform future drug development strategies. While a comprehensive proteomic screen to identify all potential off-target binding partners of this compound is not yet publicly available, this guide focuses on the well-documented off-target interactions that have been elucidated through functional and mechanistic studies.
Quantitative Data on Off-Target Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the off-target effects of this compound on various molecular targets.
| Target/Effect | Species/Model | This compound Concentration | Key Quantitative Finding | Reference |
| Ion Channel Modulation | ||||
| Human Skeletal Muscle Chloride Channel (ClC-1) | HEK293T cells expressing hClC-1 | 100 µM | Significant negative shift in the voltage dependency of the open probability (P(o)), leading to increased chloride conductance near the resting membrane potential. | [1][2] |
| Calcium-Activated Potassium (KCa) Channel | K-deficient diet rat (in vivo) | 2.8 and 5.6 mg/kg/day | Prevention of paralysis and fiber depolarization; intense sarcolemma KCa2+ channel activity recorded. | [3] |
| Calcium-Activated Potassium (KCa) Channel | Rat muscle fibers (in vitro) | 6.17 µM (at -60 mV) and 4.01 µM (at +30 mV) | EC50 for enhancing KCa2+ current. | [3] |
| Voltage-gated K+ channels (Kv1.4, Kv4.1, Kv4.2, Kv4.3) | Adult rat nodose ganglion neurons | 1 mM | Reduction in the fast inactivating transient K+ current (IA). | |
| Vasodilation | ||||
| Forearm Blood Flow | Healthy human volunteers (in vivo) | 1, 3, 10 mg/min/dl infusion | Dose-dependent increase in forearm blood flow (23±6%, 82±19%, 241±38% vasodilation, respectively). | [4][5] |
| Porcine retinal arterioles (in vitro) | Various | Vasodilating effect is dependent on acidosis but not on hypercapnia, suggesting a mechanism other than carbonic anhydrase inhibition. | [6] | |
| Cerebral and Ocular Blood Flow | Healthy human volunteers (in vivo) | 1000 mg IV | Increased ocular fundus pulsation amplitude (+27%) and mean blood flow velocity in the middle cerebral artery (+38%) and ophthalmic artery (+19%). Effect is independent of nitric oxide. | [7][8][9] |
| Teratogenic Effects | ||||
| Limb Malformations | C57BL/6 mice (in vivo) | Teratogenic doses | Reduction of intracellular pH (pHi) in embryonic limb buds. | [10] |
Experimental Protocols
Electrophysiological Analysis of Ion Channel Modulation
a. Whole-Cell Patch-Clamp Recording on HEK293T Cells Expressing hClC-1
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are transiently transfected with a plasmid encoding the human skeletal muscle chloride channel (hClC-1) using a suitable transfection reagent.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
-
Experimental Procedure: Cells are voltage-clamped at a holding potential of 0 mV. A series of voltage steps are applied to elicit chloride currents. This compound is acutely applied to the bath solution at various concentrations. The effect of this compound on the current-voltage relationship and the voltage-dependence of channel activation is analyzed. To investigate the role of intracellular pH, experiments can be repeated with a higher concentration of HEPES buffer (e.g., 30 mM) in the pipette solution.[1][2]
b. Patch-Clamp Recording of KCa Channels in Isolated Muscle Fibers
-
Animal Model: A rat model of hypokalemic periodic paralysis can be established by feeding male Sprague-Dawley rats a K+-deficient diet.
-
Muscle Fiber Isolation: Single muscle fibers are enzymatically dissociated from the flexor digitorum brevis muscle.
-
Electrophysiological Recording: Inside-out patch-clamp recordings are performed. The pipette solution contains (in mM): 150 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration. The bath solution is similar to the pipette solution.
-
Experimental Procedure: The membrane patch is excised, and the intracellular face is exposed to the bath solution. The activity of KCa channels is recorded at different membrane potentials. This compound is added to the bath solution, and its effect on channel open probability and current amplitude is quantified.[3]
In Vitro Vasodilation Assay
-
Vessel Preparation: Porcine retinal arterioles are dissected and mounted in a myograph for isometric force measurements. The perivascular retinal tissue can be preserved or removed to investigate its role.
-
Experimental Conditions: The arterioles are bathed in a physiological salt solution (PSS) bubbled with a gas mixture to control pH and CO2 levels (e.g., 95% air and 5% CO2 for normocapnia). Experiments can be performed under conditions of normal pH, acidosis, normocapnia, and hypercapnia.
-
Experimental Procedure: The arterioles are pre-contracted with a prostaglandin analogue like U46619. Concentration-response curves for this compound are then generated by cumulatively adding the drug to the bath. The relaxation response is measured as a percentage of the pre-contraction tension.[6][11]
Assessment of Intracellular pH
-
Cell Loading: Cells (e.g., embryonic limb bud cells or cultured cells) are loaded with a pH-sensitive fluorescent dye, such as 5,5'-dimethyl-2,4-oxazolidinedione (DMO) or BCECF-AM.
-
Experimental Treatment: Cells are treated with this compound at various concentrations and for different durations.
-
Measurement:
-
For DMO, the distribution of the radiolabeled weak acid between the intracellular and extracellular compartments is measured to calculate the intracellular pH (pHi).[10]
-
For BCECF, the ratio of fluorescence emission at two different excitation wavelengths is measured using a fluorometer or a fluorescence microscope, and this ratio is converted to pHi using a calibration curve.[3]
-
Signaling Pathways and Mechanisms of Action
Modulation of Human Skeletal Muscle Chloride Channel (ClC-1)
This compound's effect on the ClC-1 channel is believed to be indirect, mediated by a change in intracellular pH. By inhibiting cytosolic carbonic anhydrase, this compound slows the hydration of CO2, leading to an accumulation of H+ and a decrease in intracellular pH. This intracellular acidification is proposed to allosterically modulate the ClC-1 channel, shifting its voltage-dependent gating and increasing chloride conductance at physiological membrane potentials. This increased chloride influx helps to stabilize the muscle membrane potential, which may explain its therapeutic effect in myotonia.[1][2]
Caption: this compound's indirect modulation of the ClC-1 channel via intracellular acidification.
Activation of Calcium-Activated Potassium (KCa) Channels and Vasodilation
Preclinical evidence suggests that this compound can directly activate KCa channels in vascular smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration promotes smooth muscle relaxation and vasodilation. This mechanism is independent of nitric oxide and prostaglandins.[4][5]
Caption: Proposed signaling pathway for this compound-induced vasodilation via KCa channel activation.
Experimental Workflow for Investigating Off-Target Effects
A systematic approach to exploring the off-target effects of a compound like this compound involves a multi-pronged strategy, starting with broad screening and moving towards more focused mechanistic studies.
References
- 1. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Tubular pH by this compound in a Ca2+ Transport Deficient Mice Facilitates Calcium Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bruker.com [bruker.com]
- 6. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular pharmacokinetics of this compound from intravitreal implants by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced cerebral and ocular vasodilation in humans is independent of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of embryonic intracellular pH: a potential mechanism of this compound-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Pharmacokinetics and Pharmacodynamics of Acetazolamide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide, a potent carbonic anhydrase inhibitor, has been a subject of extensive research in various animal models to elucidate its therapeutic potential and underlying mechanisms of action.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound across different animal species, including rats, mice, dogs, rabbits, and horses. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. This compound's primary mechanism involves the non-competitive inhibition of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide to carbonic acid.[3] This inhibition leads to a cascade of physiological effects, including diuresis, reduction of intraocular pressure (IOP), and anticonvulsant activity, making it a versatile pharmacological tool.[1][4][5]
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting carbonic anhydrase in various tissues.[6] In the proximal tubules of the kidneys, this inhibition disrupts the reabsorption of bicarbonate, sodium, and water, leading to diuresis and alkalinization of the urine.[6][7] In the eye, inhibition of carbonic anhydrase in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[5] In the central nervous system (CNS), the exact anticonvulsant mechanism is not fully understood but is thought to involve the induction of metabolic acidosis and a direct effect on neuronal ion channels.[8]
Pharmacokinetics
The pharmacokinetic profile of this compound varies across different animal species. It is generally well-absorbed orally and is primarily excreted unchanged in the urine.[6][9] The following tables summarize key pharmacokinetic parameters of this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 4 | - | - | - | - | [10] |
| Oral (PO) | 8 | 1.90 ± 1.09 | 1.61 ± 1.24 | - | 25 ± 6 | [10] |
| Oral (PO) | 4.4 (BID for 1 week) | 0.4 ± 0.4 | 1.8 | 1.1 ± 0.5 (AUC0-10h) | - | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose (mg/kg) | Onset of Action | Peak Effect (hours) | Duration of Action (hours) | Reference |
| Oral (PO) | 7 - 10 (every 6 hours) | 30 minutes | ~5 | ~7 | [4] |
| Oral (PO) | 25 (single dose) | 30 minutes | ~5 | ~7 | [4] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are observed in various organ systems.
Diuretic Effect
This compound induces a mild diuresis characterized by the increased excretion of bicarbonate, sodium, and potassium, leading to an alkaline urine.[7]
Table 3: Diuretic Effect of this compound in Rats
| Dose (mg/kg) | Urine Output | Sodium Excretion | Potassium Excretion | Reference |
| 5 (intraperitoneal) | 119.4 ± 24.5 (% increase over control) | Data not available | Data not available | [12] |
Anticonvulsant Effect
This compound has been shown to possess anticonvulsant properties in rodent models of epilepsy.[13]
Table 4: Anticonvulsant Effect of this compound in Mice (Maximal Electroshock Seizure Test)
| Treatment | Effect | Reference |
| This compound (17.5 mg/kg and 35 mg/kg) | Abolished tonic hindlimb extension in 50% and 66.66% of animals, respectively. | [1] |
| This compound (40 and 200 mg/kg) | Raised electroshock seizure threshold. | [8] |
Effect on Intraocular Pressure
A primary therapeutic application of this compound is the reduction of intraocular pressure.[14]
Table 5: Effect of this compound on Intraocular Pressure in Rabbits
| Treatment | IOP Reduction | Reference |
| 1% this compound-soaked contact lens | Mean 37% reduction | [3] |
| 3% this compound-soaked contact lens | Mean 36% reduction | [3] |
| 5% this compound-soaked contact lens | Mean 30% reduction | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in this guide.
Protocol 1: Determination of this compound in Rat Plasma and Brain Tissue by HPLC
This protocol is based on the method described by Shioya et al. (1992).[15]
1. Sample Preparation:
- Plasma: To 100 µL of plasma, add 50 µL of internal standard solution and 100 µL of 0.5 M phosphate buffer (pH 8.0). Vortex for 30 seconds. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 rpm for 10 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas. Reconstitute the residue in 100 µL of the mobile phase.
- Brain Tissue: Homogenize brain tissue in 4 volumes of 0.1 M phosphate buffer (pH 8.0). To 500 µL of the homogenate, add 50 µL of internal standard solution. Follow the same extraction procedure as for plasma.
2. HPLC Conditions:
- Column: Reversed-phase C18 column.
- Mobile Phase: A mixture of phosphate buffer and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a specific wavelength (e.g., 254 nm).
- Quantification: Based on the peak area ratio of this compound to the internal standard.
Protocol 2: Assessment of Diuretic Activity in Rats using Metabolic Cages
This protocol is a general procedure for evaluating diuretic effects.[16]
1. Animal Preparation:
- Use adult male or female rats (e.g., Wistar or Sprague-Dawley).
- House the rats individually in metabolic cages that allow for the separate collection of urine and feces.
- Acclimatize the animals to the cages for at least 24 hours before the experiment.
- Withhold food but provide free access to water for 18 hours prior to the experiment to ensure a uniform state of hydration.
2. Experimental Procedure:
- Administer a saline load (e.g., 25 mL/kg of 0.9% NaCl, intraperitoneally) to all animals to promote a baseline urine flow.
- Divide the animals into control and treatment groups.
- Administer the vehicle (e.g., saline) to the control group and this compound at various doses to the treatment groups via the desired route (e.g., oral gavage or intraperitoneal injection).
- Collect urine at specified time intervals (e.g., every hour for 5 hours or a total collection at 24 hours).
3. Data Analysis:
- Measure the total urine volume for each animal.
- Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-, HCO3-) using a flame photometer or ion-selective electrodes.
- Calculate the diuretic action and saluretic indices by comparing the values from the treated groups to the control group.
Protocol 3: Maximal Electroshock Seizure (MES) Test in Mice
This protocol is a standard method for evaluating anticonvulsant activity.[1][17]
1. Animal Preparation:
- Use adult male mice (e.g., Swiss-Webster).
- Administer this compound or the vehicle to different groups of mice at a predetermined time before the seizure induction.
2. Seizure Induction:
- Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes using a convulsiometer.
- Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
3. Data Analysis:
- The primary endpoint is the protection against tonic hindlimb extension.
- Calculate the percentage of animals protected in each group.
- Determine the median effective dose (ED50) of this compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
Protocol 4: Measurement of Intraocular Pressure (IOP) in Rabbits
This protocol describes a common method for assessing the effect of drugs on IOP.[18][19]
1. Animal Preparation:
- Use adult New Zealand white rabbits.
- Acclimatize the rabbits to handling and the measurement procedure to minimize stress-induced IOP fluctuations.
2. IOP Measurement:
- Instill a drop of a topical anesthetic (e.g., proparacaine hydrochloride) into the rabbit's eye.
- Gently hold the rabbit's eyelids open.
- Use a calibrated tonometer (e.g., Tono-Pen or rebound tonometer) to measure the IOP. The tonometer probe should be applied perpendicularly to the central cornea.
- Take multiple readings (e.g., three to five) and calculate the average.
3. Experimental Procedure:
- Measure the baseline IOP before drug administration.
- Administer this compound via the desired route (e.g., intravenous injection or topical application).
- Measure the IOP at various time points after drug administration to determine the onset, peak, and duration of the effect.
Visualizations
Signaling Pathway of this compound's Diuretic Effect
Caption: Signaling pathway of this compound's diuretic effect in the renal proximal tubule.
Experimental Workflow for Assessing Anticonvulsant Activity
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Logical Relationship for IOP Reduction
Caption: Logical relationship of this compound's action in reducing intraocular pressure.
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics and pharmacodynamics of this compound in key animal models. The tabulated quantitative data, detailed experimental protocols, and visual diagrams are intended to facilitate a deeper understanding of this compound's pharmacological profile and to aid in the design of future preclinical studies. The consistent demonstration of its diuretic, anticonvulsant, and IOP-lowering effects across different species underscores its value as a research tool and therapeutic agent. Further research is warranted to fill the existing gaps in the pharmacokinetic data for certain species and to further elucidate the intricate molecular mechanisms underlying its diverse pharmacodynamic actions.
References
- 1. ijbcp.com [ijbcp.com]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. Effect of the application of this compound soaked contact lenses on intraocular pressure of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Diamox®, Dazamide®) for Dogs and Cats [petplace.com]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound: a forgotten diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between effects of acute this compound administration to mice on electroshock seizure threshold and maximal electroshock seizure pattern, and on carbonic anhydrase activity in subcellular fractions of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Pharmacokinetics of acetazolimide after intravenous and oral administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. ijpp.com [ijpp.com]
- 13. Effect of this compound on the anticonvulsant potency of phenobarbital in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oculohypotensive effects of various acetozolamide nanopreparations for topical treatment of animal model-induced glaucoma and their impact on optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of this compound in rat plasma, brain tissue and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. Effects of topically instilled drugs on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetazolamide's Role in Mitigating Oxidative Stress in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a significant contributor to the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth analysis of the role of acetazolamide, a carbonic anhydrase inhibitor, in mitigating oxidative stress in the central nervous system. We will explore its mechanisms of action beyond its well-established diuretic and pH-regulating effects, focusing on its direct and indirect antioxidant properties. This guide will summarize quantitative data from key experimental studies, provide detailed methodologies for reproducing these experiments, and visualize the complex signaling pathways and experimental workflows involved.
Introduction to this compound and Oxidative Stress in Neurological Disorders
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. In the brain, a high metabolic rate and lipid-rich environment make it particularly vulnerable to oxidative damage. This damage can lead to neuronal apoptosis, neuroinflammation, and disruption of the blood-brain barrier, all of which are hallmarks of many neurological disorders.
This compound (AZA) is a sulfonamide derivative that primarily functions as a potent inhibitor of carbonic anhydrase (CA).[1] By blocking this enzyme, this compound interferes with the reversible hydration of carbon dioxide, leading to changes in pH and ion transport in various tissues, including the brain.[1][2] While its clinical applications in neurology have traditionally been for conditions like glaucoma, epilepsy, and altitude sickness, emerging evidence suggests a neuroprotective role for this compound mediated, at least in part, by the attenuation of oxidative stress.[3][4][5]
Mechanisms of this compound in Mitigating Oxidative Stress
This compound appears to combat oxidative stress through a multi-faceted approach, involving both direct and indirect mechanisms.
Direct Antioxidant Properties
The chemical structure of this compound, specifically its thiadiazole ring, may confer direct radical-scavenging capabilities.[6] This intrinsic antioxidant potential allows it to neutralize harmful free radicals, thereby reducing oxidative damage to cellular components.
Indirect Antioxidant Effects via Carbonic Anhydrase Inhibition
The primary mechanism of this compound's action, the inhibition of carbonic anhydrase, indirectly contributes to its antioxidant effects through several pathways:
-
Modulation of Mitochondrial Function: this compound has been shown to prevent mitochondrial dysfunction, a key source of ROS production. In models of Alzheimer's disease, this compound and its analog methazolamide were found to prevent amyloid-β induced mitochondrial membrane depolarization and the generation of hydrogen peroxide (H₂O₂).[5][7] This helps to maintain mitochondrial integrity and reduce the leakage of damaging ROS.
-
Reduction of ROS Production by Glial Cells: In the context of intracerebral hemorrhage, this compound has been demonstrated to suppress the production of ROS by astrocytes and microglia.[3][4][8] These glial cells can become overactivated in response to injury and release large amounts of ROS, contributing to secondary brain injury.
-
Upregulation of Endogenous Antioxidant Defenses: Evidence suggests that carbonic anhydrase inhibitors can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and cytoprotective genes.
-
Anti-inflammatory Effects: this compound has been shown to suppress the expression of pro-inflammatory cytokines, such as TNF-α, IL-1, IL-6, and IL-17.[3] By reducing neuroinflammation, this compound can indirectly decrease the oxidative stress that is often exacerbated by the inflammatory response.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on markers of oxidative stress and related cellular damage in various neurological disorder models.
| Parameter | Neurological Disorder Model | Treatment | Key Finding | Reference |
| Reactive Oxygen Species (ROS) Production | Hypoxia in Pulmonary Arterial Smooth Muscle Cells | 100 μM this compound | Prevented hypoxia-induced increase in ROS. | [9] |
| Hyperglycaemic Intracerebral Hemorrhage (in vitro astrocyte model) | 20 μmol/L this compound | Suppressed astrocytic ROS production. | [8] | |
| Mitochondrial H₂O₂ Generation | Amyloid-β treated neuronal and endothelial cells | This compound | Inhibited the increase in H₂O₂ generation. | [5] |
| Mitochondrial Membrane Potential (ΔΨm) | Amyloid-β treated neuronal and endothelial cells | This compound | Prevented mitochondrial membrane depolarization. | [5] |
| Lipid Peroxidation (Malondialdehyde - MDA) | Hyperbaric Oxygen-induced Toxicity in Rats | 5,000 µg/kg this compound (intracerebroventricular) | Increased MDA in brain tissue. | [10] |
| Antioxidant Enzyme Activity (Glutathione Peroxidase - GPx) | Hyperbaric Oxygen-induced Toxicity in Rats | 5,000 µg/kg this compound (intracerebroventricular) | Impaired GPx activity in brain tissue. | [10] |
| Cytotoxic Edema | Murine Traumatic Brain Injury Model | 15 mg/kg this compound | Eliminated cytotoxic edema. | [11] |
| Neurobehavioral Function | Hyperglycaemic Intracerebral Hemorrhage in Rats | 5 mg/kg this compound | Improved neurobehavioral functions. | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Measurement of Reactive Oxygen Species (ROS) Production
Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) and roGFP assays.
Protocol:
-
Cell Culture: Culture primary astrocytes or relevant neuronal cell lines in appropriate media.
-
Loading with DCFH-DA: Incubate cells with 5 µM DCFH-DA for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Induction of Oxidative Stress: Induce oxidative stress using a relevant model, such as treatment with high glucose, hemoglobin, or exposure to hypoxia.
-
This compound Treatment: Treat cells with the desired concentration of this compound either as a pre-treatment or co-treatment with the oxidative stressor.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or fluorescence microscope with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
roGFP Measurement: For a ratiometric measurement of ROS, transfect cells with a roGFP (redox-sensitive green fluorescent protein) construct. Measure the ratio of fluorescence emission at 510 nm with excitation at 405 nm and 488 nm. An increase in the 405/488 nm ratio indicates an oxidizing environment.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Method: JC-1 Staining.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the oxidative stressor and this compound as described above.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 for 30 minutes at 37°C. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Fluorescence Microscopy/Flow Cytometry: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence. For quantitative analysis, use a flow cytometer to measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of Lipid Peroxidation
Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay.
Protocol:
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold lysis buffer.
-
TBARS Reaction: Add thiobarbituric acid (TBA) solution to the homogenate and incubate at 95°C for 60 minutes. This reaction forms a pink-colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.
-
Spectrophotometric Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve generated with known concentrations of MDA.
Western Blot Analysis for Nrf2 Activation
Protocol:
-
Protein Extraction: Extract nuclear and cytoplasmic proteins from treated and control cells or brain tissue using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the nuclear fraction of Nrf2 indicates its activation.
Caspase-3 Activity Assay
Method: Colorimetric or Fluorometric Assay.
Protocol:
-
Cell Lysis: Lyse treated and control cells to release intracellular contents.
-
Substrate Incubation: Add a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates. Active caspase-3 will cleave the substrate.
-
Signal Detection: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm for the colorimetric assay, or the fluorescence of the released 7-amino-4-methylcoumarin (AFC) at an excitation/emission of 400/505 nm for the fluorometric assay.
-
Data Analysis: Compare the signal from treated samples to that of untreated controls to determine the fold-increase in caspase-3 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound's neuroprotective effects extend beyond its established clinical uses and are significantly linked to its ability to mitigate oxidative stress. By directly scavenging free radicals and indirectly modulating key cellular pathways involved in ROS production and detoxification, this compound holds promise as a therapeutic agent for a variety of neurological disorders where oxidative stress is a key pathological driver.
Future research should focus on several key areas:
-
Dose-Response Studies: The observation that high doses of this compound may exacerbate oxidative stress under certain conditions highlights the need for careful dose-finding studies to identify the optimal therapeutic window for neuroprotection.[10]
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into effective treatments for patients with neurological disorders such as ischemic stroke, TBI, and Alzheimer's disease.
-
Combination Therapies: Investigating the synergistic effects of this compound with other antioxidant and neuroprotective agents could lead to more potent therapeutic strategies.
-
Nrf2-Activating Properties: Further elucidation of the mechanisms by which this compound activates the Nrf2 pathway could open new avenues for drug development targeting endogenous antioxidant defenses.
References
- 1. news.uark.edu [news.uark.edu]
- 2. Brain Edema Formation and Functional Outcome After Surgical Decompression in Murine Closed Head Injury Are Modulated by this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Ethoxzolamide Targeting Oxidative Stress and Inflammation in Experimental Models of Intracerebral Hemorrhage [imrpress.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Carbonic anhydrase inhibition selectively prevents amyloid β neurovascular mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox regulation of neurovascular function by this compound: complementary insight into mechanisms underlying high-altitude acclimatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates sequelae of hyperglycaemic intracerebral haemorrhage by suppressing astrocytic reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents hypoxia-induced reactive oxygen species generation and calcium release in pulmonary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bidirectional influences of this compound on central nervous system oxygen toxicity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Treatment Prevents Redistribution of Astrocyte Aquaporin 4 after Murine Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Uncovering the Genetic Determinants of Acetazolamide Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide, a potent carbonic anhydrase inhibitor, has been a cornerstone in the management of a diverse range of clinical conditions, including glaucoma, epilepsy, idiopathic intracranial hypertension, and certain periodic paralyses.[1] Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase enzymes, leading to a reduction in the formation of carbonic acid and subsequent alterations in fluid and electrolyte balance.[2] Despite its widespread use, clinical experience has revealed significant inter-individual variability in therapeutic response and susceptibility to adverse effects. This variability underscores the critical need to elucidate the genetic factors that govern this compound efficacy. This technical guide provides a comprehensive overview of the current understanding of the genetic determinants of this compound response, with a focus on hypokalemic periodic paralysis and episodic ataxia type 2. We present quantitative data from key studies, detail experimental protocols, and provide visual representations of relevant pathways and workflows to empower researchers and clinicians in the pursuit of personalized medicine.
Pharmacogenomics of this compound in Hypokalemic Periodic Paralysis
Hypokalemic periodic paralysis (HypoPP) is a rare neuromuscular disorder characterized by recurrent episodes of muscle weakness or paralysis associated with low serum potassium levels. Mutations in the voltage-gated calcium channel gene CACNA1S and the sodium channel gene SCN4A are the primary genetic causes of HypoPP.[3][4][5][6][7][8] this compound is a commonly prescribed prophylactic treatment for HypoPP, but its efficacy is not universal.
A key retrospective study by Matthews et al. (2011) provided the first robust evidence of a genotype-response relationship for this compound in HypoPP. The study analyzed a cohort of 74 genotyped patients and found that only 46% experienced a beneficial response to the drug.[3][4] The response rate was significantly higher in patients with mutations in CACNA1S compared to those with mutations in SCN4A.[3][4]
Quantitative Data: this compound Response in HypoPP
| Gene | Total Patients | Patients Responding to this compound | Response Rate (%) |
| CACNA1S | 55 | 31 | 56.4% |
| SCN4A | 19 | 3 | 15.8% |
| Total | 74 | 34 | 45.9% |
Data from Matthews et al., Neurology, 2011.[3][4]
The study also noted that patients with mutations resulting in a glycine substitution were least likely to benefit from this compound treatment.[4] These findings strongly suggest that the underlying genetic mutation is a critical determinant of this compound efficacy in HypoPP.
Experimental Protocol: Genotyping in HypoPP Pharmacogenomic Studies
The following protocol outlines a typical approach for identifying mutations in CACNA1S and SCN4A in patients with HypoPP, based on the methodology described by Matthews et al. (2011).[3]
-
Patient Cohort Assembly:
-
Recruit patients with a clinical diagnosis of HypoPP.
-
Obtain detailed clinical histories, including the frequency and severity of paralytic attacks and their response to this compound treatment.
-
Collect peripheral blood samples for DNA extraction after obtaining informed consent.
-
-
DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes using a standard commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).
-
Assess DNA quantity and quality using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
Polymerase Chain Reaction (PCR) and DNA Sequencing:
-
Amplify the exons and flanking intronic regions of the CACNA1S and SCN4A genes using PCR. Focus on the exons encoding the S4 voltage-sensor segments, which are mutational hotspots.
-
Design primers specific to the target regions.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform Sanger sequencing of the purified PCR products using fluorescently labeled dideoxynucleotides.
-
Analyze the sequencing data using appropriate software (e.g., FinchTV, Sequencher) to identify genetic variants by comparing the patient sequences to the reference gene sequences.
-
Logical Workflow for HypoPP Pharmacogenomic Analysis
Caption: Workflow for genetic analysis to guide this compound therapy in HypoPP.
Genetic Landscape of this compound-Responsive Episodic Ataxia
Episodic Ataxia Type 2 (EA2) is an autosomal dominant channelopathy characterized by recurrent attacks of ataxia, vertigo, and nausea. A hallmark of EA2 is its responsiveness to this compound.[9] The genetic basis of EA2 has been mapped to chromosome 19p13, with the causative gene identified as CACNA1A, which encodes the α1A subunit of the P/Q-type voltage-gated calcium channel.[10][11][12][13]
Linkage analysis was instrumental in pinpointing the genomic region associated with this compound-responsive ataxia. These studies in affected families identified genetic markers on chromosome 19p that co-segregated with the disease phenotype.
Quantitative Data: Linkage Analysis in this compound-Responsive Ataxia
| Study | Marker | LOD Score | Recombination Fraction (θ) |
| Vahedi et al., 1995 | D19S244 | 3.71 | 0.00 |
| Vahedi et al., 1995 | D19S221 | 3.60 | 0.00 |
| Vahedi et al., 1995 | D19S226 | 3.54 | 0.00 |
LOD (Logarithm of the odds) scores greater than 3.0 are considered significant evidence for linkage.
Subsequent molecular genetic studies have identified a spectrum of mutations within the CACNA1A gene in individuals with this compound-responsive EA2. These mutations are often loss-of-function, leading to a disruption of normal calcium channel activity.
Experimental Protocol: Mutation Screening in EA2
The following protocol outlines a general approach for identifying CACNA1A mutations in patients with suspected EA2.
-
Patient Selection and DNA Extraction:
-
Select patients with a clinical presentation consistent with EA2, including a positive response to this compound.
-
Obtain informed consent and collect peripheral blood samples for DNA extraction as described for HypoPP.
-
-
Mutation Screening using Single-Strand Conformation Polymorphism (SSCP) or Denaturing High-Performance Liquid Chromatography (dHPLC) (Historical Context):
-
Historically, methods like SSCP and dHPLC were used to screen for sequence variations.[10][11] These methods detect differences in the mobility of single-stranded DNA fragments based on their conformation, which is altered by sequence changes.
-
Amplify exons of the CACNA1A gene by PCR.
-
Denature the PCR products and run them on a non-denaturing or partially denaturing gel (for SSCP) or through a dHPLC column.
-
Identify samples with aberrant migration patterns for further investigation.
-
-
Direct DNA Sequencing:
-
Direct Sanger sequencing of all 47 exons and flanking regions of the CACNA1A gene is the current gold standard for mutation detection.
-
For samples flagged by screening methods or for a comprehensive analysis, perform Sanger sequencing as described in the HypoPP protocol.
-
Next-generation sequencing (NGS) panels that include the CACNA1A gene are also increasingly used for a more high-throughput approach.[14]
-
-
Allele-Specific Oligonucleotide (ASO) Hybridization:
Signaling Pathway: Role of CACNA1A in Neuronal Excitability
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound efficacy in hypokalemic periodic paralysis and the predictive role of genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound efficacy in hypokalemic periodic paralysis and the predictive role of genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutation analysis of CACNA1S and SCN4A in patients with hypokalemic periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: very important pharmacogene information for CACNA1S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mendelian.co [mendelian.co]
- 9. Episodic Ataxia Type 2 due to a Deletion Mutation in the CACNA1A Gene in a Korean Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo mutation in CACNA1A caused this compound-responsive episodic ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. CACNA1A mutation in a EA-2 patient responsive to this compound and valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new CACNA1A gene mutation in this compound-responsive familial hemiplegic migraine and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Acetazolamide's Influence on Cellular Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted influence of acetazolamide, a potent carbonic anhydrase inhibitor, on key cellular signaling cascades. By elucidating its primary mechanism of action and downstream effects, this document provides a comprehensive resource for understanding its therapeutic potential and guiding future drug development efforts.
Core Mechanism of Action: Carbonic Anhydrase Inhibition and pH Modulation
This compound's primary pharmacological action is the non-competitive inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.[1] This inhibition disrupts cellular pH homeostasis, leading to intracellular and extracellular acidification.[2] This fundamental action is the genesis of this compound's influence on a variety of downstream signaling pathways.
Quantitative Inhibition of Carbonic Anhydrase Isoforms
This compound exhibits varying inhibitory potency against different human carbonic anhydrase (hCA) isoforms. The inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are crucial parameters for understanding its isoform-specific effects.
| Isoform | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| hCA I | - | 15,700 - 135,200 | [3] |
| hCA II | 12 | 3.2, 13,500 - 76,300 | [3][4][5] |
| hCA IV | 74 | - | [5] |
| hCA IX | - | 30 | [4] |
| hCA XII | - | 53 | [4] |
Note: IC₅₀ values can vary depending on the assay conditions.
Impact on Intracellular pH (pHi)
By inhibiting carbonic anhydrase, this compound leads to a reduction in intracellular pH.[6][7] Studies in multiple myeloma cells have shown that treatment with this compound can cause a significant decrease in pHi, from approximately 6.6 to 6.4.[8] This acidification of the intracellular environment is a key trigger for the modulation of various signaling cascades.
Modulation of Key Signaling Cascades
The alteration of intracellular pH and the direct inhibition of specific CA isoforms by this compound have significant consequences for several critical signaling pathways involved in cell proliferation, survival, and metabolism.
Wnt/β-catenin Signaling Pathway
This compound has been shown to suppress the Wnt/β-catenin signaling pathway.[9] This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. The inhibition of carbonic anhydrase II (CAII) by this compound has been linked to the suppression of β-catenin signaling in urinary bladder cancer.[9]
Diagram of this compound's Influence on the Wnt/β-catenin Pathway:
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Cascade
This compound can induce the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) even under normoxic conditions, a phenomenon attributed to the intracellular acidosis it causes.[10] HIF-1α is a master regulator of the cellular response to hypoxia and plays a critical role in tumor progression and angiogenesis. The upregulation of HIF-1α by this compound can lead to the expression of its downstream target genes.
Diagram of this compound's Influence on the HIF-1α Pathway:
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. While direct, quantitative evidence of this compound's impact on ERK phosphorylation is still emerging, the pathway's sensitivity to changes in the cellular microenvironment, including pH, suggests a potential for modulation. The MAPK/ERK pathway is a downstream effector of many receptor tyrosine kinases and G protein-coupled receptors, and its activity can be influenced by cellular stress, including that induced by pH changes. Further research is warranted to fully elucidate the specific effects of this compound on this critical pathway.
Diagram of the Core MAPK/ERK Signaling Cascade:
Detailed Experimental Protocols
Measurement of Carbonic Anhydrase Activity Inhibition
This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on carbonic anhydrase activity.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
Purified carbonic anhydrase enzyme
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound solutions of varying concentrations
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of carbonic anhydrase to each well of the microplate, except for the blank.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of pNPA to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Diagram of the Carbonic Anhydrase Inhibition Assay Workflow:
Western Blot Analysis of β-catenin Levels
This protocol describes the use of Western blotting to quantify changes in β-catenin protein levels following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Detection of HIF-1α Accumulation
This protocol details the detection of HIF-1α protein accumulation in response to this compound treatment using Western blotting.
Materials:
-
Same as for β-catenin Western blot, with the following substitution:
-
Primary antibody against HIF-1α
Procedure:
-
Follow the same procedure as for the β-catenin Western blot (Section 3.2), with the following considerations:
-
HIF-1α is rapidly degraded under normoxic conditions. Therefore, cell lysis should be performed quickly and on ice.
-
It is advisable to include a positive control, such as cells treated with a hypoxia-mimicking agent (e.g., cobalt chloride) or cultured under hypoxic conditions (1% O₂).
-
-
Incubate the membrane with the primary anti-HIF-1α antibody.
-
Proceed with the subsequent steps of washing, secondary antibody incubation, detection, and quantification as described for the β-catenin protocol.
Assessment of ERK Phosphorylation
This protocol outlines the procedure for assessing the phosphorylation status of ERK1/2 (p44/42 MAPK) as a measure of MAPK/ERK pathway activation.
Materials:
-
Same as for β-catenin Western blot, with the following substitutions:
-
Primary antibody against phosphorylated ERK1/2 (p-ERK)
-
Primary antibody against total ERK1/2 (t-ERK)
Procedure:
-
Follow the same procedure as for the β-catenin Western blot (Section 3.2).
-
Incubate the membrane with the primary anti-p-ERK antibody.
-
After detection and imaging, strip the membrane.
-
Re-probe the same membrane with the primary anti-t-ERK antibody to ensure equal loading of the ERK protein.
-
Quantify the band intensities for both p-ERK and t-ERK.
-
Calculate the ratio of p-ERK to t-ERK to determine the level of ERK activation.
Conclusion
This compound's influence extends beyond its well-established role as a diuretic. By inhibiting carbonic anhydrase and modulating intracellular pH, it exerts significant effects on critical cellular signaling cascades, including the Wnt/β-catenin and HIF-1α pathways. These findings open new avenues for its therapeutic application, particularly in oncology. Further investigation into its impact on the MAPK/ERK pathway and the acquisition of more extensive quantitative data will be instrumental in fully harnessing the therapeutic potential of this compound and developing novel targeted therapies. This guide provides a foundational framework for researchers and drug development professionals to explore these exciting possibilities.
References
- 1. ERK pathway agonism for cancer therapy: evidence, insights, and a target discovery framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hit-to-Lead Optimization of this compound-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of small molecule inhibitors of the Wnt and Notch signaling pathways during Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of HIF1α/CXCR4 by CDDP, this compound, and salidroside in early lung injury caused by acute high-altitude hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Structural Biology of Acetazolamide Binding to Carbonic Anhydrase: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth examination of the structural and biophysical interactions between the sulfonamide inhibitor acetazolamide and its target, the metalloenzyme carbonic anhydrase (CA). Carbonic anhydrases are ubiquitous enzymes critical to fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte balance. This compound is a potent inhibitor of several CA isoforms and is clinically used as a diuretic, and for the treatment of glaucoma, epilepsy, and altitude sickness.[1][2][3] Understanding the precise molecular interactions that govern this inhibition is paramount for the rational design of next-generation, isoform-specific inhibitors with improved therapeutic profiles. This document details the key structural features of the this compound-CA complex, presents quantitative binding and kinetic data, outlines detailed experimental protocols for characterizing this interaction, and provides visual representations of the underlying biochemical processes. It is intended for researchers, scientists, and professionals in the field of drug development and structural biology.
Introduction: Carbonic Anhydrase and this compound
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] In humans, there are 16 known α-CA isoforms, which exhibit variations in catalytic activity, tissue distribution, and subcellular localization.[6] Human carbonic anhydrase II (hCA II), a cytosolic enzyme, is one of the most studied and catalytically efficient isoforms, with a kcat/Km approaching the diffusion-controlled limit.[1][7]
This compound (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a classical, potent sulfonamide inhibitor of carbonic anhydrases.[8] Its mechanism of action relies on the high affinity of its deprotonated sulfonamide group (R-SO₂-NH⁻) for the active site zinc ion (Zn²⁺).[1][9] This binding event displaces the zinc-coordinated water molecule/hydroxide ion essential for catalysis, thereby blocking the enzyme's function.[1] The clinical effects of this compound, such as the reduction of aqueous humor in the eye to lower intraocular pressure, stem directly from this enzymatic inhibition.[2][3]
Quantitative Analysis of this compound-Carbonic Anhydrase Binding
The interaction between this compound and various human carbonic anhydrase isoforms has been extensively quantified. The data presented below, derived from crystallographic, kinetic, and calorimetric studies, highlights the high-affinity binding and potent inhibition characteristic of this interaction.
Table 1: Inhibition and Dissociation Constants
This table summarizes key inhibition and dissociation constants for this compound against several prominent human carbonic anhydrase isoforms. The values demonstrate potent inhibition, particularly for the cytosolic hCA II and the tumor-associated hCA IX.
| Isoform | Method | Parameter | Value (nM) | Reference |
| hCA II | Inhibition Assay | Kᵢ | 10 - 12 | [1][6][8] |
| hCA II | Surface Plasmon Resonance | Kᴅ | 38 | [10] |
| hCA IV | Inhibition Assay | Kᵢ | 74 | [8] |
| hCA IX | Inhibition Assay | IC₅₀ | 30 | [11] |
| hCA IX | Surface Plasmon Resonance | Kᴅ | 3 | [10] |
Table 2: Crystallographic Data for hCA II in Complex with this compound
The high-resolution crystal structure of the hCA II-acetazolamide complex provides the definitive structural basis for its inhibitory mechanism.
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Macromolecule | Ligand(s) | Reference |
| 3HS4 | 1.10 | 0.112 | 0.140 | Human Carbonic Anhydrase II | This compound, Glycerol | [1][12] |
Table 3: Thermodynamic Parameters of this compound Binding to hCA XIII
Isothermal titration calorimetry (ITC) allows for the determination of the complete thermodynamic profile of binding. The data for hCA XIII reveals that the interaction is primarily enthalpy-driven.
| Parameter | Value | Units | Conditions | Reference |
| ΔH (Intrinsic Enthalpy) | -42.1 | kJ/mol | pH 7.0, 25°C | [13] |
| ΔG (Intrinsic Gibbs Free Energy) | -48.1 | kJ/mol | pH 7.0, 25°C | [13][14] |
| TΔS (Intrinsic Entropy) | 6.0 | kJ/mol | pH 7.0, 25°C | [13][14] |
| ΔCₚ (Intrinsic Heat Capacity) | -980 | J/(mol·K) | pH 7.0 | [13] |
Structural Insights into the Binding Interaction
High-resolution X-ray crystallography of the hCA II-acetazolamide complex (PDB: 3HS4) reveals the precise molecular interactions responsible for the potent inhibition.[1][12][15]
-
Zinc Coordination: The primary interaction is the coordination of the nitrogen atom from this compound's sulfonamide group to the active site's catalytic Zn²⁺ ion.[1][9] This displaces the catalytic water/hydroxide molecule, rendering the enzyme inactive. The Zn²⁺ ion is held in a tetrahedral geometry by three histidine residues (His94, His96, His119) and the inhibitor.[16]
-
Hydrogen Bonding Network: The inhibitor is further stabilized within the active site by a network of hydrogen bonds. The sulfonamide oxygens form hydrogen bonds with the backbone amide of residue Thr199. Additionally, the carbonyl oxygen of this compound's acetylamido group forms a hydrogen bond with the side chain of Gln92.[9]
-
Van der Waals Interactions: The thiadiazole ring and the acetyl group of this compound make numerous van der Waals contacts with hydrophobic and hydrophilic residues lining the active site cavity, contributing to the overall binding affinity.[9]
Catalytic and Inhibitory Mechanisms
The function and inhibition of carbonic anhydrase can be understood through its catalytic cycle and the mechanism by which this compound disrupts it.
Carbonic Anhydrase Catalytic Cycle
The catalysis performed by α-CAs is a two-step, "ping-pong" mechanism.[5] The first step is the nucleophilic attack of the zinc-bound hydroxide ion on the carbon atom of a CO₂ molecule, which is held in a hydrophobic pocket. This forms a bicarbonate ion coordinated to the zinc. The bicarbonate is then displaced by a water molecule.[7][16] The second, rate-limiting step is the regeneration of the nucleophilic hydroxide by the transfer of a proton from the zinc-bound water molecule to the bulk solvent, a process often facilitated by a proton shuttle residue like His64.[7][16]
Caption: The two-stage catalytic cycle of carbonic anhydrase.
This compound Inhibition Pathway
This compound acts as a competitive inhibitor by directly binding to the catalytic zinc ion. This binding event is mutually exclusive with the binding of the catalytic water molecule, thereby halting the enzymatic cycle before it can begin. The high affinity of the sulfonamide for the zinc ion makes this inhibition particularly effective.
Caption: this compound competes with water to bind the zinc ion.
Experimental Protocols
Characterizing the binding of this compound to carbonic anhydrase requires a combination of structural, thermodynamic, and kinetic techniques. Below are detailed protocols for the key experiments.
General Experimental Workflow
A typical workflow for investigating a protein-ligand interaction involves several key stages, from producing the components to analyzing the final data.
Caption: A generalized workflow for studying protein-inhibitor binding.
X-Ray Crystallography of the hCA II-Acetazolamide Complex
This protocol describes the co-crystallization method to obtain high-resolution crystals of the protein-inhibitor complex.[17][18][19][20][21]
-
Protein Preparation:
-
Express recombinant human Carbonic Anhydrase II (hCA II) in E. coli and purify using affinity and size-exclusion chromatography.
-
Concentrate the purified protein to 10-20 mg/mL in a buffer of 20 mM HEPES pH 7.5, 100 mM NaCl.
-
Verify purity and monodispersity using SDS-PAGE and dynamic light scattering.
-
-
Complex Formation:
-
Crystallization:
-
Use the hanging drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex solution with 1 µL of reservoir solution.
-
A typical reservoir solution contains 0.1 M MES buffer pH 6.5, 1.2 M (NH₄)₂SO₄, and 2% PEG 400.
-
Equilibrate the drops against 500 µL of reservoir solution at 20°C.
-
Crystals typically appear within 3-7 days.
-
-
Cryo-protection and Data Collection:
-
Prepare a cryo-protectant solution by supplementing the reservoir solution with 25% (v/v) glycerol and the same concentration of this compound used for co-crystallization.
-
Briefly soak the crystal in the cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like XDS or MOSFLM.
-
Solve the structure by molecular replacement using a previously determined apo-hCA II structure (e.g., PDB ID 2CBA) as a search model.
-
Refine the model against the experimental data using programs like PHENIX or REFMAC5, including manual model building of the ligand into the electron density map using Coot.[1][12]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[22][23][24][25][26][27]
-
Sample Preparation:
-
Prepare hCA II and this compound in the exact same buffer to avoid heats of mixing. A suitable buffer is 50 mM sodium phosphate, pH 7.5, 150 mM NaCl.
-
Extensively dialyze the protein against this buffer. Dissolve the this compound powder directly into the final dialysis buffer.
-
Degas all solutions for 10-20 minutes under vacuum immediately before the experiment to prevent bubble formation.[25]
-
Accurately determine the concentrations of both protein and ligand using UV-Vis spectroscopy or other reliable methods.
-
-
Instrument Setup (e.g., MicroCal PEAQ-ITC):
-
Titration:
-
Load the sample cell (approx. 200-350 µL) with hCA II at a concentration of 20-40 µM.
-
Load the injection syringe (approx. 40-200 µL) with this compound at a concentration 10-15 times that of the protein (e.g., 300-500 µM).[24]
-
Program the titration sequence: a single initial injection of 0.4 µL, followed by 18-20 injections of 2.0 µL each, with a 150-180 second spacing between injections to allow a return to baseline.[22]
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the primary binding experiment data.
-
Fit the resulting integrated heat data to a suitable binding model (e.g., one set of sites) using the analysis software provided with the instrument to determine Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Stopped-Flow Kinetics
This technique is used to measure the kinetics of rapid reactions, such as the inhibition of CA's catalytic activity, by rapidly mixing reactants and monitoring the reaction progress on a millisecond timescale.[28][29][30][31][32][33][34][35][36]
-
Assay Principle:
-
The assay monitors the hydration of CO₂, which results in a pH change. This change is followed using a pH-sensitive indicator dye like phenol red.
-
The rate of color change (absorbance) is proportional to the enzyme's activity.
-
-
Reagent Preparation:
-
Buffer: 20 mM TRIS, 20 mM Na₂SO₄, pH 9.0 (Buffer A) and pH 7.5 (Buffer B).
-
Enzyme Solution: Prepare a 2 µM solution of hCA II in Buffer B.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in Buffer B.
-
Substrate Solution: Bubble CO₂ gas into Buffer A until saturated.
-
Indicator: Add phenol red to the enzyme and inhibitor solutions to a final concentration of 0.2 mM.
-
-
Instrument Setup (e.g., Applied Photophysics SX20):
-
Set the observation wavelength to 557 nm, the maximum absorbance for the basic form of phenol red.
-
Set the data acquisition time to capture the full reaction course (e.g., 0.5-1 second).
-
Equilibrate the instrument and syringes to 25°C.
-
-
Measurement of Uninhibited Reaction:
-
Load one syringe with the hCA II solution (containing indicator).
-
Load the second syringe with the CO₂-saturated substrate solution.
-
Initiate rapid mixing. The reaction starts, causing a pH drop and a decrease in absorbance at 557 nm.
-
Record the absorbance change over time.
-
-
Measurement of Inhibited Reaction:
-
Pre-incubate the hCA II solution with a specific concentration of this compound for 10-15 minutes.
-
Load this enzyme-inhibitor mixture into one syringe and the CO₂ substrate into the other.
-
Initiate mixing and record the reaction trace.
-
Repeat this process for each concentration of this compound.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each trace by fitting the early, linear portion of the kinetic curve.
-
Plot the initial velocity as a function of this compound concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or generate a Dixon plot to determine the inhibition constant (Kᵢ).
-
Conclusion and Future Directions
The binding of this compound to carbonic anhydrase is a structurally and thermodynamically well-characterized interaction that serves as a paradigm for structure-based drug design. High-resolution crystal structures have illuminated the key interactions within the active site, while quantitative biophysical methods have precisely defined the affinity and kinetics of this inhibition.[1][9] The detailed experimental protocols provided herein offer a robust framework for researchers seeking to investigate this and other protein-inhibitor systems.
Future efforts in this field will likely focus on leveraging this detailed structural knowledge to design inhibitors with greater isoform selectivity. For instance, targeting residues outside the highly conserved active site could lead to drugs that preferentially inhibit disease-relevant isoforms, such as CA IX in cancer, while sparing ubiquitously expressed isoforms like CA II, thereby reducing side effects.[37][38][39] The continued application of these foundational structural and biophysical techniques will be indispensable in the pursuit of these next-generation therapeutics.
References
- 1. High-resolution structure of human carbonic anhydrase II complexed with this compound reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Refined structure of the this compound complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved molecular recognition of Carbonic Anhydrase IX by polypeptide conjugation to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rcsb.org [rcsb.org]
- 13. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-resolution structure of human carbonic anhydrase II complexed with this compound reveals insights into inhibitor drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
- 17. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 18. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 21. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. cost-nectar.eu [cost-nectar.eu]
- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 27. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 28. Stopped-flow studies of high pH activity and this compound inhibition of bovine carbonic anhydrase. Enzyme-catalyzed hydrolyses of 3-pyridyl and nitro-3-pyridyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 30. sfu.ca [sfu.ca]
- 31. Stopped-flow - Wikipedia [en.wikipedia.org]
- 32. web.williams.edu [web.williams.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 35. researchgate.net [researchgate.net]
- 36. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. In vivo targeting of tumor-associated carbonic anhydrases using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. tandfonline.com [tandfonline.com]
- 39. researchgate.net [researchgate.net]
Acetazolamide's Impact on Mitochondrial Function and Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide (ATZ), a sulfonamide derivative, is a well-established carbonic anhydrase (CA) inhibitor. While its primary clinical applications are in the management of glaucoma, epilepsy, and altitude sickness, a growing body of evidence indicates that this compound exerts significant effects on mitochondrial function and bioenergetics. This technical guide provides an in-depth overview of the current understanding of this compound's influence on mitochondria, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Mitochondrial Carbonic Anhydrases
The primary mechanism through which this compound impacts mitochondrial function is the inhibition of mitochondrial carbonic anhydrase isoforms, specifically CA-VA and CA-VB.[1][2][3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) within the mitochondrial matrix.[4][5] This reaction is crucial for providing bicarbonate as a substrate for key metabolic enzymes, including:
-
Pyruvate carboxylase: Essential for gluconeogenesis and replenishing Krebs cycle intermediates.[1][3]
-
Carbamoyl phosphate synthetase I: The first step in the urea cycle for ammonia detoxification.[1][3][5]
-
Propionyl-CoA carboxylase and 3-methylcrotonyl-CoA carboxylase: Involved in the metabolism of certain amino acids and fatty acids.[1][3]
By inhibiting these enzymes, this compound can modulate major metabolic pathways that are intrinsically linked to mitochondrial bioenergetics.
Quantitative Effects of this compound on Mitochondrial Parameters
The following tables summarize the key quantitative and qualitative effects of this compound on various mitochondrial functions as reported in the literature.
| Parameter | Cell/Tissue Type | This compound Concentration | Key Findings | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Neuronal and Cerebral Microvascular Endothelial Cells | 10 µM | Completely prevented the reduction in ΔΨm induced by amyloid-β. | [6] |
| Human Skeletal Muscle (expressed in cultured mammalian cells) | Dose-dependent | Increased chloride conductance at voltages near the resting membrane potential, suggesting an influence on membrane potential. | [7] | |
| Reactive Oxygen Species (ROS) Production | Neuronal and Cerebral Microvascular Endothelial Cells | 10 µM | Prevented the increase in mitochondrial H₂O₂ production induced by amyloid-β. | [6] |
| ATP Production | Neuronal and Cerebral Microvascular Endothelial Cells | 10 µM | No significant effect on ATP generation. | [6] |
| Oxygen Consumption | Human Brain (in vivo) | 1 g (intravenous) | Cerebral metabolic rate for oxygen (CMRO2) remained constant. | [8] |
| Human Brain (in vivo, during hypoxia) | 250 mg (oral) | Mitigated the rise in CMRO2 associated with acute hypoxia. | [9] | |
| Apoptosis | Neuronal and Cerebral Microvascular Endothelial Cells | 10 µM | Inhibited apoptosis induced by amyloid-β. | [6] |
Signaling Pathways and Mechanisms
The precise signaling pathways through which this compound modulates mitochondrial function are still under investigation. However, based on current evidence, a key mechanism involves the disruption of bicarbonate-dependent metabolic processes.
Proposed Mechanism of Action
The inhibition of mitochondrial carbonic anhydrases by this compound is hypothesized to lead to a reduction in the availability of bicarbonate within the mitochondrial matrix. This, in turn, can impact the activity of bicarbonate-requiring carboxylases, thereby affecting the flux of metabolites through the Krebs cycle and other metabolic pathways.
Caption: Proposed mechanism of this compound's mitochondrial effects.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's effects on mitochondrial function. Below are representative methodologies for key assays.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye, Tetramethylrhodamine, methyl ester (TMRM), accumulates in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in ΔΨm results in a decrease in TMRM fluorescence.
Protocol Outline:
-
Cell Culture: Plate cells of interest in a suitable format for microscopy or plate-based assays.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
TMRM Staining:
-
Prepare a working solution of TMRM in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate cells with the TMRM solution at 37°C in the dark.
-
-
Imaging/Quantification:
-
For microscopy, acquire fluorescence images using a suitable filter set (e.g., TRITC/Rhodamine).
-
For plate-based assays, measure fluorescence intensity using a microplate reader.
-
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a mitochondrial uncoupler (e.g., FCCP) to induce depolarization.
-
Caption: Workflow for measuring mitochondrial membrane potential.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide (H₂O₂) to produce the highly fluorescent resorufin.
Protocol Outline:
-
Cell Culture/Mitochondria Isolation: Prepare cells or isolated mitochondria for the assay.
-
Drug Treatment: Incubate the samples with various concentrations of this compound.
-
Amplex Red Assay:
-
Prepare a working solution containing Amplex Red reagent and HRP in a suitable reaction buffer.
-
Add the working solution to the samples.
-
-
Fluorescence Measurement:
-
Incubate the reaction at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~570/585 nm).
-
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify ROS production.
Caption: Workflow for measuring mitochondrial ROS production.
Measurement of Oxygen Consumption Rate (OCR)
Principle: Extracellular flux analyzers (e.g., Seahorse XF Analyzer) measure the rate of oxygen consumption in real-time, providing insights into mitochondrial respiration.
Protocol Outline:
-
Cell Seeding: Seed cells in a specialized microplate and allow them to adhere.
-
Drug Treatment: Pre-treat cells with this compound or load the drug into the injection ports of the sensor cartridge for acute treatment during the assay.
-
Seahorse Assay:
-
Hydrate the sensor cartridge.
-
Replace cell culture medium with assay medium.
-
Perform a "Mito Stress Test" by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: A mitochondrial uncoupler to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Workflow for measuring oxygen consumption rate.
Conclusion and Future Directions
This compound's effects on mitochondrial function are multifaceted and primarily stem from its inhibition of mitochondrial carbonic anhydrases. This leads to alterations in key metabolic pathways that are reliant on bicarbonate as a substrate. While current research has highlighted a protective role for this compound against certain mitochondrial insults, particularly in the context of neurodegenerative diseases, further investigation is warranted.
Future research should focus on:
-
Elucidating the precise signaling pathways: A more detailed understanding of the molecular links between carbonic anhydrase inhibition and the observed mitochondrial effects is needed.
-
Expanding the scope of investigation: The effects of this compound on mitochondrial bioenergetics should be explored in a wider range of cell types and disease models.
-
Quantitative dose-response studies: Comprehensive dose-response analyses are required to better characterize the therapeutic window and potential off-target effects of this compound on mitochondrial function.
A deeper understanding of this compound's impact on mitochondria will not only provide insights into its therapeutic mechanisms but may also open up new avenues for the development of drugs targeting mitochondrial dysfunction in various diseases.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Carbonic anhydrase inhibition selectively prevents amyloid β neurovascular mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acts directly on the human skeletal muscle chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on cerebral blood flow and cerebral metabolic rate for oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound during acute hypoxia improves tissue oxygenation in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Acetazolamide in Primary Cell Cultures
Introduction
Acetazolamide is a sulfonamide derivative and a potent, non-competitive inhibitor of the enzyme carbonic anhydrase (CA).[1] It is widely utilized in clinical settings for its diuretic, anti-glaucoma, and anti-convulsant properties.[1][2] In the context of cell biology research, this compound serves as a critical tool for investigating cellular processes regulated by pH, ion transport, and bicarbonate metabolism.[3] Its primary mechanism involves inhibiting the reversible hydration of carbon dioxide to carbonic acid, which subsequently affects the concentration of hydrogen and bicarbonate ions.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in primary cell culture models.
Mechanism of Action in Primary Cells
In primary cells, this compound's primary target is carbonic anhydrase, an enzyme present in various tissues, including the kidneys, red blood cells, eyes, and glial cells.[1][4] By inhibiting CA, this compound disrupts cellular pH regulation, ion transport, and fluid secretion.
A notable signaling pathway has been elucidated in primary nonpigmented ciliary epithelial (NPE) cells. In this system, the inhibition of carbonic anhydrase by this compound leads to the activation of soluble adenylyl cyclase (sAC). This, in turn, increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP stimulates the recruitment of H+-ATPase (V-ATPase) to the plasma membrane, enhancing the cell's capacity for proton export and altering cytoplasmic pH.[6] In other cell types, such as primary choroid plexus epithelial cells, this compound has been shown to decrease the activity of Na/K ATPase and modulate the expression of aquaporin water channels (AQP1).[7]
Key Considerations for Use in Primary Cultures
-
Cell Type Specificity: The effects of this compound can be highly cell-type dependent. For instance, its impact on fluid secretion is prominent in choroid plexus and ciliary epithelial cells[6][7], while its influence on ion transport is a key area of study in corneal endothelial cells.[3]
-
Dosage and Concentration: Determining the optimal concentration is critical. In vitro studies have used concentrations ranging from 10 µM to 500 µM.[3][8] It is recommended to perform a dose-response curve to identify the effective concentration for the specific primary cell type and experimental endpoint.
-
Solubility and Vehicle Control: this compound has limited solubility in aqueous solutions. A common solvent is dimethyl sulfoxide (DMSO). Always prepare a fresh stock solution and include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent-induced effects.
-
Treatment Duration: The duration of treatment will vary based on the biological question. Acute effects on ion flux and pH can be observed within minutes to hours[3][7], while studies on gene expression or cell proliferation may require longer incubation periods (e.g., 24-48 hours).[8]
-
pH of Medium: As this compound's mechanism is intrinsically linked to pH regulation, it is crucial to use a well-buffered culture medium (e.g., HEPES-buffered) and monitor the pH of the medium throughout the experiment, especially for longer-term studies.
Quantitative Data Summary
The following table summarizes quantitative data from studies using this compound in various cellular and in vivo models. This data can serve as a starting point for designing experiments in primary cell cultures.
| Parameter Measured | Model System | This compound Concentration/Dose | Result | Reference |
| Intracellular pH (pHi) | Cultured Bovine Corneal Endothelium | 100 µM or 500 µM | Significant reduction in steady-state pHi by 0.06 ± 0.01. | [3] |
| Na+:HCO3- Cotransport | Cultured Bovine Corneal Endothelium | 100 µM or 500 µM | Initial rate of pHi change slowed to 50% ± 10% of control. | [3] |
| Cl-/HCO3- Exchange | Cultured Bovine Corneal Endothelium | 100 µM or 500 µM | Initial rate of pHi change slowed to 37% ± 1% of control. | [3] |
| Na/K ATPase Activity | Primary Rat Choroid Plexus Epithelial Cells | 200 mg (in vivo dose before cell isolation) | Significantly decreased activity compared to vehicle. | [7] |
| Cell Invasion | Renal Carcinoma Cell Lines | 10 µM | Reduced invasiveness of cancer cells. | [8] |
| Leukocyte Migration | Human Leukocytes | Dose-dependent | Increased distance of leukocyte migration. | [9] |
Protocols: Using this compound in Primary Cell Cultures
1. General Protocol for Treatment of Adherent Primary Cells
This protocol provides a general workflow for applying this compound to primary cells cultured in a monolayer.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Nonpigmented Ciliary Epithelial Cells Respond to this compound by a Soluble Adenylyl Cyclase Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound lowers intracranial pressure and modulates the cerebrospinal fluid secretion pathway in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Changes in leukocyte migration during carbonic anhydrase activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Acetazolamide Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed protocols for the determination of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used, sensitive, and specific analytical technique.
Principle of the Method
The described methods are based on reversed-phase chromatography, where this compound is separated from other components on a non-polar stationary phase (e.g., C8 or C18) using a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. Quantification is performed by detecting the UV absorbance of this compound as it elutes from the column and comparing the peak area to that of a known standard.
Method 1: Quantification of this compound in Bulk Drug and Pharmaceutical Formulations
This method is adapted from a validated, stability-indicating RP-HPLC technique suitable for routine quality control analysis of this compound in its pure form and in dosage forms.[1][2][3]
Chromatographic Conditions and Instrumentation
A summary of the essential equipment and chromatographic parameters is provided below.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA or UV Detector (e.g., Shimadzu LC-2010C HT)[1] |
| Stationary Phase (Column) | C8 Column (250 x 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate Buffer (pH 3.0), Acetonitrile, and Water in a ratio of 30:20:50 (v/v/v)[1][2] |
| Flow Rate | 0.8 mL/minute[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 265 nm[2] |
| Run Time | 10 minutes[2] |
Experimental Workflow for Bulk Drug Analysis
The logical flow from preparation to data analysis for quantifying this compound in bulk drug or formulations is outlined below.
Method Validation Summary
The performance characteristics of this method have been validated according to ICH guidelines.[1][2][3]
| Validation Parameter | Result |
| Linearity Range | 20 - 120 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.98% - 100.77%[1][2] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 37.60 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.11396 µg/mL[1][2] |
| Specificity | The method is able to distinguish this compound from its degradation products.[1][2] |
Method 2: Quantification of this compound in Biological Fluids (Plasma/Serum)
This method is designed for the determination of this compound concentrations in biological matrices like plasma, serum, or aqueous humor, making it suitable for pharmacokinetic and clinical research.[4][5][6]
Chromatographic Conditions and Instrumentation
| Parameter | Specification |
| HPLC System | Standard HPLC with UV Detector |
| Stationary Phase (Column) | Reverse-Phase Octadecylsilane (C18)[4][5] |
| Mobile Phase | Specific composition not detailed, but a reverse-phase system is used.[5] |
| Flow Rate | Not specified. |
| Injection Volume | Not specified, but residue from 100 µL sample is injected.[4][5] |
| Detection Wavelength | 254 nm[4][5] |
| Internal Standard | A structural analog of this compound is recommended.[4][5] |
Sample Preparation Workflow (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) protocol is employed to isolate this compound from the complex biological matrix prior to HPLC analysis.
Method Performance
| Performance Parameter | Result |
| Concentration Range | 1 - 25 µg/mL[4][5] |
| Within-Day Precision (% CV) | 6.5% at 10 µg/mL in human plasma[4][5] |
| Between-Day Precision (% CV) | 7.1% at 10 µg/mL in human plasma[4][5] |
| Interfering Substances | Theophylline and acetaminophen interfere with this assay.[4][5] |
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Bulk Drug/Formulations
-
Mobile Phase Preparation:
-
Prepare a 10mM solution of Potassium Dihydrogen Phosphate.
-
Adjust the pH of the buffer to 3.0 using ortho-phosphoric acid.
-
Mix the buffer, acetonitrile, and HPLC-grade water in a 30:20:50 ratio.
-
Filter the final mobile phase through a 0.22 µm membrane filter and degas by ultrasonication before use.[1]
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Millipore water in a volumetric flask.[2]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 to 120 µg/mL.[1][2]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a suitable volume of mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the linear range of the method (e.g., 100 µg/mL).[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution.
-
Record the chromatograms for 10 minutes and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the curve.
-
Protocol 2: HPLC Analysis of this compound in Biological Fluids
-
Sample Preparation (LLE):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of internal standard.[4][5]
-
Add approximately 1 mL of ethyl acetate and vortex vigorously for 1-2 minutes to extract the drug.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4][5]
-
Reconstitute the dried residue in a small, fixed volume of the HPLC mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the C18 HPLC column with the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using spiked blank plasma samples.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Determination of this compound in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
Application Notes and Protocols for In Vivo Administration of Acetazolamide in Rodent Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide, a potent carbonic anhydrase inhibitor, is a well-established therapeutic agent for the management of glaucoma.[1][2] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary body, which in turn decreases the secretion of aqueous humor.[2][3] Rodent models of glaucoma are indispensable tools for elucidating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies.[4] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of glaucoma, guidance on experimental design, and a summary of expected outcomes based on available literature.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on intraocular pressure. Due to the limited availability of specific data on systemic administration of this compound in rodent glaucoma models, data from a relevant rabbit model and human clinical studies are included to provide a reference for expected efficacy.
Table 1: Effect of Intravenous this compound on Intraocular Pressure in a Rabbit Model
| Animal Model | Drug and Dose | Route of Administration | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | Percentage IOP Reduction | Time Point of Measurement | Reference |
| Nephrectomized Rabbit | This compound (5 mg/kg) | Intravenous (IV) | 15.2 | 12.2 | ~19.7% | 2 hours | [5] |
| Nephrectomized Rabbit | This compound (15 mg/kg) | Intravenous (IV) | Not specified | Not specified | Maximal dose-dependent reduction | 2 hours | [5] |
Note: Data from a nephrectomized rabbit model is presented to isolate the ocular effects of this compound from its renal effects.
Table 2: Expected Intraocular Pressure Reduction with Oral this compound in Human Glaucoma Patients
| Population | Drug Formulation | Typical Dosage | Expected IOP Reduction | Reference |
| Human Glaucoma Patients | Oral Tablets | 250 mg four times a day | 20-30% | [6] |
| Human Glaucoma Patients | Sustained-Release Capsules | 500 mg twice a day | 20-30% | [6] |
Experimental Protocols
I. Induction of Ocular Hypertension in Rodents
Two common methods for inducing elevated IOP in rodents are the hypertonic saline injection model and the microbead occlusion model.
A. Hypertonic Saline Injection Model (Rat)
This method induces ocular hypertension by sclerosing the aqueous humor outflow pathways.[7]
Materials:
-
Adult Long Evans or Wistar rats (8 weeks old, ~200g)[8]
-
Anesthetic cocktail (e.g., Ketamine/Xylazine/Acepromazine)
-
Topical proparacaine hydrochloride (0.5%)
-
2 M hypertonic saline solution, sterile
-
30-gauge ½-inch needle attached to a 1-mL syringe
-
Microsurgical microscope or stereomicroscope
Procedure:
-
Anesthetize the rat via intraperitoneal (IP) injection of the anesthetic cocktail.
-
Place the anesthetized animal under the microscope.
-
Apply one drop of topical proparacaine to the eye that will be injected.
-
Gently proptose the globe and identify an episcleral vein.
-
Carefully insert the 30-gauge needle into the vein and slowly inject approximately 50 µL of the 2 M hypertonic saline solution.[9]
-
Successful injection is indicated by blanching of the episcleral and limbal vessels.[9]
-
Apply a topical antibiotic ointment to the eye post-injection.
-
Monitor the animal until it has fully recovered from anesthesia.
-
IOP typically begins to elevate within 7-10 days.[4]
B. Microbead Occlusion Model (Mouse or Rat)
This model mimics the obstruction of the trabecular meshwork, leading to a rapid and sustained elevation of IOP.
Materials:
-
Adult C57BL/6J mice or other suitable rodent strain
-
Anesthetic cocktail
-
Topical proparacaine hydrochloride (0.5%)
-
Sterile polystyrene microbeads (e.g., 15 µm diameter) suspended in sterile phosphate-buffered saline (PBS)
-
Glass micropipette with a beveled tip (20-30 µm inner diameter) connected to a microinjection system
-
Microsurgical microscope
Procedure:
-
Anesthetize the rodent and apply topical proparacaine.
-
Under the microscope, create a small paracentesis in the cornea near the limbus using a 30-gauge needle.
-
Insert the glass micropipette through the paracentesis into the anterior chamber.
-
Slowly inject a small volume (e.g., 2 µL for mice) of the microbead suspension into the anterior chamber.
-
Withdraw the micropipette and apply a topical antibiotic.
-
Monitor the animal during recovery.
-
IOP elevation is typically observed within 24-48 hours.
II. Preparation and Administration of this compound
A. Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Preparation of Dosing Solution (Example for a 50 mg/kg dose):
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose.
-
Dissolve the this compound powder in the chosen vehicle. Sonication may be required to aid dissolution. The final concentration should be such that the injection volume is appropriate for the animal (e.g., 5-10 mL/kg for rats).
-
For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of vehicle. A 250g rat would receive a 1.25 mL injection for a 50 mg/kg dose.
Administration Procedure:
-
Gently restrain the rodent, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or urine is drawn back, then inject the solution.
B. Oral Gavage (PO)
Materials:
-
This compound powder
-
Vehicle suitable for oral administration (e.g., water, 0.5% methylcellulose)
-
Flexible or rigid gavage needle with a ball tip
-
Syringe
Preparation of Dosing Solution:
-
Prepare the this compound suspension in the chosen vehicle to a concentration that allows for a suitable gavage volume (typically 5-10 mL/kg).
Administration Procedure:
-
Securely restrain the rodent.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea before slowly administering the solution.
III. Measurement of Intraocular Pressure (IOP)
Materials:
-
Rebound tonometer (e.g., TonoLab, Icare TONOVET) suitable for rodents
-
Topical anesthetic (e.g., proparacaine 0.5%)
Procedure:
-
If required by the tonometer manufacturer, apply a drop of topical anesthetic to the cornea.
-
Gently restrain the animal, ensuring no pressure is applied to the neck or globe.
-
Hold the tonometer perpendicular to the central cornea.
-
Take multiple readings (e.g., 5-6) and average them to obtain a final IOP measurement.
-
Measurements should be taken at baseline (before glaucoma induction and before treatment) and at various time points after this compound administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the effect.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in reducing aqueous humor secretion.
Caption: General experimental workflow for evaluating this compound in a rodent glaucoma model.
References
- 1. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rodent models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rat experimental model of glaucoma incorporating rapid-onset elevation of intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Metabolic Acidosis with Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a potent carbonic anhydrase inhibitor that is frequently utilized in experimental settings to induce metabolic acidosis. By inhibiting carbonic anhydrase, particularly in the renal proximal tubules, this compound prevents the reabsorption of bicarbonate, leading to its excretion in the urine and a subsequent decrease in blood pH.[1][2] This controlled induction of metabolic acidosis is a valuable tool for studying a wide range of physiological and pathophysiological processes, including acid-base balance, renal function, and the effects of acidosis on various cellular and systemic functions.
These application notes provide detailed protocols for inducing metabolic acidosis using this compound in both in vivo and in vitro experimental models, summarize key quantitative data from cited studies, and illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of carbonic anhydrase.[1] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a hydrogen ion (H+) and a bicarbonate ion (HCO3-). In the proximal tubules of the kidneys, carbonic anhydrase is crucial for the reabsorption of filtered bicarbonate. By inhibiting this enzyme, this compound leads to a net loss of bicarbonate from the body, resulting in a hyperchloremic metabolic acidosis.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key blood parameters from various experimental setups.
Table 1: Effects of a Single Intravenous Dose of this compound (500 mg) in Humans
| Time (hours) | pH | pCO2 (kPa) | Bicarbonate (mmol/L) | Chloride (mmol/L) |
| 0 | 7.49 | 5.7 | >28 | 105 |
| 12 | - | - | - | - |
| 24 | 7.46 | 5.3 | ~25 | 110 |
| 48 | - | - | - | - |
| 72 | - | - | - | - |
Data adapted from a study in critically ill patients with metabolic alkalosis.
Table 2: Effects of this compound Administration in Dogs
| Parameter | Onset of Effect | Peak Effect | Return to Normal | Key Findings |
| Acid-Base and Electrolytes | Within 12 hours | 1.5 to 5.0 days | Within 1.5 days post-termination | Persistent acidemia, hyperchloremic metabolic acidosis, elevated pO2, mild potassium depletion.[3] |
This table summarizes the time course of this compound-induced metabolic acidosis in dogs.[3]
Experimental Protocols
In Vivo Model: Induction of Metabolic Acidosis in Rodents
This protocol provides a general framework for inducing metabolic acidosis in rats. Dosages and monitoring schedules may need to be optimized based on the specific research question and experimental design.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for subcutaneous injection
-
Blood gas analyzer
-
Tubes for blood collection (e.g., heparinized capillaries)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) to the housing conditions for at least one week prior to the experiment. Provide free access to standard chow and water.
-
Baseline Measurements: Prior to this compound administration, obtain baseline blood samples for blood gas and electrolyte analysis. Anesthetize the animal lightly with isoflurane and collect a small volume of arterial or venous blood from a suitable site (e.g., tail vein or artery, saphenous vein).
-
This compound Administration: Prepare a solution of this compound in sterile saline. A dose of 200 mg/kg administered subcutaneously has been shown to induce metabolic acidosis.
-
Induction of Acidosis and Monitoring:
-
House the animals in individual cages with continued access to food and water.
-
At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours post-injection), collect blood samples for analysis.
-
Measure blood pH, pCO2, pO2, bicarbonate, and electrolyte levels (Na+, K+, Cl-).
-
-
Data Analysis: Compare the time-course changes in blood parameters to the baseline values to characterize the development and severity of metabolic acidosis.
Expected Outcomes:
A significant decrease in blood pH and bicarbonate levels, accompanied by an increase in chloride levels, is expected, confirming the induction of hyperchloremic metabolic acidosis.
In Vitro Model: Induction of Intracellular Acidosis in Renal Proximal Tubule Cells
This protocol describes the application of this compound to isolated renal proximal tubules to study its effects on intracellular pH and bicarbonate transport.
Materials:
-
Isolated rabbit renal proximal tubules (S2 segments)
-
This compound
-
Perfusion solutions with varying bicarbonate concentrations
-
Double-barreled microelectrodes for intracellular pH and membrane potential measurements
-
Microscope and micromanipulators
-
Data acquisition system
Procedure:
-
Tubule Isolation and Perfusion: Isolate S2 segments of rabbit renal proximal tubules using standard microdissection techniques. Mount the isolated tubule in a perfusion chamber on the stage of an inverted microscope and perfuse the lumen and bath with appropriate physiological solutions.
-
Electrophysiological Recordings: Impale a cell of the tubule with a double-barreled microelectrode to continuously measure intracellular pH (pHi) and basolateral membrane potential (Vb).
-
Baseline Recordings: Establish a stable baseline recording of pHi and Vb under control perfusion conditions.
-
This compound Application: Introduce 1 mmol/L this compound into the peritubular (bath) solution.
-
Experimental Manipulations: While recording pHi and Vb, perform step changes in the bicarbonate concentration of the bath solution to assess the activity of the Na+-HCO3- cotransporter.
-
Data Analysis: Analyze the changes in pHi and Vb in response to bicarbonate concentration changes in the presence and absence of this compound to determine the effect of carbonic anhydrase inhibition on basolateral bicarbonate transport.
Expected Outcomes:
This compound is expected to cause a secondary slow intracellular acidification, indicating the inhibition of cytosolic carbonic anhydrase.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-Induced Metabolic Acidosis.
Caption: In Vivo Experimental Workflow.
Caption: In Vitro Experimental Workflow.
References
Application Notes and Protocols: Western Blot Analysis of Carbonic Anhydrase Expression After Acetazolamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a potent inhibitor of carbonic anhydrase (CA) enzymes, utilized clinically for its diuretic properties and in the management of glaucoma, epilepsy, and altitude sickness.[1] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[1] Beyond its well-established inhibitory function, investigating the effect of this compound on the expression of various carbonic anhydrase isoforms is crucial for understanding the long-term cellular adaptations to this drug and for developing more targeted therapeutic strategies.
These application notes provide a comprehensive guide to performing western blot analysis to quantify changes in the expression of key carbonic anhydrase isoforms following treatment with this compound. Detailed protocols for sample preparation, protein analysis, and data interpretation are included, alongside visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: Quantitative Analysis of Carbonic Anhydrase Expression
The following table summarizes the observed changes in the expression of specific carbonic anhydrase isoforms in response to this compound treatment, as determined by western blot analysis from published studies.
| Carbonic Anhydrase Isoform | Tissue/Cell Type | Treatment Conditions | Change in Expression | Reference |
| CA II | Rat Kidney | Chronic this compound treatment (15 mg/kg/day) | ▲ Increased (from 144 µg/g to 178 µg/g tissue) | [3] |
| CA IX | Murine B-cell Lymphoma (A20 cells) | This compound as part of a CHOP treatment regimen | No significant change | [4] |
| CA XII | Murine B-cell Lymphoma (A20 cells) | This compound as part of a CHOP treatment regimen | No significant change | [4] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line and research question.
Materials:
-
Cell line of interest (e.g., renal, neuronal, or cancer cell lines)
-
Complete cell culture medium
-
This compound (soluble in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with solvent) should be prepared in parallel.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed immediately to protein extraction.
Protein Extraction from Cultured Cells
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the dish.
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
Materials:
-
Protein samples (lysates)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against carbonic anhydrase isoforms (e.g., anti-CAII, anti-CAIX, anti-CAXII) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control to account for variations in protein loading.
Visualizations
Experimental Workflow
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitor this compound Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies Involving Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Acetazolamide
This compound is a widely used pharmaceutical agent primarily known for its role as a carbonic anhydrase inhibitor.[1][2][3] This enzyme is crucial for the reversible hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which then dissociates into bicarbonate (HCO3-) and hydrogen ions (H+).[2][3] By inhibiting carbonic anhydrase, this compound disrupts this equilibrium, leading to significant physiological changes in various tissues, including the central nervous system (CNS), kidneys, and eyes.[1][3][4] In neuroscience and electrophysiology, this compound serves as a valuable tool for modulating neuronal excitability, primarily by altering intra- and extracellular pH.[2][4][5] Its FDA-approved indications include glaucoma, epilepsy, and altitude sickness, highlighting its diverse systemic effects.[1]
Mechanism of Action in the Central Nervous System
In the CNS, carbonic anhydrase is expressed in neurons, astrocytes, oligodendrocytes, and the choroid plexus.[4] this compound's inhibition of this enzyme leads to an accumulation of carbonic acid, resulting in a more acidic environment (lower pH).[1] This pH shift is a key driver of its effects on neuronal activity. The altered ionic environment, particularly the balance of H+ and HCO3-, modulates the function of various ligand-gated and voltage-gated ion channels.[1][5]
Key molecular targets and effects include:
-
GABA-A Receptors: this compound can modulate GABA-A-mediated signaling. It has been shown to block epileptiform activity by inhibiting the efflux of HCO3- through GABA-A channels, which can cause abnormal depolarization.[1][6]
-
Voltage-Gated Calcium Channels (VGCCs): The drug can influence Ca2+ kinetics through both ligand-gated and voltage-gated calcium channels.[1]
-
Chloride Channels (ClC-1): In skeletal muscle, this compound increases chloride conductance by shifting the voltage dependency of ClC-1 channels, an effect linked to intracellular acidification.[7]
-
Acid-Sensing Ion Channels (ASICs): Changes in extracellular pH directly affect ASICs, contributing to shifts in neuronal excitability.[4]
Signaling Pathway of this compound's Effect on Neuronal Activity
Caption: this compound inhibits carbonic anhydrase, leading to altered pH and ion channel modulation.
Summary of Electrophysiological Effects
This compound exerts complex, often net-inhibitory effects on neuronal firing, though it can also potentiate specific synaptic pathways.[5] It is generally considered that acidification reduces neuronal excitability.[5] Its application is particularly relevant in studies of epilepsy, where it can retard abnormal, excessive, and paroxysmal electrical discharges from neurons.[1][3]
Table 1: Quantitative Effects of this compound on In Vitro Epileptiform Activity Data from 4-aminopyridine (4AP, 50 µM) induced epileptiform activity in piriform (PC) and entorhinal (EC) cortices.[6]
| Parameter | Brain Region | Control | This compound (10 µM) | Percentage Change |
| Cumulative Ictal Discharge Duration (s) | PC | 465.2 ± 41.6 | 201.1 ± 46.8 | -56.8% |
| EC | 428.3 ± 80.7 | 143.4 ± 22.1 | -66.5% | |
| Ictal Discharge Interval (s) | PC | N/A | 53.9 ± 7.7 | N/A |
| EC | N/A | 82.5 ± 8.7 | N/A | |
| Cumulative Ripples per Ictal Discharge | PC | 32.13 ± 7.99 | 16.22 ± 6.42 | -49.5% |
| EC | 39.00 ± 6.52 | 22.65 ± 6.13 | -41.9% | |
| Cumulative Fast Ripples per Ictal Discharge | PC | 94.88 ± 21.35 | 58.50 ± 9.75 | -38.3% |
| EC | 91.80 ± 23.46 | 52.38 ± 17.50 | -43.0% | |
| GABAergic Potential Duration (s) | PC | 3.47 ± 0.12 | 2.62 ± 0.09 | -24.5% |
| EC | 2.43 ± 0.3 | 1.48 ± 0.17 | -39.1% |
Table 2: Effects of Systemic this compound on In Vivo Neuronal Activity Data from recordings in the medial prefrontal cortex (mPFC) of rats.[5]
| Parameter | Measurement | Effect of this compound | Statistical Significance |
| Single-Unit Firing | Z-score of spike counts | Net inhibitory effect on basal activity | F(3,60) = 4.295, p = 0.008 |
| Paired-Pulse Facilitation (PPF) | Resp2/Resp1 Ratio | Significant increase (potentiation) | F(3,18) = 8.313, p = 0.001 |
Experimental Protocols
General Considerations for this compound Application
-
Solubility and Stability: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted to the final concentration in the recording solution (e.g., artificial cerebrospinal fluid - aCSF). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Dosage: Effective concentrations in vitro often range from 10 µM to 100 µM.[6] In vivo administration in animal models may involve systemic injection (e.g., 7 mg/kg, intravenously).[8][9]
-
Pharmacokinetics: this compound is well-absorbed and has a plasma half-life of 6-9 hours. It does not undergo metabolic alteration and is primarily eliminated via renal excretion.[1]
-
pH Buffering: Since this compound's primary mechanism involves pH alteration, be mindful of the buffering system in your experimental solutions (e.g., bicarbonate/CO2 vs. HEPES). Bicarbonate-buffered aCSF, gassed with 95% O2/5% CO2, is more physiologically relevant for studying carbonic anhydrase-dependent effects.[10]
Experimental Workflow for an In Vitro Electrophysiology Study
Caption: Standard workflow for in vitro electrophysiology experiments with drug application.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording
This protocol is adapted from standard whole-cell patch-clamp procedures and is suitable for studying the effects of this compound on individual neurons in brain slices.[10][11][12]
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Prepare fresh and continuously bubble with carbogen (95% O2 / 5% CO2).[10] Osmolarity should be ~300-310 mOsm.
-
Internal Pipette Solution (K-Gluconate based): (in mM) 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH. Osmolarity should be ~280-290 mOsm.[12]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. On the day of the experiment, dilute in aCSF to a final concentration (e.g., 10-100 µM).
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain, placing it in ice-cold, carbogenated aCSF.
-
Slice the brain region of interest (e.g., hippocampus) into 300-400 µm thick sections using a vibratome.[13]
-
Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.[13]
3. Recording Procedure:
-
Transfer a single slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated aCSF (~2 mL/min).[14]
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[10]
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[14]
-
Rupture the cell membrane with a brief pulse of strong suction to achieve the whole-cell configuration.[15]
-
Switch to voltage-clamp or current-clamp mode. Allow the cell to stabilize for 5-10 minutes.
-
Baseline Recording: Record baseline activity for 10-15 minutes. This may include spontaneous postsynaptic currents (sPSCs), resting membrane potential, or responses to current injections (e.g., firing patterns).
-
This compound Application: Switch the perfusion to aCSF containing the final concentration of this compound.
-
Effect Recording: Record for 15-20 minutes during drug application to allow for the full effect to manifest.
-
Washout: Switch perfusion back to control aCSF and record for another 15-20 minutes to observe any reversal of the drug's effects.
Protocol 2: In Vitro Extracellular Field Potential Recording
This protocol is used to study the effects of this compound on the synchronized activity of a population of neurons, such as synaptic transmission and plasticity.[16][17]
1. Solutions and Slice Preparation:
-
Follow the same procedures for preparing solutions and brain slices as described in Protocol 1.
2. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF.
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode (a glass pipette filled with aCSF, ~1-3 MΩ) in the dendritic or somatic layer where the synaptic response is generated (e.g., stratum radiatum for fEPSPs).[17]
-
Deliver brief electrical pulses through the stimulating electrode to evoke field potentials.
-
Input-Output Curve: Determine the relationship between stimulus intensity and response amplitude to select a stimulus strength that elicits a response of ~40-50% of the maximum.
-
Baseline Recording: Record stable baseline responses (e.g., one response every 30 seconds) for at least 20 minutes.
-
This compound Application: Switch perfusion to aCSF containing this compound.
-
Effect Recording: Continue recording responses for 30-60 minutes to observe the drug's effect on synaptic transmission.
-
Washout: Switch back to control aCSF and record for at least 30 minutes to assess recovery.
-
Data Analysis: Measure the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the population spike to quantify changes in synaptic strength and population activity.[17]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. This compound potentiates the afferent drive to prefrontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibition by this compound reduces in vitro epileptiform synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acts directly on the human skeletal muscle chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing effects of this compound on neuronal activity correlate with enhanced visual processing ability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 14. youtube.com [youtube.com]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Extracellular Recordings | Field Potentials | ADInstruments [adinstruments.com]
- 17. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Lentiviral-Mediated Knockdown of Carbonic Anhydrase to Mimic Acetazolamide Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] The isoform CAIX is of particular interest in oncology as it is highly expressed in many solid tumors in response to hypoxia and contributes to an acidic tumor microenvironment, promoting tumor progression and metastasis.[3][4] Acetazolamide, a pan-carbonic anhydrase inhibitor, has been shown to have anti-tumor effects by disrupting pH regulation in cancer cells.[5][6][7] This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down CAIX expression, thereby mimicking the therapeutic effects of this compound. This genetic approach offers a targeted and sustained method to study the functional consequences of CAIX inhibition and validate it as a therapeutic target.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of both lentiviral-mediated knockdown of CAIX and this compound treatment on key cellular processes in cancer cells.
Table 1: Effects on Intracellular pH (pHi)
| Treatment | Cell Line | Change in pHi | Reference |
| Lentiviral shRNA knockdown of CAIX | HeLa | Decrease | [8] |
| Lentiviral shRNA knockdown of CAIX | PMVECs | Dysregulation | [9] |
| This compound (25 µM) | HeLa | Dose-dependent decrease | [10] |
Table 2: Effects on Cell Proliferation
| Treatment | Cell Line | Inhibition of Proliferation | Reference |
| Lentiviral shRNA knockdown of CAIX | MDA-MB-231 | Significant decrease | [11] |
| Lentiviral shRNA knockdown of CAIX | T47D | Significant decrease | [11] |
| This compound (10 µM) | H-727 (bronchial carcinoid) | Significant reduction in viability | [5] |
| This compound (10 µM) | H-720 (bronchial carcinoid) | Significant reduction in viability | [5] |
| This compound (1-1000 µM) | SW620 (colorectal adenocarcinoma) | Dose-dependent reduction in viability | [6] |
| This compound (5x10⁻⁸ mol/l) + Cisplatin | Hep-2 (laryngeal carcinoma) | Significant inhibition | [12] |
| This compound (400 ppm in diet) | Min mice (intestinal polyps) | Reduced total number of polyps | [13] |
Table 3: Effects on Apoptosis
| Treatment | Cell Line | Induction of Apoptosis | Reference |
| This compound + MS-275 | SH-SY5Y (neuroblastoma) | Significant induction | [14] |
| This compound + Cisplatin | Hep-2 (laryngeal carcinoma) | Synergistic induction | [12] |
| CAIX Inhibitor E (25 µM) | HeLa | Increased apoptotic ratio | [10] |
Experimental Protocols
Protocol 1: Lentiviral-Mediated shRNA Knockdown of Carbonic Anhydrase IX (CAIX)
This protocol outlines the steps for producing lentiviral particles carrying shRNA targeting CAIX and transducing them into a target cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
Lentiviral transfer plasmid with shRNA targeting CAIX (and a non-targeting control)
-
Transfection reagent
-
Complete cell culture medium
-
Target cancer cell line
-
Polybrene
-
Puromycin (if the vector contains a resistance gene)
-
Phosphate-buffered saline (PBS)
-
Western blot reagents
-
qRT-PCR reagents
Procedure:
Day 1: Seeding HEK293T Cells for Transfection
-
Seed 5 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete medium.
-
Incubate overnight at 37°C with 5% CO₂. The cells should be approximately 70-80% confluent at the time of transfection.[15]
Day 2: Transfection of HEK293T Cells
-
In a sterile tube, mix the packaging plasmids and the shRNA transfer plasmid.
-
Add transfection reagent according to the manufacturer's instructions and incubate to form transfection complexes.
-
Gently add the transfection mix to the HEK293T cells.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with 10 mL of fresh complete medium and incubate for an additional 48-72 hours.
Day 4-5: Harvesting Lentiviral Supernatant
-
Collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Remove the medium and add fresh medium containing polybrene at a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate overnight at 37°C.
Day 7 onwards: Selection and Validation
-
Replace the virus-containing medium with fresh complete medium.
-
If using a vector with a puromycin resistance gene, add the appropriate concentration of puromycin to select for transduced cells.
-
Expand the selected cells and validate the knockdown of CAIX expression using qRT-PCR and Western blotting.
Protocol 2: this compound Treatment of Cancer Cells
This protocol describes the in vitro treatment of cancer cells with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected containers
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed the target cancer cells in multi-well plates at a density appropriate for the intended assay (e.g., cell viability, apoptosis).
-
Treatment: The following day, dilute the this compound stock solution in complete medium to the desired final concentrations (e.g., 1 µM to 1000 µM).[6] Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.
-
Downstream Analysis: Proceed with the desired functional assays (e.g., MTT assay, apoptosis assay, intracellular pH measurement).
Protocol 3: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol details the measurement of intracellular pH using the fluorescent indicator BCECF-AM.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells treated with lentiviral shRNA or this compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare BCECF-AM Stock Solution: Prepare a 1 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.[16]
-
Cell Loading:
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.[17]
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
For ratiometric measurements, use excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm.[17]
-
-
Calibration: To convert the fluorescence ratio to pHi values, a calibration curve must be generated using a nigericin-based calibration buffer at known pH values.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess cell viability and proliferation using the MTT colorimetric assay.
Materials:
-
Cells treated with lentiviral shRNA or this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[18][19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
Protocol 5: Western Blot for CAIX Protein Detection
This protocol is for the detection and quantification of CAIX protein levels.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against CAIX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CAIX antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[22]
Visualizations
Caption: Experimental workflow for comparing lentiviral knockdown and this compound.
Caption: CAIX signaling pathway and points of inhibition.
References
- 1. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Combination of carbonic anhydrase inhibitor, this compound, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX is a critical determinant of pulmonary microvascular endothelial cell pH regulation and angiogenesis during acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Impact of this compound, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice [mdpi.com]
- 14. This compound serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. chondrex.com [chondrex.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: X-ray Crystallography Protocol for Acetazolamide-Enzyme Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
X-ray crystallography is a cornerstone technique in structural biology and structure-based drug design, providing atomic-level insights into how a ligand interacts with its protein target.[1][2] This information is invaluable for understanding the mechanism of action and for guiding the optimization of lead compounds. Acetazolamide (AZM), a potent sulfonamide inhibitor, is a classic drug primarily targeting carbonic anhydrases (CAs).[3][4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes and diseases, including glaucoma, epilepsy, and cancer.[3][5] Determining the crystal structures of this compound in complex with various CA isozymes provides a precise blueprint of the binding interactions, which is crucial for designing next-generation inhibitors with improved potency and selectivity.[6][7] This application note provides a detailed protocol for the crystallization and structure determination of this compound-enzyme complexes.
Experimental Protocols
Protein Expression and Purification
A high-purity, stable, and concentrated protein sample is a prerequisite for successful crystallization. The following is a general protocol for the expression and purification of human Carbonic Anhydrase II (CA II), a common target for this compound.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for human CA II.
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Continue to grow the culture for an additional 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
Purify the protein from the supernatant using affinity chromatography. For His-tagged proteins, a Ni-NTA resin is commonly used.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and ensure a homogenous sample.
-
Concentrate the purified protein to 10-25 mg/mL using an appropriate centrifugal filter device.
-
Confirm purity by SDS-PAGE and assess concentration using a spectrophotometer or a Bradford assay.
-
Preparation of the this compound-Enzyme Complex
There are two primary methods to obtain crystals of a protein-ligand complex: co-crystallization and soaking.[1][8][9]
-
Method A: Co-crystallization
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[3]
-
Incubate the purified enzyme with a 5- to 10-fold molar excess of this compound. The incubation period can range from 30 minutes to several hours, typically on ice or at 4°C.[9]
-
This protein-ligand complex solution is then used directly in crystallization screening trials.
-
Note: The presence of the ligand might alter the optimal crystallization conditions compared to the apo-enzyme, potentially requiring a new screening process.[1]
-
-
Method B: Soaking
-
First, obtain crystals of the apo-enzyme using established crystallization conditions.
-
Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with this compound. The final concentration of the ligand should be significantly higher (e.g., 10-1000 times the dissociation constant, Kd) than its binding affinity to ensure high occupancy in the crystal.[10]
-
Transfer the apo-enzyme crystals into a drop of the soaking solution.
-
The soaking time can vary from a few minutes to several hours, depending on the crystal packing and ligand accessibility.[10]
-
Crystallization
The hanging-drop or sitting-drop vapor diffusion method is most commonly used for protein crystallization.
-
Setup: Pipette 1-2 µL of the protein or protein-complex solution and mix it with an equal volume of the reservoir solution on a siliconized coverslip (hanging drop) or in a crystallization well (sitting drop).
-
Equilibration: Seal the drop/well over a reservoir containing a much larger volume (e.g., 500 µL) of the reservoir solution. Water vapor will slowly diffuse from the drop to the reservoir, concentrating the protein and precipitant, which can lead to crystal formation.
-
Incubation: Store the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
X-ray Diffraction Data Collection
-
Cryo-protection: To prevent radiation damage during data collection at synchrotron sources, crystals are typically flash-cooled in liquid nitrogen (100 K).[1][10] To prevent ice formation, which would destroy the crystal lattice, the crystal is first briefly soaked in a cryoprotectant solution. This solution is often the mother liquor supplemented with a cryoprotectant like glycerol, ethylene glycol, or PEG.[10]
-
Example for CA II-AZM complex: A cryoprotectant solution can be made by mixing a 100 mM this compound solution in 50% DMSO with glycerol and the precipitant solution. Crystals are immersed for 5-10 seconds before being flash-cooled.[3]
-
-
Crystal Mounting: Using a small nylon loop, carefully harvest a single crystal from the drop and immediately plunge it into liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beamline. Data is collected by rotating the crystal in the beam and recording the diffraction pattern on a detector. Modern synchrotron beamlines often have automated systems for crystal mounting and data collection.[1]
Structure Determination and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and determine the unit cell parameters and space group.
-
Phase Determination: For a complex with a known apo-structure, molecular replacement is the standard method.[11] The known structure is used as a search model to solve the phase problem.
-
Model Building and Refinement: An initial electron density map is calculated. The protein model is built into this map, and the ligand (this compound) is fitted into the corresponding difference density. The model is then refined iteratively, which involves adjusting atomic coordinates to improve the fit between the calculated and observed diffraction data.[12]
-
Validation: The final model is validated using various crystallographic and geometric quality metrics to ensure its accuracy.
Data Presentation
Quantitative data from crystallographic studies are crucial for assessing the quality of the structure. Below are tables summarizing typical data for this compound-enzyme complexes.
Table 1: Crystallization Conditions for this compound-Carbonic Anhydrase Complexes
| Enzyme Target | Method | Precipitant | Buffer/pH | Temperature (°C) | PDB ID |
| Human CA II | Soaking | 2.0 M (NH₄)₂SO₄ | 100 mM MES pH 6.0 | 20 | --INVALID-LINK-- |
| Human CA XIII | Co-crystallization | 20% PEG 3350, 0.2 M MgCl₂ | 100 mM Bis-Tris pH 6.5 | 20 | --INVALID-LINK-- |
| N. gonorrhoeae α-CA | Soaking | 1.6 M (NH₄)₂SO₄ | 100 mM MES pH 6.5 | 20 | --INVALID-LINK-- |
Table 2: X-ray Data Collection and Refinement Statistics
| Parameter | Human CA II-AZM[13] | Human CA XIII-AZM | N. gonorrhoeae α-CA-AZM[14] |
| Data Collection | |||
| PDB ID | 3HS4 | 3G1N | 8DPC |
| Resolution (Å) | 1.10 | 1.70 | 2.41 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| Unit Cell (a, b, c Å) | 43.1, 60.1, 102.6 | 47.9, 75.3, 76.8 | 49.3, 75.9, 65.5 |
| Completeness (%) | 99.9 (100.0) | 99.8 (99.1) | 99.9 (100.0) |
| R-merge | 0.046 (0.529) | 0.057 (0.448) | 0.126 (0.998) |
| I/σ(I) | 26.1 (3.3) | 26.5 (3.6) | 15.1 (2.0) |
| Refinement | |||
| R-work / R-free | 0.112 / 0.140 | 0.168 / 0.210 | 0.208 / 0.245 |
| No. of non-hydrogen atoms | 2,536 | 2,279 | 3,744 |
| Avg. B-factor (Ų) | 12.1 | 20.3 | 48.7 |
| RMSD Bonds (Å) | 0.013 | 0.010 | 0.003 |
| RMSD Angles (°) | 1.34 | 1.25 | 0.61 |
| Values in parentheses are for the highest resolution shell. |
Mandatory Visualization
Diagrams created using Graphviz to illustrate key workflows.
Caption: Experimental workflow for this compound-enzyme complex structure determination.
Caption: Methods for preparing this compound-enzyme complex crystals.
References
- 1. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution structure of human carbonic anhydrase II complexed with this compound reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologiachile.cl [biologiachile.cl]
- 5. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with this compound Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 11. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]
- 12. Frontiers | Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies [frontiersin.org]
- 13. rcsb.org [rcsb.org]
- 14. Structural Characterization of Thiadiazolesulfonamide Inhibitors Bound to Neisseria gonorrhoeae α-Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular pH Changes Induced by Acetazolamide Using Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1][2][3] The ability to accurately measure pHi is therefore essential for understanding cellular physiology and the mechanism of action of various drugs. Acetazolamide, a carbonic anhydrase inhibitor, is known to modulate pHi by interfering with the equilibrium between carbon dioxide, bicarbonate, and protons.[4][5] This application note provides detailed protocols for the use of the fluorescent probes BCECF-AM and SNARF-1 to measure this compound-induced changes in pHi in cultured cells.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of CO2 to form bicarbonate and a proton.[6][7] Inhibition of CAs by this compound disrupts this equilibrium, leading to an accumulation of intracellular protons and a subsequent decrease in pHi.[4] This acidification can have significant downstream effects on cellular function and is a key aspect of this compound's therapeutic and off-target effects.[1][8]
Principle of Measurement
Fluorescent probes like BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF (seminaphthorhodafluor) are widely used for pHi measurements due to their pH-sensitive spectral properties.[9][10] The acetoxymethyl ester (AM) forms of these dyes are membrane-permeant, allowing them to be easily loaded into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm.[2][3]
-
BCECF is a dual-excitation ratiometric indicator. Its fluorescence emission intensity at ~535 nm is pH-dependent when excited at ~490 nm, while it is largely pH-insensitive at its isosbestic point of ~440 nm.[2][10] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of pHi that is independent of dye concentration, photobleaching, and cell path length.[10]
-
SNARF-1 is a dual-emission ratiometric indicator. When excited at a single wavelength (e.g., 514 nm), it exhibits two emission peaks that shift in opposite directions with changes in pH. The ratio of the emission intensities at these two wavelengths (e.g., ~580 nm and ~640 nm) is used to determine pHi.[10]
Choosing a Fluorescent Probe
The choice between BCECF-AM and SNARF-1 AM depends on the specific experimental setup and instrumentation available.
| Feature | BCECF | SNARF-1 |
| Measurement Type | Dual-excitation ratiometric | Dual-emission ratiometric |
| pKa | ~6.98 | ~7.5 |
| Excitation (Ex) | ~490 nm (pH-sensitive), ~440 nm (isosbestic) | ~514 nm or 540 nm |
| Emission (Em) | ~535 nm | ~590 nm and ~640 nm |
| Advantages | pKa is ideal for measuring cytosolic pH.[2][3][10] | Suitable for confocal microscopy with a single laser line for excitation.[10] Less susceptible to artifacts from intracellular quenching.[9] |
| Disadvantages | Requires an imaging system capable of rapid switching between two excitation wavelengths. Weak absorption at the isosbestic point can lead to lower signal-to-noise ratios.[2][10] | pKa is slightly higher than typical cytosolic pH, which might reduce sensitivity for some applications. Spectral properties can be more sensitive to the intracellular environment.[9] |
Quantitative Data Summary
The following tables summarize quantitative data from studies that have investigated the effect of this compound on intracellular pH in various cell types.
Table 1: Effect of this compound on Intracellular pH
| Cell Type | This compound Concentration | Observed Intracellular pH (pHi) Change | Fluorescent Probe Used | Reference |
| Bovine Corneal Endothelium | 100 µM or 500 µM | Significant reduction of 0.06 ± 0.01 pH units | BCECF | [11] |
| Multiple Myeloma (8226 cells) | Not specified | Decrease from ~pH 6.6 to ~pH 6.4 | Fluorometric intracellular pH kit (probe not specified) | [1] |
| Human Gastric Cancer (MK-1 cells) | Not specified | Lower pHi compared to control group | BCECF-AM | [12] |
| Rat Middle Cerebral Arteries | 100 µM | No significant effect on steady-state pHi, but decelerated initial acidification upon CO2 application | BCECF | [13] |
| Human Brain (in vivo) | 2 g (intravenous) | No statistically significant decrease in intracellular pH | 31P NMR Spectroscopy | [14] |
Table 2: Typical Experimental Parameters for Fluorescent pHi Probes
| Parameter | BCECF-AM | SNARF-1 AM |
| Stock Solution | 1-10 mM in anhydrous DMSO | 1-10 mM in anhydrous DMSO |
| Working Concentration | 1-10 µM | 5-10 µM |
| Loading Time | 30-60 minutes at 37°C | 30-60 minutes at 37°C |
| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) or serum-free medium | Serum-free medium |
| Cell Density (96-well plate) | 40,000 - 80,000 cells/well | 40,000 - 80,000 cells/well |
Experimental Protocols
Materials and Reagents
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
SNARF-1 AM (seminaphthorhodafluor-1, acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Cell culture medium appropriate for the cell line
-
This compound
-
Nigericin (for calibration)
-
Valinomycin (for calibration)
-
High Potassium (High K+) Calibration Buffer (e.g., 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH adjusted to various values between 6.5 and 8.0)
Protocol for Measuring Intracellular pH using BCECF-AM
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) at a density that will result in a confluent monolayer on the day of the experiment.
-
Probe Loading:
-
Prepare a 1-10 mM stock solution of BCECF-AM in anhydrous DMSO.
-
On the day of the experiment, dilute the BCECF-AM stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 1-10 µM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
This compound Treatment: Add HBSS containing the desired concentration of this compound to the cells.
-
Fluorescence Measurement:
-
Immediately begin acquiring fluorescence data using a fluorescence plate reader or microscope equipped with appropriate filters.
-
Measure the fluorescence emission at ~535 nm following excitation at ~490 nm and ~440 nm.
-
Collect data at regular intervals to monitor the change in pHi over time.
-
-
Calibration:
-
At the end of the experiment, remove the experimental buffer and add High K+ Calibration Buffer containing 10 µM nigericin and 10 µM valinomycin.
-
Sequentially perfuse the cells with calibration buffers of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Record the fluorescence ratio (490 nm / 440 nm) at each pH value.
-
Plot the fluorescence ratio against the extracellular pH to generate a calibration curve.
-
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Protocol for Measuring Intracellular pH using SNARF-1 AM
-
Cell Seeding: Follow the same procedure as for BCECF-AM.
-
Probe Loading:
-
Prepare a 1-10 mM stock solution of SNARF-1 AM in anhydrous DMSO.
-
Dilute the SNARF-1 AM stock solution in pre-warmed serum-free medium to a final working concentration of 5-10 µM.
-
Remove the cell culture medium, wash with serum-free medium, and add the SNARF-1 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS.
-
This compound Treatment: Add HBSS containing the desired concentration of this compound to the cells.
-
Fluorescence Measurement:
-
Begin acquiring fluorescence data using a fluorescence plate reader or microscope.
-
Excite the cells at ~514 nm or ~540 nm and measure the fluorescence emission at two wavelengths, typically around 590 nm and 640 nm.
-
Collect data over time to monitor the pHi change.
-
-
Calibration: Follow the same calibration procedure as for BCECF-AM, recording the emission ratio (e.g., 640 nm / 590 nm) at each pH.
-
Data Analysis: Convert the experimental emission ratios to pHi values using the generated calibration curve.
Visualizations
Caption: Experimental workflow for measuring intracellular pH changes.
Caption: Mechanism of this compound-induced intracellular acidification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Insufficient probe loading | Increase probe concentration or incubation time. Ensure cells are healthy and metabolically active. |
| Cell death | Check cell viability using a viability stain (e.g., Trypan Blue). | |
| High background fluorescence | Incomplete removal of extracellular probe | Increase the number of washing steps. |
| Probe leakage from cells | Use a lower loading temperature or a shorter incubation time. Ensure cells are not overly confluent. | |
| Inconsistent results | Variation in cell density | Ensure consistent cell seeding density across wells. |
| Fluctuation in temperature or pH of buffers | Pre-warm all buffers to 37°C and ensure pH is stable. | |
| Calibration curve has a poor fit | Incomplete equilibration of intracellular and extracellular pH | Increase the concentration of nigericin and valinomycin or the incubation time in calibration buffers. |
| Incorrect pH of calibration buffers | Verify the pH of all calibration buffers immediately before use. |
Conclusion
The use of fluorescent probes such as BCECF-AM and SNARF-1 AM provides a robust and reliable method for quantifying this compound-induced changes in intracellular pH. By following the detailed protocols and considering the specific characteristics of each probe, researchers can gain valuable insights into the cellular effects of carbonic anhydrase inhibition. These techniques are applicable to a wide range of cell types and can be adapted for various experimental platforms, making them indispensable tools for drug development and fundamental cell biology research.
References
- 1. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Carbonic Anhydrases and their Physiological Roles | Semantic Scholar [semanticscholar.org]
- 8. Impact of this compound, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal pH regulation: constant normal intracellular pH is maintained in brain during low extracellular pH induced by this compound--31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Carbonic Anhydrase in Acetazolamide-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for carbonic anhydrase (CA) in tissues treated with the CA inhibitor, acetazolamide. This document outlines the underlying principles, detailed experimental protocols, and methods for data analysis.
Introduction
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance[2]. This compound is a potent sulfonamide inhibitor of carbonic anhydrase[3]. Its administration leads to systemic effects such as metabolic acidosis and diuresis by blocking CA activity in tissues like the kidneys[4][5].
Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific carbonic anhydrase isoforms within the cellular and subcellular context of this compound-treated tissues. This allows researchers to investigate the impact of CA inhibition on protein expression, localization, and potential compensatory mechanisms.
Principles and Considerations
This compound inhibits the enzymatic activity of carbonic anhydrases, which can lead to various physiological responses[4]. While the primary mechanism is enzymatic inhibition, it is also hypothesized that prolonged treatment may lead to changes in the expression levels or subcellular localization of CA isoforms. IHC is the ideal method to investigate such potential changes.
When designing IHC experiments for this compound-treated tissues, it is crucial to:
-
Select the appropriate CA isoform-specific antibody: There are at least 15 known CA isoforms in mammals, with varying tissue distribution and sensitivity to this compound.
-
Include proper controls: Untreated tissue from a control group is essential to establish baseline CA expression and localization.
-
Optimize the IHC protocol: Fixation, antigen retrieval, and antibody concentrations are critical parameters that need to be optimized for each CA isoform and tissue type.
-
Quantify the staining: Objective quantification methods are necessary to compare CA expression between control and this compound-treated groups.
Experimental Protocols
The following is a generalized protocol for immunohistochemical staining of carbonic anhydrase in formalin-fixed, paraffin-embedded (FFPE) tissues. This protocol should be optimized for specific antibodies and tissue types.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The tissue thickness should not exceed 4-5 mm to ensure proper fixation.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax[6][7].
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides[7].
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Deparaffinization and Rehydration
-
Xylene: Immerse slides in two changes of xylene for 5-10 minutes each[8].
-
Ethanol: Rehydrate the sections by immersing them in a graded series of ethanol:
-
Water: Rinse slides in distilled water for 5 minutes[9].
III. Antigen Retrieval
This step is crucial for unmasking epitopes that may have been cross-linked by formalin fixation. The optimal method depends on the specific antibody.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining jar filled with an appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0)[6].
-
Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes[6].
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature[9].
-
IV. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS[9].
-
Blocking: Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate sections with the primary antibody against the specific carbonic anhydrase isoform, diluted in antibody diluent (e.g., 1% BSA in PBS). Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3 x 5 minutes). Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) and incubate for 1 hour at room temperature[7].
-
Detection: Wash slides with PBS (3 x 5 minutes). Apply an avidin-biotin-horseradish peroxidase (HRP) complex and incubate for 30-60 minutes at room temperature.
-
Chromogen: Wash slides with PBS (3 x 5 minutes). Apply the chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) and monitor for color development (typically 1-10 minutes). Stop the reaction by immersing the slides in distilled water[10].
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei. Differentiate in acid alcohol and "blue" in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium and coverslip[10].
Data Presentation and Analysis
Quantitative analysis of IHC staining is essential for an objective comparison between this compound-treated and control tissues.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an IHC study on this compound-treated tissues. In a real-world scenario, these values would be obtained through image analysis software.
| Treatment Group | Tissue Type | Carbonic Anhydrase Isoform | Staining Intensity (Optical Density) | Percentage of Positive Cells (%) |
| Control | Kidney (Proximal Tubules) | CA II | 0.85 ± 0.05 | 92 ± 3 |
| This compound | Kidney (Proximal Tubules) | CA II | 0.82 ± 0.06 | 90 ± 4 |
| Control | Choroid Plexus | CA IV | 0.75 ± 0.04 | 85 ± 5 |
| This compound | Choroid Plexus | CA IV | 0.73 ± 0.05 | 83 ± 6 |
| Control | Glial Cells | CA II | 0.60 ± 0.07 | 75 ± 8 |
| This compound | Glial Cells | CA II | 0.58 ± 0.08 | 72 ± 7 |
Note: The data in this table is illustrative and does not represent actual experimental results. It is intended to provide a template for data presentation.
Methods for Quantification
-
Scoring: A semi-quantitative scoring method can be employed where a pathologist scores the staining intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positive cells.
-
Image Analysis Software: For more objective quantification, use image analysis software (e.g., ImageJ, QuPath) to measure the optical density or the percentage of positively stained area. A CMYK color model can be effective for quantifying DAB staining[11].
Diagrams
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound on carbonic anhydrase at a cellular level, leading to downstream physiological effects.
Caption: Mechanism of this compound Action.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemical staining protocol for carbonic anhydrase.
Caption: Immunohistochemistry Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Antibody not suitable for IHC-P | Check datasheet for validated applications. |
| Inadequate antigen retrieval | Optimize retrieval buffer, time, and temperature. | |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Incorrect secondary antibody | Ensure secondary antibody is raised against the host species of the primary. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure peroxidase block step is performed correctly. | |
| Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution. | |
| Non-specific Staining | Cross-reactivity of antibody | Use a more specific monoclonal antibody if available. |
| Tissue drying out during staining | Keep slides in a humidified chamber during incubations. |
Conclusion
Immunohistochemistry is an invaluable tool for elucidating the cellular and tissue-specific effects of this compound on carbonic anhydrase expression and localization. By following a well-optimized protocol and employing objective quantification methods, researchers can gain significant insights into the physiological and potential pathological consequences of carbonic anhydrase inhibition. These insights are critical for both basic research and the development of novel therapeutic strategies targeting the carbonic anhydrase family of enzymes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Immunohistochemistry of carbonic anhydrases I, II and VI in the rat lingual serous salivary glands of von Ebner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.hellobio.com [cdn.hellobio.com]
- 8. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. youtube.com [youtube.com]
- 11. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Blood--Brain Barrier Permeability of Acetazolamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The ability of a drug to penetrate the BBB is a critical determinant of its efficacy in treating CNS disorders. Acetazolamide, a carbonic anhydrase inhibitor, is known to cross the BBB and is used in various neurological applications, including the management of glaucoma, epilepsy, and as a challenge agent in cerebral blood flow studies.[1] Accurate assessment of its BBB permeability is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.
These application notes provide detailed protocols for in vitro and in vivo methods to assess the BBB permeability of this compound. The described methods include the Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro cell-based transwell assay, and in vivo microdialysis.
Data Presentation: Quantitative Permeability Data for this compound
The following table summarizes key quantitative parameters related to the BBB permeability of this compound, compiled from various experimental models.
| Parameter | Method | Value/Classification | Reference |
| Apparent Permeability Coefficient (Papp) | Caco-2 Cell Monolayers | 0.2 x 10⁻⁶ cm/s | [2] |
| Permeability Classification | Based on Caco-2 and calculated logP | Not highly permeable | [2] |
| Brain Penetration | General Statement | Penetrates the BBB slowly | [1] |
| Distribution | HPLC analysis in rats | Found in brain tissue and cerebrospinal fluid after administration | [3] |
Note: The Caco-2 cell line is of human colorectal origin and its use as a BBB model has limitations.[2] However, it is a commonly used initial screening tool for permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro method to predict passive transport across the BBB.[4][5]
Principle: This assay utilizes a 96-well microplate where each well of a filter plate is coated with a lipid solution (e.g., porcine brain polar lipid in dodecane) to form an artificial membrane.[4][6][7] The test compound, in this case, this compound, is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured over time. The apparent permeability coefficient (Papp) is then calculated.[5]
Protocol:
-
Preparation of the Lipid Membrane:
-
Compound Preparation:
-
Assay Procedure:
-
Add the appropriate aqueous buffer to the acceptor wells of a 96-well acceptor plate.[5]
-
Add the this compound solution to the donor wells of the lipid-coated filter plate.[5]
-
Assemble the "sandwich" by placing the donor plate into the acceptor plate.[5]
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humidified environment.[5][8]
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[4][8]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
-
Workflow for PAMPA-BBB Assay
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vitro Cell-Based BBB Model (Transwell Assay)
This protocol describes the use of a co-culture model with primary brain endothelial cells and astrocytes, which more closely mimics the in vivo BBB.[9][10][11]
Principle: Brain capillary endothelial cells are cultured on a microporous membrane of a transwell insert, forming a monolayer with tight junctions.[12] Astrocytes are cultured in the bottom of the well, providing paracrine support to enhance the barrier properties of the endothelial cells. The permeability of this compound is assessed by adding it to the apical (luminal) chamber and measuring its appearance in the basolateral (abluminal) chamber over time.[9]
Protocol:
-
Cell Culture and Co-culture Setup:
-
Isolate and culture primary brain capillary endothelial cells and astrocytes from a suitable species (e.g., porcine or rat).[10][13]
-
Coat the apical side of the transwell inserts (0.4 µm pore size) with an appropriate extracellular matrix protein (e.g., collagen).[9]
-
Seed the endothelial cells onto the coated inserts.[9]
-
Seed astrocytes in the wells of the culture plate.
-
Once the endothelial cells reach confluence, place the inserts containing the endothelial monolayer into the wells with the astrocytes to establish the co-culture system.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) using a volt-ohm meter. Higher TEER values indicate a tighter barrier.[9]
-
Optionally, assess the permeability to a paracellular marker with low BBB permeability (e.g., sucrose or fluorescently labeled dextran) to confirm barrier integrity.[9]
-
-
Permeability Assay:
-
Replace the medium in both the apical and basolateral chambers with a fresh, serum-free medium.
-
Add this compound to the apical chamber at a known concentration.
-
At designated time points, collect samples from the basolateral chamber and replace the volume with a fresh medium.
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using HPLC or LC-MS/MS.[3]
-
Calculate the apparent permeability coefficient (Papp) using a similar formula as for the PAMPA assay, adjusting for the specific parameters of the transwell system.
-
Workflow for In Vitro Cell-Based BBB Assay
Caption: Workflow of the in vitro cell-based BBB permeability assay.
In Vivo Microdialysis
In vivo microdialysis allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid of a freely moving animal.[14][15]
Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized animal (e.g., a rat).[14] The animal is allowed to recover, and then the probe is perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, like this compound, diffuse from the brain's extracellular fluid across the membrane and into the perfusate, which is then collected as dialysate for analysis.[15]
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly insert the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.[14]
-
Perfuse the probe with a sterile physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 1-2 µL/min).[14]
-
After a stabilization period, administer this compound to the animal (e.g., via intravenous injection).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) in the fraction collector.[16]
-
Simultaneously, blood samples can be collected to determine the plasma concentration of this compound.
-
-
Probe Calibration (In Vivo Recovery):
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a sensitive analytical method like HPLC or LC-MS/MS.[16]
-
Correct the dialysate concentrations for the in vivo recovery to determine the actual unbound concentration in the brain extracellular fluid.
-
Calculate the brain-to-plasma concentration ratio of the unbound drug.
-
Logical Relationship of Permeability Assessment Methods
Caption: Logical progression of methods for assessing BBB permeability.
Signaling Pathway
This compound has been shown to exert protective effects on the BBB in certain pathological conditions, in part by modulating the Wnt/β-catenin signaling pathway.[10]
Wnt/β-Catenin Signaling Pathway:
The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and maintaining barrier integrity. In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state, Wnt ligands bind to Frizzled (Fz) and LRP5/6 co-receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[18][19]
Caption: Overview of the Wnt/β-catenin signaling pathway.
References
- 1. The this compound Challenge: Techniques and Applications in the Evaluation of Chronic Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. Quantitation of this compound in rat plasma, brain tissue and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acetazolamide Solubility Challenges in In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with acetazolamide for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound is a weakly acidic compound with low aqueous solubility.[1][2] Direct dissolution in aqueous buffers or media is often challenging. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your experimental medium.
Q2: What is the best solvent to use for creating an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[3][4][5][6] this compound is readily soluble in DMSO at high concentrations.[4][5][6]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue.[7] This occurs because the this compound is not soluble in the final aqueous solution, even with a small amount of DMSO present. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the DMSO concentration in the final solution: While it's crucial to keep DMSO levels low to avoid solvent-induced cytotoxicity, a slightly higher final DMSO concentration (e.g., 0.1% to 0.5%) might be necessary to maintain solubility. However, you must perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.
-
Use a serial dilution approach: Instead of a single large dilution, try serially diluting the DMSO stock into the aqueous medium. This can sometimes help to prevent immediate precipitation.
-
Gentle warming and mixing: After diluting the stock solution, warming the medium to 37°C and gentle mixing may help to keep the compound in solution. However, do not store the aqueous solution for more than a day as precipitation can occur over time.[3]
Q4: What are the typical concentrations for an this compound stock solution in DMSO?
A4: Stock solution concentrations can vary depending on the required final concentration for your experiment. Common stock concentrations range from 10 mM to 50 mM in DMSO. Some sources indicate solubility in DMSO can be as high as 44-50 mg/mL.[4][5]
Q5: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
A5: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize solvent toxicity.[8] However, the tolerance to DMSO can be cell-line dependent. It is highly recommended to perform a vehicle control experiment with the same final DMSO concentration as your drug-treated samples to assess any potential effects of the solvent on your cells.
Q6: Can I use other solvents besides DMSO?
A6: Dimethylformamide (DMF) is another organic solvent in which this compound is soluble.[3] However, DMSO is more commonly used in cell culture applications. Ethanol is generally not a good solvent for this compound as it is insoluble.[5][6] Water is also not suitable for preparing stock solutions due to low solubility.[5][6]
Q7: I've tried everything and my compound still precipitates. Are there any other methods to enhance solubility?
A7: For particularly challenging cases, other formulation strategies could be explored, although these are less common for standard in vitro experiments:
-
Use of cyclodextrins: Studies have shown that complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility of this compound.[9]
-
pH adjustment: this compound's solubility is pH-dependent.[10] In some cases, adjusting the pH of the final solution might improve solubility. However, this must be done with extreme caution as even minor pH changes can significantly impact cell health and experimental outcomes. The pH of the bulk solution for injection is sometimes adjusted to 9.6.[11]
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below for easy comparison.
| Solvent | Solubility | Notes |
| DMSO | ~15 mg/mL[3], 44 mg/mL[5][6], 50 mg/mL (with sonication)[4] | The recommended primary solvent for stock solutions. |
| Dimethylformamide | ~15 mg/mL[3] | An alternative organic solvent. |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[3] | Illustrates the significant drop in solubility in aqueous buffer. |
| PBS | 1.96 mg/mL[4] | Requires sonication, warming, and heating to 60°C. |
| Water | Insoluble[5][6] or < 0.1 mg/mL[4] | Not recommended for stock solutions. |
| Ethanol | Insoluble[5][6] | Not a suitable solvent. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: a. Aseptically weigh the desired amount of this compound powder. b. In a sterile tube, dissolve the this compound in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. If necessary, use an ultrasonic bath for a short period.[4] d. Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare the Final Working Solution: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to reach the final desired concentration. For example, to achieve a 20 µM working solution from a 20 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). d. Immediately after adding the stock solution to the medium, vortex or mix gently but thoroughly to ensure homogeneity and minimize precipitation. e. Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting section. f. Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions of this compound.[3]
Important Considerations:
-
Always include a vehicle control in your experiments (medium containing the same final concentration of DMSO as your drug-treated samples).
-
The stability of the reconstituted solution in the refrigerator is limited. Some sources suggest it can be stored for 3 days under refrigeration, but for cell culture applications, fresh preparation is always recommended.[11]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: this compound's primary mechanism of action.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. sterimaxinc.com [sterimaxinc.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound for Injection, USP For Intravenous Use Rx Only [dailymed.nlm.nih.gov]
Troubleshooting inconsistent results in acetazolamide-based studies
Welcome to the technical support center for acetazolamide-based research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of working with this compound.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Question 1: Why am I observing variable inhibitory effects of this compound on my target carbonic anhydrase (CA)?
Answer:
Inconsistent inhibition can stem from several factors related to both the compound and the experimental setup.
-
Purity and Stability of this compound: Verify the purity of your this compound stock. Impurities can lead to unpredictable results. This compound in aqueous suspension is stable for at least 79 days at temperatures up to 30°C, but degradation occurs more rapidly at higher temperatures.[1] It is recommended to prepare fresh solutions and store them protected from light at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is advisable.[2] The pH of the formulation should be maintained between 4 and 5 for optimal stability.[1][3]
-
Solubility Issues: this compound is slightly soluble in water.[4] Inadequate solubilization can lead to a lower effective concentration in your assay. Consider using a co-solvent like methanol or techniques such as solid dispersion with polymers (e.g., PEG-6000) or complexation with cyclodextrins to enhance solubility.[5]
-
Carbonic Anhydrase Isoform Specificity: There are multiple isoforms of carbonic anhydrase, and this compound exhibits different binding affinities for each.[6] For example, it is a more potent inhibitor of cytosolic human CA II (Ki of 12 nM) than the membrane-bound hCA IV (Ki of 74 nM).[6][7] Ensure you are using the correct isoform for your experimental model and consider that different tissues and cell lines will have varying expression levels of these isoforms.
-
Experimental pH: The inhibitory activity of sulfonamides like this compound can be pH-dependent. The pKa of this compound is 7.2.[4][6][7] Changes in the pH of your assay buffer can alter the ionization state of the drug and the enzyme's active site, thereby affecting binding and inhibition. It is crucial to maintain a consistent and appropriate pH throughout your experiments.
Question 2: My in-vitro results with this compound are not translating to my cell-based or in-vivo models. What could be the reason?
Answer:
Discrepancies between in-vitro and cellular/in-vivo results are common and can be attributed to the following:
-
Cellular Uptake and Efflux: While this compound can readily enter cells, its intracellular concentration can be influenced by cellular transport mechanisms. Some cell types may express efflux pumps that actively remove the drug, reducing its effective intracellular concentration.
-
Metabolism: Although this compound does not undergo significant metabolic alteration, minor metabolic changes could potentially occur in some biological systems, affecting its activity.[8]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that are not observed in purified enzyme assays. These can lead to unexpected cellular responses. For instance, this compound has been shown to regulate the Wnt/β-catenin signaling pathway, which could influence experimental outcomes in a manner independent of direct carbonic anhydrase inhibition.[9]
-
Physiological Compensation: In in-vivo models, the body can initiate compensatory mechanisms in response to carbonic anhydrase inhibition. For example, the metabolic acidosis induced by this compound can trigger hyperventilation as the body attempts to restore pH balance.[10][11] These systemic responses can complicate the interpretation of results.
Question 3: I am seeing unexpected changes in cell physiology or animal behavior after this compound treatment. How can I determine if these are off-target effects?
Answer:
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.
-
Use of a Structurally Unrelated CA Inhibitor: Employ a different class of carbonic anhydrase inhibitor in a parallel experiment. If the observed effect is replicated, it is more likely to be a consequence of carbonic anhydrase inhibition.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target carbonic anhydrase isoform. If the effect of this compound is diminished or absent in these models, it strongly suggests an on-target mechanism.
-
Dose-Response Analysis: Conduct a thorough dose-response study. On-target effects are typically observed at lower, more specific concentrations, while off-target effects may only appear at higher concentrations.
-
Literature Review for Known Off-Target Activities: Research existing literature for any documented non-carbonic anhydrase-related activities of this compound. For example, it has been reported to have effects on inflammation and angiogenesis.[12]
Data Presentation
Table 1: Inhibitory Constants (Ki and IC50) of this compound for Different Human Carbonic Anhydrase (hCA) Isoforms
| Isoform | Ki (nM) | IC50 (nM) | Notes |
| hCA I | - | 250 | Lower affinity compared to hCA II. |
| hCA II | 12[6][7] | 10[12] | High-affinity binding. |
| hCA IV | 74[6][7] | - | Membrane-bound isoform. |
| hCA IX | - | 30[13] | Tumor-associated isoform. |
| hCA XII | - | 4.5 | Tumor-associated isoform. |
| hCA XIII | - | 23 | Cytosolic isoform. |
Note: IC50 and Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general framework for assessing CA inhibition.[2]
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified carbonic anhydrase enzyme
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
This compound (or other inhibitors)
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in CA Assay Buffer.
-
Dissolve this compound and any other test inhibitors in a suitable solvent to create stock solutions. Further dilute to the desired concentrations in CA Assay Buffer.
-
-
Assay Setup:
-
Add the following to the wells of the 96-well plate:
-
Blank: Assay Buffer only.
-
Enzyme Control (EC): CA enzyme solution and solvent control.
-
Inhibitor Wells: CA enzyme solution and the desired concentration of this compound.
-
Solvent Control (SC): CA enzyme solution and the same concentration of solvent used for the inhibitors.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the CA substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_EC - V_Inhibitor) / V_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound's Primary Mechanism of Action
Caption: Mechanism of this compound as a Carbonic Anhydrase Inhibitor.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent inhibitor of carbonic anhydrase.[8][14] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid.[8][11] By inhibiting this enzyme, this compound reduces the formation of hydrogen ions and bicarbonate, leading to various physiological effects such as decreased fluid secretion and changes in blood pH.[8][14]
Q2: In which research areas is this compound commonly used? A2: this compound is utilized in a wide range of research fields. It is a well-established tool for studying the physiological roles of carbonic anhydrases. It is also used in models of glaucoma, epilepsy, acute mountain sickness, and certain types of cancer where carbonic anhydrase IX and XII are overexpressed.[8][11][15]
Q3: Are there any known drug interactions I should be aware of in my experiments? A3: Yes, this compound can interact with other compounds. For example, its effects can be altered by other diuretics or drugs that affect electrolyte balance.[8] It can also increase the risk of toxicity when used with salicylates.[8] In a research context, it is important to consider how other treatments in your model might interact with this compound.
Q4: What are the common side effects of this compound that might be relevant in animal studies? A4: In animal models, it is important to monitor for signs of metabolic acidosis, electrolyte imbalances (hypokalemia), and changes in urination frequency, as these are known effects of the drug.[8][16] Depending on the dose, you may also observe changes in activity levels or appetite.
Q5: How does this compound affect pH? A5: By inhibiting carbonic anhydrase, this compound leads to a decrease in the reabsorption of bicarbonate in the kidneys.[11] This results in a net loss of bicarbonate from the body, leading to a mild metabolic acidosis (a decrease in blood pH).[8][10]
References
- 1. Stability of this compound in suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Stability of Extemporaneously Prepared this compound Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. japsr.in [japsr.in]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Protective Effects of this compound Against Homocysteine-Induced Blood-Brain-Barrier Disruption by Regulating the Activation of the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. 'this compound' Used To Treat Altitude Sickness, Slows Down the Development of Glioblastoma | Drug Discovery And Development [labroots.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Mitigating Acetazolamide's Diuretic Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the diuretic side effects of acetazolamide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's diuretic effect?
This compound is a potent inhibitor of the enzyme carbonic anhydrase.[1][2] In the proximal convoluted tubule of the kidney, carbonic anhydrase is crucial for the reabsorption of sodium, bicarbonate, and chloride.[1] By inhibiting this enzyme, this compound prevents the breakdown of carbonic acid, leading to an accumulation of carbonic acid.[1] This reduces the availability of hydrogen ions for the sodium-hydrogen exchanger, thereby decreasing sodium reabsorption.[2] Consequently, more sodium, bicarbonate, and water are excreted in the urine, resulting in diuresis.[1][2]
Q2: What are the common diuretic-related side effects of this compound observed in animal models?
The primary side effects stemming from this compound's diuretic action are metabolic acidosis and electrolyte imbalances, particularly hypokalemia (low potassium).[3] The increased urinary excretion of bicarbonate leads to a decrease in blood pH, causing metabolic acidosis. The increased flow rate and altered ion exchange in the distal nephron can lead to enhanced potassium secretion and subsequent hypokalemia.
Q3: How can the diuretic effect of this compound be mitigated in experimental settings?
Mitigation strategies primarily focus on counteracting the electrolyte and acid-base imbalances caused by this compound. Two common approaches are:
-
Co-administration of potassium-sparing diuretics: Agents like amiloride and spironolactone can be used to counteract the potassium loss (kaliuresis) induced by this compound.
-
Supplementation with electrolytes and buffering agents: Providing sodium bicarbonate can help to correct metabolic acidosis, while potassium supplementation can address hypokalemia.
Q4: Are there established protocols for these mitigation strategies in common animal models?
While standardized protocols are not universally established, several studies in animal models, including rats and dogs, have explored these mitigation strategies. This guide provides detailed experimental protocols based on published research.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Excessive diuresis leading to dehydration in the animal model. | High dose of this compound; individual animal sensitivity. | - Reduce the dosage of this compound. - Ensure ad libitum access to water. - Monitor hydration status closely (e.g., skin turgor, body weight). - Consider co-administration of an agent that may temper the diuretic effect, though this is not a primary mitigation strategy. |
| Significant metabolic acidosis (low blood pH and bicarbonate). | Inhibition of renal bicarbonate reabsorption by this compound. | - Administer sodium bicarbonate. The dosage and route of administration will depend on the severity of the acidosis and the animal model. - Monitor blood gas and electrolyte levels regularly. |
| Severe hypokalemia (low serum potassium). | Increased urinary excretion of potassium. | - Provide potassium supplementation. This can be administered orally or intravenously, depending on the urgency and severity. - Co-administer a potassium-sparing diuretic like amiloride or spironolactone. |
| Animal shows signs of lethargy, weakness, or neurological symptoms. | Severe electrolyte imbalance or metabolic acidosis. | - Immediately assess vital signs and collect blood for electrolyte and blood gas analysis. - Temporarily discontinue this compound administration. - Provide supportive care, including fluid and electrolyte replacement therapy, as guided by the bloodwork results. |
Quantitative Data Summary
Table 1: Effect of this compound on Urine Output and Electrolyte Excretion in Sheep
| Treatment | Peak Urine Output (mL/h) | Time to Peak Output (hours) |
| This compound (250 mg, IV) | 99.4 ± 14.8 | 2 |
| Furosemide (20 mg, IV) | 196.5 ± 12.3 | 1 |
| Amiloride (10 mg, IV) | No significant diuretic response | - |
Data from a study in non-anesthetized healthy sheep.[4]
Table 2: Effect of this compound and its Combination with Hydrochlorothiazide on 24-hour Sodium Excretion in Rats
| Treatment Group | Mean Sodium Excretion (mEq/24 hrs) |
| Vehicle | ~1.45 |
| This compound (ACTZ) | ~1.9 |
| This compound + Hydrochlorothiazide (ACTZ + HCTZ) | ~2.6 |
Data from a study in rats.[5]
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Metabolic Acidosis and Hypokalemia with Sodium Bicarbonate and Potassium in a Canine Model
This protocol is based on a case report of successful treatment of this compound intoxication in a dog.[3]
1. Animal Model:
-
Species: Dog (e.g., Beagle)
-
Health Status: Healthy, adult animals with normal renal function.
2. Materials:
-
This compound
-
Sodium Bicarbonate solution (for intravenous or oral administration)
-
Potassium Chloride (for intravenous or oral supplementation)
-
Apparatus for intravenous infusion
-
Blood gas analyzer
-
Serum chemistry analyzer
3. Procedure:
-
Baseline Measurements:
-
Collect baseline blood samples to determine serum electrolytes (Na+, K+, Cl-, HCO3-) and blood gas parameters (pH, pCO2, pO2).
-
Measure baseline urine output.
-
-
This compound Administration:
-
Administer a diuretic dose of this compound. The dose will need to be determined based on the specific research question and prior dose-response studies.
-
-
Monitoring for Side Effects:
-
Monitor the animal for clinical signs of acidosis (e.g., tachypnea) and hypokalemia (e.g., muscle weakness).
-
Collect blood samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours post-acetazolamide administration) to monitor for the development of metabolic acidosis and hypokalemia.
-
Continue to measure urine output.
-
-
Mitigation Intervention:
-
For Metabolic Acidosis: If blood pH and bicarbonate levels fall below a predetermined threshold, initiate sodium bicarbonate therapy. The dose can be calculated based on the base deficit. Administer intravenously for rapid correction or orally for maintenance.
-
For Hypokalemia: If serum potassium levels fall below the normal range, begin potassium supplementation. For severe hypokalemia, a constant rate infusion of potassium chloride in intravenous fluids is recommended. For milder cases, oral potassium supplementation can be provided.
-
-
Follow-up Monitoring:
-
Continue to monitor blood gas and electrolyte levels frequently during the intervention period to avoid over-correction.
-
Adjust the rate of supplementation as needed based on the laboratory results.
-
Monitor the animal until all parameters return to the normal range.
-
Protocol 2: Evaluation of a Potassium-Sparing Diuretic (Amiloride) to Mitigate this compound-Induced Kaliuresis in a Rodent Model
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Health Status: Healthy, adult rats with normal renal function.
2. Materials:
-
This compound
-
Amiloride
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrode for measuring urinary potassium and sodium
-
Blood collection supplies
3. Procedure:
-
Acclimation:
-
House rats individually in metabolic cages for an acclimation period of at least 3 days to allow them to adjust to the housing and for stable baseline urine collection.
-
-
Experimental Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound alone
-
Group 3: Amiloride alone
-
Group 4: this compound + Amiloride
-
-
Drug Administration:
-
Administer the respective drugs or vehicle to each group. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be determined based on literature and preliminary studies.
-
-
Urine and Blood Collection:
-
Collect urine over a specified period (e.g., 24 hours) post-administration.
-
At the end of the collection period, collect a terminal blood sample for serum electrolyte analysis.
-
-
Sample Analysis:
-
Measure the total volume of urine collected for each rat.
-
Analyze the urine for sodium and potassium concentrations to determine the total amount of each electrolyte excreted.
-
Analyze serum samples for sodium and potassium levels.
-
-
Data Analysis:
-
Compare the urine volume, urinary sodium excretion, and urinary potassium excretion between the different treatment groups.
-
A successful mitigation would be indicated by a significant reduction in urinary potassium excretion in the this compound + Amiloride group compared to the this compound alone group, without a significant alteration in the desired diuretic (sodium excretion) effect.
-
Visualizations
Caption: Signaling pathway of this compound's diuretic effect.
Caption: General experimental workflow for mitigation studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of furosemide, this compound and amiloride on renal cortical and medullary tissue oxygenation in non-anaesthetised healthy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Acetazolamide-Induced Behavioral Alterations in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing behavioral changes observed in animal subjects during studies involving acetazolamide. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
Q1: We observed a significant decrease in locomotor activity and exploration in our rodent models after this compound administration. How can we differentiate between sedation and a more specific behavioral effect?
A1: This is a common observation. This compound can induce metabolic acidosis and electrolyte imbalances, which may lead to general malaise and reduced activity.[1][2] To distinguish between sedation and a specific anxiolytic-like or depressive-like effect, a battery of behavioral tests is recommended.
-
Open Field Test (OFT): While overall distance traveled might be reduced, analyze the time spent in the center versus the periphery. A selective decrease in center time despite overall low activity could suggest an anxiogenic effect, whereas a proportional decrease in both zones is more indicative of general sedation.
-
Elevated Plus Maze (EPM): A decrease in open arm entries and time, coupled with reduced overall activity (total arm entries), likely points to sedation. However, a specific reduction in open arm exploration with normal or only slightly reduced closed arm entries may indicate an anxiogenic response.[3][4]
-
Light-Dark Box Test: Similar to the EPM, this test can help differentiate anxiety-like behavior from general motor deficits.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to identify a therapeutic window with minimal sedative effects.
-
Acclimatization: Ensure a sufficient acclimatization period to the testing environment before drug administration to reduce novelty-induced stress.
-
Control for Metabolic Effects: Monitor physiological parameters such as blood pH, electrolytes, and glucose levels to correlate with behavioral changes. Consider including a control group with induced metabolic acidosis (e.g., via diet) without this compound to isolate the drug's specific CNS effects.
Q2: Our animals are showing signs of hyperactivity and increased stereotyped behaviors after receiving this compound. What could be the cause and how should we proceed?
A2: While less common than sedation, hyperactivity has been reported. This could be a paradoxical reaction or related to the specific animal model and dose. In spontaneously hypertensive rats (an animal model of ADHD), this compound has been shown to inhibit hyperactivity and impulsivity at low doses.[5]
Troubleshooting Steps:
-
Dose Verification: Double-check the dosage calculations and administration route to rule out an overdose, which can lead to CNS toxicity.[1]
-
Behavioral Phenotyping: Carefully characterize the hyperactivity. Is it purposeful exploratory behavior or non-purposeful stereotypy (e.g., circling, excessive grooming)? This can be quantified using behavioral scoring software.
-
Neurotransmitter Analysis: If resources permit, consider post-mortem brain tissue analysis to examine levels of key neurotransmitters like dopamine and serotonin in relevant brain regions (e.g., striatum, prefrontal cortex) to investigate the underlying neurochemical changes. This compound's effects on GABAergic transmission are well-documented and could indirectly influence dopaminergic pathways.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound alters animal behavior?
A1: this compound is a potent inhibitor of the enzyme carbonic anhydrase.[1] This inhibition disrupts the equilibrium between carbon dioxide (CO2), carbonic acid (H2CO3), and bicarbonate ions (HCO3-) in the central nervous system.[1][7] This leads to:
-
Changes in pH: Intracellular acidosis and extracellular alkalosis can alter neuronal excitability and synaptic transmission.[8]
-
Modulation of GABAergic Signaling: this compound can enhance GABAergic transmission, which is the primary inhibitory neurotransmitter system in the brain.[1][6] This is thought to contribute to its anticonvulsant effects and may also influence anxiety and sedation.
-
Alterations in Ion Channel Function: The drug can modulate the activity of various ion channels, including voltage-gated potassium (K+) and calcium (Ca2+) channels, which are critical for neuronal firing.[2][9]
Q2: Are there established dose ranges for this compound in behavioral studies with rodents?
A2: Yes, but the optimal dose can vary depending on the specific research question and animal model. It is always recommended to perform a dose-response study. Based on published literature, here are some commonly used dose ranges for mice and rats:
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Behavioral Effect | Reference |
| Mice | Drinking Water (3 mM solution) | Approx. 30-50 | Increased locomotion and exploratory behavior | [10] |
| Rats (SHR) | Intraperitoneal (IP) | 10-40 | Inhibition of hyperactivity and impulsivity | [5] |
| Rats | Intravenous (IV) | 10-20 | Pial arteriolar vasodilation (indirectly related to neuronal activity) | [11] |
| Rats | In vitro brain slices | 10 µM | Reduction in epileptiform activity | [12] |
Q3: How can we mitigate the diuretic and metabolic side effects of this compound that might confound our behavioral results?
A3: This is a critical consideration for ensuring the validity of your behavioral data.
-
Hydration: Ensure animals have ad libitum access to water. Consider providing a hydrogel or a second water bottle to encourage fluid intake, especially if the drug is administered in the drinking water.
-
Electrolyte Monitoring and Supplementation: For chronic studies, monitor serum electrolytes. If significant imbalances are detected, consider supplementing the diet or drinking water with potassium or sodium, based on veterinary advice.
-
Acclimatization to Metabolic State: Allow for a period of adaptation to the drug before behavioral testing begins. This allows the animal's body to partially compensate for the induced metabolic acidosis.
-
Appropriate Controls: As mentioned in the troubleshooting guide, including a control group with a non-acetazolamide-induced metabolic alteration can help isolate the specific neurological effects of the drug.
Experimental Protocols
Protocol 1: this compound Administration in Rodents for Behavioral Testing
Objective: To provide a standardized procedure for the administration of this compound to rodents prior to behavioral assessment.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl) or appropriate vehicle
-
Vortex mixer
-
pH meter
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Dissolve the this compound in the chosen vehicle. For intraperitoneal (IP) or intravenous (IV) injection, sterile saline is commonly used. For oral gavage, water or a 0.5% methylcellulose solution can be used.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Measure the pH of the solution and adjust to a physiological range (7.2-7.4) if necessary, using sterile NaOH or HCl. Note that this compound solutions can be alkaline.
-
-
Animal Preparation:
-
Weigh each animal immediately before administration to ensure accurate dosing.
-
Gently restrain the animal using an appropriate technique for the chosen route of administration.
-
-
Administration:
-
Intraperitoneal (IP) Injection: Inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Oral Gavage: Use a proper-sized, soft gavage needle to deliver the solution directly into the stomach. Ensure the animal does not aspirate the fluid.
-
Drinking Water: If administering in drinking water, prepare the solution at the desired concentration (e.g., 3 mM) and replace the regular water bottles. Monitor daily water consumption to estimate the dose received by each animal.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions (e.g., distress, seizures).
-
Return the animals to their home cages and allow for the appropriate pre-treatment time before initiating behavioral testing. This time will depend on the pharmacokinetic profile of this compound and the specific experimental design.
-
Protocol 2: Open Field Test (OFT) for Assessing Locomotor Activity and Anxiety-Like Behavior
Objective: To evaluate general locomotor activity and anxiety-related behavior in rodents following this compound administration.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls, typically made of a non-porous material for easy cleaning).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the test begins.
-
Test Initiation:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and tracking software.
-
-
Test Duration: Allow the animal to freely explore the arena for a predetermined period, typically 5 to 10 minutes.
-
Data Collection: The tracking software will automatically record parameters such as:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
-
At the end of the test period, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis: Compare the data between the this compound-treated group and the vehicle-control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for behavioral studies.
Caption: A logical approach to troubleshooting behavioral changes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of this compound on Transient K+ Currents and Action Potentials in Nodose Ganglion Neurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hyperactivity and impulsivity by carbonic anhydrase inhibitors in spontaneously hypertensive rats, an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of this compound on cerebral acid-base balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitor this compound shifts synaptic vesicle recycling to a fast mode at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acts on neuromuscular transmission abnormalities found in some migraineurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases locomotion, exploratory behavior, and weight loss following social stress: A treatment for emotional eating? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic anhydrase inhibition by this compound reduces in vitro epileptiform synchronization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acetazolamide-Induced pH Changes in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using acetazolamide in cell culture experiments. The focus is on understanding and controlling the associated changes in media pH to ensure experimental accuracy and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a biological system?
This compound is a diuretic and a potent inhibitor of the enzyme carbonic anhydrase (CA).[1] This enzyme is crucial for the reversible reaction that converts carbon dioxide (CO₂) and water (H₂O) into carbonic acid (H₂CO₃), which then dissociates into hydrogen ions (H⁺) and bicarbonate (HCO₃⁻).[1][2] By blocking this enzyme, this compound disrupts pH regulation, fluid balance, and other physiological processes. In cancer research, it is often used to inhibit tumor-associated CA isoforms like CA IX, which are involved in regulating pH in the tumor microenvironment.[3][4]
Q2: Why does this compound cause the pH of my cell culture medium to decrease?
Most standard cell culture media rely on a bicarbonate-based buffering system that works in equilibrium with a controlled CO₂ atmosphere (typically 5-10%) in an incubator.[5] this compound inhibits carbonic anhydrase, which is present both inside cells and sometimes on the cell surface.[1][6] This inhibition slows the conversion of metabolically produced CO₂ into bicarbonate.[7] The resulting accumulation of CO₂ and carbonic acid leads to an increase in hydrogen ions (H⁺), causing a drop in the pH of the medium, a condition known as metabolic acidosis.[1][8]
Q3: What is the optimal pH range for mammalian cell cultures, and how can I detect changes?
Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[9] However, this can vary, with some primary cells preferring a pH closer to 7.0 and fibroblasts growing well between 7.4 and 7.7.[9]
You can detect pH changes in several ways:
-
Visual Inspection: Most media contain a pH indicator called phenol red. A shift from red to orange or yellow indicates an acidic environment, while a shift to purple suggests alkalinity.[9]
-
pH Meter: For precise measurement, use a calibrated pH meter with a sterile electrode designed for small volumes.[10]
-
Optical Sensors: Minimally invasive optical sensors can provide real-time pH monitoring at the cellular level.[11]
Q4: Can the pH shift caused by this compound affect my experimental results?
Yes, absolutely. Biological processes, including cell growth, metabolism, protein function, and drug efficacy, are highly sensitive to pH.[10] An uncontrolled drop in pH can lead to:
-
Reduced cell proliferation and viability.[12]
-
Altered gene and protein expression.[10]
-
Changes in drug uptake and mechanism of action. Failing to control for these pH changes can lead to misinterpretation of experimental data, attributing effects to the drug itself when they may be artifacts of cellular stress from an acidic environment.
Troubleshooting Guide
Problem 1: My cell culture medium turned yellow/orange shortly after adding this compound.
-
Immediate Action: This color change indicates a significant drop in pH.[9] The first step is to confirm the pH using a calibrated meter.
-
Possible Cause: this compound is inhibiting the carbonic anhydrase in your cells, leading to rapid acidification of the medium.
-
Solutions:
-
Switch to a HEPES-buffered Medium: For experiments sensitive to pH fluctuations, consider using a medium buffered with a non-volatile buffer like HEPES in addition to or in place of the bicarbonate system. HEPES provides stronger buffering capacity independent of CO₂ levels.[5][13]
-
Lower the CO₂ Concentration: Temporarily reducing the CO₂ percentage in your incubator can help raise the pH. However, this requires careful re-equilibration and may not be suitable for long-term cultures.
-
Frequent Media Changes: Replacing the medium more frequently can help remove acidic byproducts and restore a physiological pH.
-
Problem 2: My cells are showing low viability or are dying after treatment with this compound.
-
Immediate Action: Perform a cell viability assay (e.g., MTT, Trypan Blue) to quantify the extent of cell death.[14][15]
-
Possible Causes:
-
pH-Induced Toxicity: The acidic environment may be causing cellular stress and apoptosis.[12]
-
Direct Drug Toxicity: The observed cell death could be a direct pharmacological effect of this compound on your specific cell line.
-
-
Solutions:
-
Establish a pH-Matched Control: This is a critical step. Prepare a control medium that is acidified (e.g., with sterile HCl) to the same pH as the this compound-treated medium. If cells die in the this compound-treated wells but survive in the pH-matched control wells, the toxicity is likely due to the drug's specific action. If cells die in both, the acidic pH is a major contributing factor.
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine if the toxicity is dose-dependent.[14]
-
Buffer the Medium: Use a HEPES-buffered medium to stabilize the pH and see if this rescues the cells. If viability improves, it confirms that the pH drop was a significant cause of the observed toxicity.
-
Problem 3: I am not sure how to properly buffer my medium against this compound.
-
Solution: The most robust method is to supplement your standard bicarbonate-buffered medium with a synthetic buffer. HEPES is a common choice, typically used at a final concentration of 10-25 mM.[16]
-
Important: When preparing media with HEPES, the pH must be adjusted (usually with NaOH) to the desired level (e.g., 7.4) before sterile filtering, as HEPES itself is acidic in its powdered form.[16]
-
Remember that even with HEPES, cellular metabolism will still produce acid, so monitoring pH remains important for long-term experiments.
-
Quantitative Data Summary
The following table summarizes the expected impact of this compound on the pH of cell culture media, based on published findings. Actual values may vary depending on cell type, cell density, and media composition.
| Parameter | Condition | Observation | Reference(s) |
| Intracellular pH (pHi) | Hypoxic & Acidic Media + this compound | Significant decrease from ~pH 6.6 to pH 6.4 in 8226 myeloma cells. | [12] |
| Steady-State pHi | Bicarbonate-rich Media + 100-500 µM this compound | Significant reduction of 0.06 +/- 0.01 pH units in bovine corneal endothelium cells. | [7] |
| Extracellular pH (pHe) | HCT116 Spheroids expressing CA9 | Enhanced extracellular acidity (pHe = ~6.6) with CA9 expression, which is reversed by CA inhibitors. | [6] |
Key Experimental Protocols
Protocol 1: Accurate Measurement of Cell Culture Media pH
-
Calibration: Calibrate a laboratory pH meter using fresh, standard pH buffers (e.g., pH 4.0, 7.0, 10.0) at the same temperature as your planned measurement (e.g., 37°C if measuring from the incubator).[10]
-
Aseptic Sampling: Under sterile conditions in a laminar flow hood, carefully remove a small aliquot (e.g., 0.5-1.0 mL) of the cell culture medium to be tested.
-
Measurement: Place the calibrated electrode into the sample. Allow the reading to stabilize for 30-60 seconds before recording the value.
-
Cleaning: Thoroughly rinse the electrode with deionized water and blot dry before proceeding to the next sample to prevent cross-contamination.
-
Discard Sample: Do not return the measured aliquot to the original culture vessel.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is adapted from methodologies described in the literature.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include untreated controls, vehicle controls, and pH-matched controls. Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: At the end of the incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Reading: Measure the optical density (absorbance) of the wells at 490 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Mechanism of this compound-Induced Acidosis
Caption: this compound inhibits carbonic anhydrase, disrupting pH balance.
Experimental Workflow for pH Control
Caption: Workflow for experiments using this compound with pH monitoring.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low viability with this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Blog [midsci.com]
- 10. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 11. scientificbio.com [scientificbio.com]
- 12. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. d-nb.info [d-nb.info]
Best practices for storing and handling acetazolamide to maintain stability
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling acetazolamide to ensure its chemical stability and integrity during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (powder and tablets)?
Solid forms of this compound, such as tablets and bulk powder, should be stored in a closed container at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[1][2][3] It is also advisable to protect the compound from heat, moisture, and direct light.[3] Always keep the container tightly closed when not in use.[4][5]
Q2: How should I prepare and store a reconstituted this compound solution for injection?
To prepare a solution for parenteral (intravenous) use, reconstitute a 500 mg vial of this compound with at least 5 mL of Sterile Water for Injection.[1][6] Once reconstituted, the solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[6][7] It is strongly recommended to use the solution within 12 hours of reconstitution as it contains no preservatives.[6][7][8] Some data suggests physical and chemical properties are retained for up to 3 days under refrigeration.[1]
Q3: What are the critical factors for ensuring the stability of an extemporaneously compounded oral suspension?
The stability of a compounded this compound oral suspension is primarily influenced by temperature and pH.
-
Temperature: The suspension is stable for extended periods (at least 90 days) when stored at refrigerated (5°C) and room temperatures (22-25°C).[9][10] However, stability decreases significantly at elevated temperatures; concentrations can fall below 90% after 79 days at 40°C and after 32 days at 50°C.[11][12]
-
pH: The formulation should be maintained at a pH between 4 and 5 to ensure chemical stability.[9][11][12]
-
Container: Store the suspension in a light-resistant container, such as an amber glass or plastic bottle.[9][11][12]
Q4: What safety precautions are necessary when handling this compound powder?
When handling this compound powder, it is important to avoid raising and breathing dust.[4][13] Use adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if conditions warrant.[4] Wash hands and any exposed skin thoroughly after handling.[5][14]
Troubleshooting Guide
This guide helps address common issues that may indicate this compound instability.
Issue: Unexpected or inconsistent experimental results.
This could be a sign of compound degradation. Use the following workflow to troubleshoot the potential cause.
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Stability Data
The following table summarizes the chemical stability of a 25 mg/mL this compound oral suspension at various temperatures. Stability is defined as retaining at least 90% of the initial concentration.
| Storage Temperature | Stability Duration | Key Findings | Citations |
| 5°C (Refrigerated) | At least 90 days | Concentration maintained above 90% | [9][10][11][12] |
| 22-25°C (Room Temp) | At least 90 days | Concentration maintained above 90% | [9][10][11][12] |
| 30°C | At least 79 days | Concentration maintained above 90% | [11][12] |
| 40°C | Less than 79 days | Concentration fell below 90% of the initial value | [11][12] |
| 50°C | Less than 32 days | Concentration fell below 90% of the initial value | [11][12] |
| 45°C (Accelerated) | At least 28 days | Remained in the acceptable range (90-110%) | [15] |
Experimental Protocols
Protocol: Stability Assessment of Extemporaneously Prepared this compound Oral Suspension
This protocol outlines a method for determining the stability of a compounded this compound suspension, based on methodologies described in published studies.[9][10][12][16]
-
Preparation of Suspension (25 mg/mL):
-
Comminute (grind) commercially available 250 mg this compound tablets into a fine powder.
-
Prepare a suitable suspension vehicle. A common vehicle involves a mixture of 70% sorbitol solution with suspending agents like magnesium aluminum silicate and carboxymethylcellulose sodium.[11][12] Alternatively, commercial vehicles like Oral Mix can be used.[9][10]
-
Levigate the this compound powder with a portion of the vehicle to form a smooth paste.
-
Incorporate the paste into the remaining vehicle using geometric dilution.
-
Add appropriate preservatives, sweeteners, and flavoring agents. Adjust the pH of the final suspension to a range of 4.0-5.0 using suitable buffering agents.[9][11][12]
-
Transfer the final suspension into amber plastic or glass bottles.
-
-
Storage Conditions:
-
Sampling:
-
Sample Analysis:
-
Visually inspect each sample for any changes in color, odor, or consistency, and measure the pH.[9][10]
-
Quantify the concentration of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][12][17]
-
The method is considered stability-indicating if it can accurately measure the active ingredient without interference from degradation products.
-
-
Data Evaluation:
Recommended Handling Workflow
Following a standardized workflow for handling this compound from receipt to experimental use is crucial for maintaining compound integrity and ensuring reproducible results.
Caption: Standard workflow for handling and storing this compound.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. uccaribe.edu [uccaribe.edu]
- 5. vionausa.com [vionausa.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. sterimaxinc.com [sterimaxinc.com]
- 8. globalrph.com [globalrph.com]
- 9. Stability of Extemporaneously Prepared this compound Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability of this compound in suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. medline.com [medline.com]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. Stability of Extemporaneously Prepared this compound Oral Suspensions at Two Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmpas.com [jmpas.com]
Navigating Acetazolamide Research: A Technical Support Guide to Identifying and Minimizing Confounding Variables
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for designing and troubleshooting experiments involving acetazolamide. Mitigating confounding variables is critical for generating robust and reproducible data. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate rigorous scientific inquiry.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound research, focusing on the identification and minimization of confounding variables.
Q1: My in vivo study results show high variability in drug response. What are the potential confounding variables related to the test subjects?
A1: High variability in response to this compound in vivo can often be attributed to underlying physiological differences in the animal models. Key factors to consider include:
-
Renal Function: this compound is primarily excreted unchanged by the kidneys.[1] Impaired renal function can lead to drug accumulation and toxicity, significantly altering the dose-response relationship.[1] It is crucial to assess baseline renal function (e.g., creatinine clearance) before initiating studies.
-
Hepatic Function: While not metabolized by the liver, this compound is contraindicated in patients with cirrhosis as it can decrease ammonia clearance and precipitate hepatic encephalopathy.[1] In animal models of liver disease, this could be a significant confounder.
-
Baseline Electrolyte and Acid-Base Status: this compound's mechanism of action inherently alters electrolyte and acid-base balance, primarily causing metabolic acidosis and affecting potassium and sodium levels. Pre-existing imbalances can either potentiate or mask the drug's effects.
-
Genetic Variability: Differences in the expression or activity of carbonic anhydrase isozymes among different strains or individual animals could lead to varied responses.
Q2: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?
A2: While this compound is a specific carbonic anhydrase inhibitor, unexpected in vitro effects could arise from:
-
Cell Culture Media Composition: The pH and bicarbonate concentration of your cell culture media can significantly influence the local environment and the effect of carbonic anhydrase inhibition. Ensure consistent and well-buffered media conditions across all experiments.
-
Off-Target Carbonic Anhydrase Isoforms: Cells may express various carbonic anhydrase isoforms with different sensitivities to this compound. Characterize the isoform expression profile in your cell line to better interpret results.
-
Drug Purity and Solvent Effects: Ensure the purity of your this compound stock and that the solvent used (e.g., DMSO) does not exert independent effects on your cells at the concentrations used.
Q3: How can I control for "confounding by indication" when designing a study on an off-label use of this compound?
A3: Confounding by indication is a major challenge in observational studies and can occur when the reason for prescribing a drug is also associated with the outcome. For example, if this compound is given to patients with respiratory distress, it may be difficult to separate the drug's effect from the underlying severity of the illness. To mitigate this:
-
Use an Active Comparator: Instead of comparing this compound to a placebo, compare it to another drug used for the same off-label indication. This helps to ensure that both groups have a similar underlying pathology.
-
Clearly Define and Stratify by Indication: In your study design, precisely define the indication for which this compound is being used and analyze the results separately for each indication.
-
Propensity Score Matching: In observational studies, use statistical methods like propensity score matching to balance the baseline characteristics of the treated and untreated groups.
Q4: What are the most critical drug interactions to be aware of in my experimental design?
A4: this compound can interact with several other drugs, potentially confounding experimental results. Key interactions to consider include:
-
Other Diuretics: Co-administration with other diuretics can lead to additive effects on electrolyte and fluid balance.
-
Salicylates (e.g., Aspirin): High-dose aspirin can compete with this compound for plasma protein binding and renal excretion, leading to increased this compound toxicity.
-
Drugs Affecting Renal Function: Any drug that alters renal blood flow or tubular secretion can impact the clearance of this compound.
-
Drugs that Affect Blood pH: The efficacy and side effect profile of this compound can be altered by other drugs that cause metabolic acidosis or alkalosis.
Data Presentation: Quantitative Summaries
The following tables summarize key quantitative data from various studies on this compound to aid in experimental design and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Different Patient Populations
| Parameter | Healthy Volunteers | Patients with Transient IOP Elevation (CCR ≈ 70 ml/min) | Peritoneal Dialysis Patients |
| Apparent Oral Clearance | Not specified | 0.0468 x Creatinine Clearance (L/h)[2] | 1.2 L/h[3] |
| Elimination Half-life | 8-12 hours[1] | Not specified | 20.6 hours[3] |
| Apparent Oral Volume of Distribution | Not specified | 0.231 L/kg[2] | Not specified |
| Protein Binding | 90-98%[1] | Not specified | Altered, with a higher free fraction (8.6%)[3] |
Table 2: Efficacy of this compound in Idiopathic Intracranial Hypertension (IIH) - Results from the IIH Treatment Trial
| Outcome Measure | This compound + Diet Group | Placebo + Diet Group |
| Change in Perimetric Mean Deviation (dB) | 1.43[4] | 0.71[4] |
| Reduction in Papilledema Grade | Significant reduction[5] | Less significant reduction |
| Improvement in Quality of Life (SF-36 Physical Score) | Mean Difference: 3.54[5] | Baseline |
| Improvement in Quality of Life (SF-36 Mental Score) | Mean Difference: 2.593[5] | Baseline |
| Reduction in Headache (HIT-6 Score) | Mean Difference: -5.675[5] | Baseline |
Table 3: Common Side Effects of this compound and Their Dose-Dependence
| Side Effect | Number Needed to Harm (95% CI) | Dose-Dependent Increase in Risk? |
| Paresthesias | 2.3 (2.0 to 2.7)[6] | Yes[6] |
| Dysgeusia (Taste disturbance) | 18 (10 to 38)[6] | Yes[6] |
| Polyuria | 17 (9 to 49)[6] | No significant evidence |
| Fatigue | 11 (6 to 24)[6] | Possible, but not statistically significant[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Measurement of this compound's Effect on Intraocular Pressure (IOP) in Rabbits
Objective: To determine the effect of topically or systemically administered this compound on IOP in a rabbit model.
Materials:
-
New Zealand white rabbits
-
Schiötz tonometer or applanation tonometer
-
This compound solution for topical or intravenous administration
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Calipers for corneal thickness measurement (if using applanation tonometer)
Procedure:
-
Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week prior to the experiment.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Record the average of three consecutive readings for each eye.
-
-
This compound Administration:
-
Topical Administration: Instill a defined volume and concentration of this compound solution into one eye (the contralateral eye serves as a control).
-
Systemic Administration: Administer a defined dose of this compound intravenously (e.g., via the marginal ear vein).
-
-
Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after drug administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Compare the change in IOP from baseline between the treated and control eyes (for topical administration) or between the treatment and vehicle control groups (for systemic administration) using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Quantification of this compound-Induced Diuresis in Rats
Objective: To measure the diuretic effect of this compound in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats
-
Metabolic cages designed for separate collection of urine and feces
-
This compound solution for oral or intraperitoneal administration
-
Vehicle control (e.g., saline)
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization and Hydration:
-
Acclimate rats to the metabolic cages for at least 24 hours before the experiment.
-
Provide a standard volume of water or saline orally to ensure adequate hydration.
-
-
Drug Administration:
-
Administer a defined dose of this compound or vehicle control to each rat via oral gavage or intraperitoneal injection.
-
-
Urine Collection:
-
Collect urine from each rat in the metabolic cages over a specified period (e.g., 6 or 24 hours).
-
-
Measurement of Urine Volume and Electrolytes:
-
Measure the total urine volume for each rat.
-
Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the mean urine output and electrolyte excretion for each treatment group.
-
Compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
-
Protocol 3: Assessment of this compound's Effect on Cerebrospinal Fluid (CSF) Production in Rats
Objective: To measure the impact of this compound on the rate of CSF production in a rat model. This protocol is based on the ventriculocisternal perfusion technique.
Materials:
-
Sprague-Dawley rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Inflow cannula (for lateral ventricle) and outflow cannula (for cisterna magna)
-
Perfusion pump
-
Artificial CSF containing a non-metabolizable marker (e.g., inulin-14C or blue dextran)
-
This compound solution for systemic administration
-
Scintillation counter or spectrophotometer
Procedure:
-
Animal Preparation and Cannulation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant an inflow cannula into a lateral ventricle and an outflow cannula into the cisterna magna.
-
-
Ventriculocisternal Perfusion:
-
Begin perfusion of the ventricular system with artificial CSF containing the marker at a constant rate.
-
Collect the outflowing perfusate from the cisterna magna at regular intervals.
-
-
Baseline CSF Production Rate Measurement:
-
Allow the system to equilibrate.
-
Measure the concentration of the marker in the inflow and outflow fluids to calculate the baseline rate of CSF production using the formula: CSF Production Rate = Perfusion Rate * ((Marker_in - Marker_out) / Marker_out).
-
-
This compound Administration:
-
Administer a defined dose of this compound systemically (e.g., intravenously or intraperitoneally).
-
-
Post-Treatment CSF Production Rate Measurement:
-
Continue the perfusion and collection of perfusate.
-
Recalculate the CSF production rate at various time points after drug administration.
-
-
Data Analysis:
-
Compare the CSF production rates before and after this compound administration to determine the percentage of inhibition.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Workflow for minimizing confounding variables in this compound research.
Caption: Signaling pathway of this compound's effect on CSF production.
References
- 1. This compound Mitigates Intracranial Pressure Spikes Without Affecting Functional Outcome After Experimental Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side effects of this compound: a systematic review and meta-analysis assessing overall risk and dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 4. Idiopathic Intracranial Hypertension (IIH) Treatment & Management: Approach Considerations, Pharmacologic Therapy, Optic Nerve Sheath Fenestration, CSF Diversion, and Venous Sinus Stenting [emedicine.medscape.com]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Acetazolamide Treatment Protocols for Different Animal Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing acetazolamide in experimental animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on accounting for strain-dependent variations in response.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing inconsistent or unexpected results with this compound in our animal model. What could be the cause?
A1: Inconsistent results when using this compound can stem from several factors, with animal strain being a primary consideration. Different strains of the same species can exhibit significant variations in drug metabolism, distribution, and overall physiological response. For instance, studies have shown that mouse strains like C57BL/6J and 129S6/ev respond differently to this compound challenges. It is also crucial to consider the animal's age, sex, and underlying health status, as these can all influence the drug's effects.[1]
To troubleshoot, we recommend the following:
-
Standardize Your Animal Model: Ensure that all animals in your study are of the same strain, age, and sex.
-
Review Your Dosing Protocol: Double-check your calculations and administration technique. Inconsistencies in dosing can lead to variable results.
-
Consider Pharmacokinetic Differences: Be aware that different strains may metabolize this compound at different rates. This can affect the drug's bioavailability and duration of action.
Q2: How do I determine the optimal dose of this compound for a new animal strain we are working with?
A2: Determining the optimal dose for a new strain requires a systematic approach. It is not advisable to directly extrapolate doses from one strain to another without empirical validation. We recommend conducting a dose-response study to identify the effective dose range for your specific experimental endpoint.
A general workflow for a dose-response study is as follows:
-
Literature Review: Begin by researching doses used in similar strains or for similar applications.
-
Pilot Study: Start with a small cohort of animals and test a range of doses, including a low, medium, and high dose, along with a vehicle control.
-
Monitor for Efficacy and Side Effects: Closely observe the animals for the desired therapeutic effect and any adverse reactions.
-
Data Analysis: Analyze your results to determine the dose that produces the desired effect with minimal side effects.
Q3: We are having trouble dissolving this compound for injection. What is the recommended procedure?
A3: this compound has low solubility in water, which can make preparing solutions for injection challenging. For intravenous or intraperitoneal administration, this compound sodium salt is often used as it is more soluble.
Here is a general procedure for preparing this compound for injection:
-
Reconstitution: For commercially available sterile this compound sodium powder, reconstitute the vial with Sterile Water for Injection to a concentration of 100 mg/mL.[2][3]
-
pH Adjustment: The pH of the reconstituted solution will be alkaline. For some applications, it may be necessary to adjust the pH to be closer to physiological levels, but be aware that this can cause the this compound to precipitate out of solution.
-
Vehicle Selection: If you are not using the sodium salt, you may need to use a vehicle to aid in dissolution. Common vehicles include a small amount of DMSO followed by dilution with saline or corn oil. However, the use of such vehicles should be carefully considered and controlled for in your experiments.
Q4: What are the common side effects of this compound in animals, and how can we monitor for them?
A4: Common side effects of this compound are related to its mechanism of action as a carbonic anhydrase inhibitor and diuretic. These can include:
-
Electrolyte imbalances (hypokalemia, hyponatremia)[5]
-
Diuresis and dehydration
-
Gastrointestinal upset
-
Drowsiness or lethargy
Monitoring for these side effects is crucial for animal welfare and data integrity. We recommend the following monitoring procedures:
-
Regular Health Checks: Visually inspect the animals daily for any signs of distress, such as changes in posture, activity level, or grooming habits.
-
Body Weight Monitoring: Track the body weight of the animals regularly, as weight loss can be an indicator of dehydration or loss of appetite.
-
Blood Gas and Electrolyte Analysis: For studies involving higher doses or long-term administration, periodic blood sampling to analyze blood gases and electrolyte levels is recommended.
-
Urine Output: If feasible for your experimental setup, monitoring urine output can provide a direct measure of the diuretic effect of the drug.
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in different animal strains for various experimental applications. Note that these are starting points, and optimal doses may need to be determined empirically for your specific experimental conditions.
Table 1: this compound Dosages in Rodent Strains
| Animal Strain | Application | Dosage Range | Route of Administration | Reference |
| Wistar Rat | Fear memory consolidation | High dosage (not specified) | Not specified | [6] |
| Sprague-Dawley Rat | Metabolic acidosis induction | 50-200 mg/kg | Subcutaneous | [4] |
| Wistar Rat | Arterial pressure variability in REM sleep | 5 mg in 0.5 mL saline | Intraperitoneal | [7] |
| DBA Mouse | Seizure susceptibility | ED50: 45 mg/kg (MES test) | Intraperitoneal | [8] |
| C57BL/6J Mouse | Seizure susceptibility | ED50: 25.4 mg/kg (MES test) | Intraperitoneal | [8] |
| WB/ReJ Mouse | Teratogenicity study | 1000-2000 mg/kg | Subcutaneous | [1] |
| C57BL/6J Mouse | Teratogenicity study | 1000-2000 mg/kg | Subcutaneous | [1] |
Table 2: this compound Dosages in Other Animal Species
| Animal Species | Application | Dosage Range | Route of Administration | Reference |
| Dog | Accidental overdose leading to metabolic acidosis | 635 mg/kg | Oral | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol is adapted for preparing a suspension of this compound for oral gavage in rodents.
Materials:
-
This compound tablets
-
Mortar and pestle
-
Suspending agent (e.g., Ora-Blend®)
-
Graduated cylinder
-
Stirring rod
-
Amber bottle for storage
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Crush the this compound tablets into a fine powder using a mortar and pestle.
-
Add a small amount of the suspending agent to the powder and triturate to form a smooth paste.
-
Gradually add the remaining suspending agent while mixing continuously.
-
Transfer the suspension to a graduated cylinder and add the suspending agent to the final desired volume.
-
Mix the suspension thoroughly with a stirring rod.
-
Store the suspension in a labeled, light-resistant amber bottle. Shake well before each use.[10]
Protocol 2: Induction of an Experimental Glaucoma Model in Rodents
This is a general overview of a commonly used method to induce ocular hypertension in rodents to model glaucoma. Specific parameters may need to be optimized for your chosen strain.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Topical proparacaine
-
Microspheres (e.g., 15 µm polystyrene)
-
Hamilton syringe with a 33-gauge needle
-
Tonometer for measuring intraocular pressure (IOP)
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
Apply a drop of topical proparacaine to the cornea for local anesthesia.
-
Under a dissecting microscope, carefully insert the 33-gauge needle into the anterior chamber of the eye.
-
Slowly inject a small volume (e.g., 2-5 µL) of the microsphere suspension into the anterior chamber.
-
Withdraw the needle carefully.
-
Allow the animal to recover from anesthesia.
-
Monitor IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm the development of ocular hypertension.
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: General experimental workflow for using this compound in a new animal strain.
Caption: Troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. Time-response and dose-response to this compound in the WB/ReJ and C57BL/6J mouse strains: genetic interaction in the ectrodactyly response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. drugs.com [drugs.com]
- 4. Dissociation between the renal and blood acid-base actions of this compound in restraint-stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound impairs fear memory consolidation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on arterial pressure variability during REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. nationwidechildrens.org [nationwidechildrens.org]
Technical Support Center: Accounting for Acetazolamide's Effects on Systemic Acid-Base Balance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of acetazolamide on systemic acid-base balance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces systemic metabolic acidosis?
A1: this compound is a potent inhibitor of the enzyme carbonic anhydrase.[1][2] In the proximal tubules of the kidneys, this enzyme is crucial for the reabsorption of bicarbonate (HCO3-) from the filtrate back into the blood. By inhibiting carbonic anhydrase, this compound blocks this reabsorption, leading to increased renal excretion of bicarbonate, sodium, and potassium.[3][4] The loss of bicarbonate, a key blood buffer, results in a decrease in blood pH, causing hyperchloremic metabolic acidosis.[1][5]
Q2: What are the expected quantitative changes in an arterial blood gas (ABG) panel after administering a clinical dose of this compound?
A2: Following administration of this compound (e.g., 250 mg every 8 hours for 3 days in human subjects), you can expect to see a significant shift in acid-base parameters. Resting ventilation typically increases, leading to a decrease in the partial pressure of carbon dioxide (pCO2). A notable decrease in base excess indicates metabolic acidosis.[6][7] For example, studies have shown a decrease in end-tidal pCO2 from around 40.0 mmHg to 33.3 mmHg and a drop in base excess from approximately +0.08 mmol/L to -7.48 mmol/L.[6][7]
Q3: How does this compound-induced metabolic acidosis affect cellular signaling?
A3: Metabolic acidosis can trigger several cellular signaling pathways. For instance, extracellular acidosis has been shown to activate signaling cascades like ERK1/2 and PI3K, which can modulate mitochondrial function.[8] Furthermore, acidosis can activate p53, which in turn influences metabolic reprogramming by enhancing the pentose phosphate pathway and glutaminolysis, partly through the induction of G6PD and GLS2 genes.[9][10] These adaptations help cells counteract the increase in reactive oxygen species (ROS) associated with acidosis.[9]
Q4: Can this compound affect intracellular pH (pHi) differently than extracellular pH (pHe)?
A4: Yes, while this compound administration leads to a dose-dependent decrease in both plasma and tissue pH, the magnitude of the change can vary between compartments.[11] Studies in rats have shown that changes in extracellular pH are generally followed by similar directional changes in the intracellular pH of tissues like the liver, heart, and brain.[11] However, the arterial PCO2 may be significantly increased following this compound administration compared to HCl-induced acidosis at the same pHe.[11]
Troubleshooting Guides
Issue 1: Unexpectedly small or no change in blood pH after this compound administration.
-
Possible Cause 1: Incorrect Dosage or Administration.
-
Solution: Verify the dosage calculation based on the animal's weight and the specific research protocol. Ensure the administration route (e.g., subcutaneous, intravenous) was performed correctly and the full dose was delivered. In a pharmacodynamic model, the dose of this compound required to induce 50% of the maximum effect on serum bicarbonate was found to be 117 ± 21 mg.[12]
-
-
Possible Cause 2: Compensatory Mechanisms.
-
Solution: The body has robust compensatory mechanisms. An initial metabolic acidosis can be compensated by a respiratory alkalosis (hyperventilation).[5] Ensure that blood gas measurements are taken at appropriate time points to capture the primary metabolic effect before full compensation occurs.
-
-
Possible Cause 3: Pre-existing Conditions.
-
Solution: If using animal models with pre-existing kidney disease, the effect of this compound may be altered as the drug's clearance is dependent on renal function.[13] Screen animals for baseline renal function.
-
Issue 2: High variability in blood gas measurements between experimental subjects.
-
Possible Cause 1: Improper Sample Handling.
-
Solution: Arterial blood gas samples are sensitive to air exposure and temperature. Ensure samples are collected anaerobically in heparinized syringes, with all air bubbles expelled.[14] If not analyzed immediately, samples should be placed on ice to slow cellular metabolism, which can alter pO2 and pCO2 levels.[14]
-
-
Possible Cause 2: Stress during Sample Collection.
-
Solution: Stress and struggling during blood collection can cause hyperventilation, leading to a transient respiratory alkalosis that can mask the underlying metabolic acidosis. Acclimatize animals to handling and restraint procedures. For repeated sampling, consider the use of indwelling catheters.
-
-
Possible Cause 3: Anesthetic Effects.
-
Solution: Anesthetics can depress respiration, leading to respiratory acidosis which may confound the effects of this compound. Choose an anesthetic with minimal respiratory depressant effects and ensure consistent anesthetic depth across all animals.
-
Data Presentation
Table 1: Expected Changes in Arterial Blood Gas and Electrolyte Parameters Following this compound Administration.
| Parameter | Expected Change | Rationale |
| pH | Decrease | Loss of bicarbonate (HCO3-) from the blood.[1] |
| pCO2 | Variable/Decrease | Respiratory compensation (hyperventilation) to expel CO2.[6][7] |
| HCO3- | Decrease | Increased renal excretion due to carbonic anhydrase inhibition.[3] |
| Base Excess (BE) | Decrease | Reflects the metabolic component of acidosis.[6][7] |
| Chloride (Cl-) | Increase | Relative increase to maintain electrical neutrality as HCO3- is lost.[15] |
| Potassium (K+) | Decrease | Increased renal excretion along with bicarbonate.[3] |
Experimental Protocols
Protocol 1: In Vivo Induction of Metabolic Acidosis with this compound in a Rodent Model
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animals (e.g., with isoflurane) and place them on a heating pad to maintain body temperature.
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulate the femoral artery for blood collection and blood pressure monitoring.
-
Baseline Measurement: Collect a baseline arterial blood sample (0.2 mL) into a heparinized syringe for immediate blood gas analysis.
-
This compound Administration: Administer this compound (e.g., 200 mg/kg) subcutaneously.[16]
-
Post-Dose Sampling: Collect arterial blood samples at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
Blood Gas Analysis: Analyze each sample immediately using a calibrated blood gas analyzer to determine pH, pCO2, pO2, HCO3-, and base excess.
-
Data Analysis: Compare the time-course data to the baseline measurements to quantify the extent and duration of metabolic acidosis.
Protocol 2: In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is adapted from the Wilbur-Anderson assay.[1]
-
Reagent Preparation:
-
Assay Buffer: 0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C.
-
Substrate: CO2-saturated water (bubble CO2 gas through ice-cold deionized water for 30 minutes).
-
Enzyme Solution: Prepare a stock solution of carbonic anhydrase (e.g., from bovine erythrocytes) at 0.1 mg/mL in ice-cold water. Make serial dilutions immediately before use.
-
Inhibitor Solution: Prepare various concentrations of this compound in the appropriate solvent.
-
-
Blank Determination (Uncatalyzed Reaction):
-
Add 6.0 mL of chilled Tris-HCl buffer to a beaker at 0-4°C.
-
Add 4.0 mL of chilled CO2-saturated water.
-
Immediately start a stopwatch and record the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed time (T0).
-
-
Enzyme-Catalyzed Reaction:
-
Add 6.0 mL of chilled Tris-HCl buffer and 0.1 mL of the diluted enzyme solution to a beaker at 0-4°C.
-
Add 4.0 mL of chilled CO2-saturated water.
-
Record the time it takes for the pH to drop from 8.3 to 6.3. This is the catalyzed time (T).
-
-
Inhibition Assay:
-
Pre-incubate the enzyme solution with the this compound solution for a specified time.
-
Repeat the enzyme-catalyzed reaction step using the enzyme-inhibitor mixture.
-
-
Calculation of Activity:
-
Calculate the units of enzyme activity using the formula: Units = (T0 - T) / T. One unit is defined as causing the pH to drop from 8.3 to 6.3 in half the time of the uncatalyzed reaction.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the Renal Proximal Tubule.
Caption: In Vivo Experimental Workflow for this compound Studies.
Caption: Troubleshooting Guide for Unexpected Experimental Results.
References
- 1. mdpi.com [mdpi.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Carbonic Anhydrase Activity Assay [protocols.io]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Effect of Acidosis-Induced Signalling Pathways on Mitochondrial O2 Consumption of Tumour Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acidosis induces reprogramming of cellular metabolism to mitigate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correction of metabolic alkalosis by HCl and this compound: effects on extracellular and intracellular acid-base status in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a second wind for a respiratory stimulant in the intensive care unit? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound upon tissue concentrations of bicarbonate, lactate, and pyruvate in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dvm360.com [dvm360.com]
- 15. researchgate.net [researchgate.net]
- 16. The possible role of metabolic acidosis in this compound-induced gastric lesion formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting acetazolamide delivery methods for targeted tissue effects
Welcome to the technical support center for researchers utilizing acetazolamide in targeted delivery systems. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in overcoming common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potent inhibitor of the carbonic anhydrase enzyme.[1][2] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into hydrogen ions (H+) and bicarbonate ions (HCO3-).[3] By inhibiting carbonic anhydrase, this compound disrupts this process, leading to a reduction in the availability of hydrogen ions and an accumulation of carbonic acid.[1][4] This disruption has several downstream physiological effects depending on the target tissue, including reduced production of aqueous humor in the eye, decreased cerebrospinal fluid (CSF) production, and altered ion transport in the kidneys, which leads to diuresis and metabolic acidosis.[3][5][6]
Q2: What are the primary challenges associated with achieving targeted tissue effects with this compound?
A2: The main obstacles are related to the physicochemical properties of this compound and the complexities of biological barriers. Key challenges include:
-
Poor Aqueous Solubility: this compound is slightly soluble in water, which complicates the preparation of formulations, particularly for topical delivery.[7][8][9][10]
-
Low Corneal Permeability: For ocular applications, the drug's ability to penetrate the corneal epithelium is limited, reducing its bioavailability when administered topically.[8][11]
-
Systemic Side Effects: When administered orally to achieve effects in a specific tissue (like the eye or brain), this compound can cause undesirable systemic side effects, including metabolic acidosis, renal toxicity, and paresthesias (tingling sensations).[8][12][13] These off-target effects can confound experimental results.
-
Short Half-Life: The plasma half-life of this compound is relatively short (6-9 hours), which may necessitate frequent administration to maintain therapeutic levels in the target tissue.[4]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffers?
A3: Improving the solubility of this compound is a critical first step for many delivery strategies. Consider the following approaches:
-
pH Adjustment: this compound's solubility is pH-dependent. As a weak acid with a pKa of 7.2, its solubility increases in alkaline conditions.[10] However, ensure the final pH is compatible with your biological system.
-
Co-solvents: Using a mixture of miscible solvents can enhance solubility.[14] For example, small amounts of methanol have been used, but biocompatibility must be carefully considered for in vivo studies.[14]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that significantly improve aqueous solubility and stability.[14][15]
-
Amorphous Solid Dispersions: Techniques like freeze-drying this compound with a carrier like mannitol can create amorphous solid dispersions, which have demonstrated a marked increase in saturation solubility compared to the crystalline form of the drug.[16]
Troubleshooting Guides
Issue 1: Low Bioavailability or Efficacy in Ocular Delivery Experiments
Q: My topical this compound formulation is not effectively reducing intraocular pressure (IOP) in my animal model. What are the likely causes and solutions?
A: Low efficacy of topical formulations is a common problem, typically stemming from poor corneal penetration and short residence time on the ocular surface.
Possible Causes:
-
Poor Corneal Permeation: The drug is not efficiently crossing the corneal barrier to reach the ciliary body, its site of action for reducing aqueous humor production.[8][11]
-
Rapid Precorneal Elimination: The formulation is quickly cleared from the eye's surface by tearing and nasolacrimal drainage, reducing the time available for absorption.
-
Drug Crystallization: Due to its low solubility, this compound may crystallize within the formulation, reducing the concentration of dissolved, absorbable drug.
Solutions & Experimental Approaches:
-
Utilize Nanoformulations: Encapsulating this compound in nanocarriers is a proven strategy to overcome these barriers. These systems can enhance corneal permeability, prolong drug release, and increase bioavailability.[11][17]
-
Incorporate into In Situ Gels: Formulating nanoparticles within a pH-triggered or thermosensitive in situ gel can increase precorneal residence time, allowing for sustained drug release and improved absorption.[15][18]
-
Select Mucoadhesive Polymers: Using polymers like chitosan can help the formulation adhere to the mucus layer of the cornea, extending contact time.[19]
.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Loaded Nanoparticle Based on Modified Hyaluronic Acid as Delivery System to Target Carbonic Anhydrases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cubosome based system for ocular delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication of Transgelosomes for Enhancing the Ocular Delivery of this compound: Statistical Optimization, In Vitro Characterization, and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side effects of this compound: a systematic review and meta-analysis assessing overall risk and dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsr.in [japsr.in]
- 15. Ocular administration of this compound microsponges in situ gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Freeze-dried amorphous dispersions for solubility enhancement of thermosensitive API having low molecular lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Polymeric Nanoparticles Intended for Ophthalmic Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of this compound-loaded, pH-triggered polymeric nanoparticulate in situ gel for sustained ocular delivery: in vitro. ex vivo evaluation and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topical delivery of this compound by encapsulating in mucoadhesive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for acetazolamide in cell-based assays
Welcome to the technical support center for the use of acetazolamide in cell-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound is a potent inhibitor of carbonic anhydrase (CA) enzymes.[1][2][3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which then rapidly dissociates into a proton (H+) and a bicarbonate ion (HCO3-).[1][4][5] By inhibiting CA, this compound disrupts this equilibrium, leading to an accumulation of carbonic acid and subsequent alterations in intracellular and extracellular pH, ion transport, and other pH-dependent cellular processes.[1][6][7]
Q2: How does this compound's mechanism of action influence cell behavior?
A2: The inhibition of carbonic anhydrase can have several downstream effects on cells:
-
Intracellular pH (pHi) Modulation: It typically leads to intracellular acidification.[6][8] This can impact the activity of pH-sensitive enzymes and proteins, affecting cell survival and function.
-
Proliferation and Viability: The effects on cell proliferation are highly cell-type dependent. It has been shown to inhibit proliferation in some cancer cell lines[9][10], while having little effect or even promoting growth in others.[11][12][13]
-
Ion Transport: The disruption of H+ and HCO3- balance affects the activity of various ion transporters, which can influence cell volume and signaling.[1][6]
-
Hypoxia Signaling: this compound can induce the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normal oxygen conditions (normoxia), likely due to the induced acidosis, thereby activating hypoxia-related signaling pathways.[8][14]
Q3: What is the typical plasma half-life of this compound, and how is this relevant for in vitro studies?
A3: The plasma half-life of this compound is approximately 6-9 hours.[1] While this pharmacokinetic parameter is primarily for in vivo applications, it suggests that the compound is relatively stable. For long-term cell culture experiments (e.g., >24 hours), it is good practice to consider replacing the medium containing this compound to ensure a consistent concentration, especially in assays lasting several days.[9]
Q4: Is this compound cell-permeable?
A4: Yes, this compound is well-absorbed and acts on both intracellular and membrane-bound carbonic anhydrases, indicating it can cross the cell membrane.[1][15]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase and are used within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. Observe cell morphology before each experiment.[16] |
| Inconsistent CO2 Levels | Verify the incubator's CO2 sensor is calibrated. Fluctuations in CO2 can alter the pH of bicarbonate-buffered media, confounding the effects of a pH-modulating drug like this compound.[17] |
| Drug Preparation and Storage | Prepare fresh stock solutions of this compound. If storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm complete solubilization in your chosen solvent (e.g., DMSO) before diluting in media. |
| "Edge Effects" in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate media components and the drug, leading to variability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water to maintain humidity.[16] |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a high concentration (e.g., 500 µM) to determine the optimal, non-toxic working range for your specific cell line and assay duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤0.5%).[18] |
| Prolonged Incubation | The cytotoxic effects of pH disruption can be time-dependent. Run a time-course experiment (e.g., 24h, 48h, 72h) to find an incubation period that produces the desired biological effect without causing excessive cell death.[9] |
| Media Buffering Capacity | If your media has low buffering capacity, the pH-modulating effects of this compound may be exacerbated. Ensure you are using the appropriate bicarbonate concentration for your incubator's CO2 level.[17] |
Issue 3: No Observable Effect on Cell Proliferation
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Not all cell lines are sensitive to this compound-induced proliferation changes.[12] Research the expression of carbonic anhydrase isoforms (e.g., CAIX, CAXII) in your cell line; high expression is often linked to sensitivity.[9] |
| Incorrect Incubation Time | The effect may be transient. An inhibitory effect seen at 48 hours might diminish by 72 hours as cells adapt.[9] Perform a time-course experiment to identify the optimal endpoint. |
| Assay Endpoint Mismatch | A proliferation assay (like MTT or resazurin) measures metabolic activity, which may not always correlate directly with cell number.[19] Consider a direct cell counting method or a clonogenic assay for long-term effects on proliferative capacity.[9] |
| Concentration Too Low | The concentration may be insufficient to inhibit the target enzyme effectively. Perform a dose-response experiment to determine the IC50 for your cell line. |
Data Summary Tables
Table 1: Recommended Incubation Times for this compound in Various Assays
| Assay Type | Cell Line Example(s) | Concentration Range | Recommended Incubation Time | Reference(s) |
| Cell Proliferation | LS174T (Colorectal) | 1-1000 µM | 24 - 72 hours (peak effect often at 48h) | [9] |
| H-727 (Bronchial Carcinoid) | 40 µM | 48 hours | [10] | |
| Bladder, Glioblastoma | Up to high conc. | 72 hours (often shows no effect) | [12] | |
| Cell Invasion | Renal Cancer Cell Lines | 10 - 100 µM | 48 hours | [3][13] |
| Colony Formation | LS174T (Colorectal) | 1-1000 µM | 14 days (re-dosing every 5 days) | [9] |
| MK-1 (Gastric Cancer) | Not specified | 7 days | [11] | |
| Intracellular pH | 8226 (Multiple Myeloma) | Not specified | Short-term (minutes to hours) | [8] |
| Bovine Corneal Endothelium | 100 - 500 µM | Short-term (minutes to hours) | [6] |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Optimizing Incubation Time
This protocol outlines a systematic approach to determine the optimal this compound incubation time for any new cell-based assay.
-
Literature Review: Research typical concentrations and incubation times used for this compound in your specific cell line or a similar one.
-
Dose-Response Experiment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours (to allow for attachment), treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 250, 500 µM).
-
Incubate for a standard, intermediate time point (e.g., 48 hours).
-
Perform your assay (e.g., MTT, resazurin) to determine the effective concentration range (e.g., IC50).
-
-
Time-Course Experiment:
-
Using one or two effective concentrations identified in the dose-response study, treat cells as described above.
-
Perform your assay at multiple time points (e.g., 6h, 12h, 24h, 48h, 72h).
-
Analyze the data to identify the time point that provides the most robust and statistically significant result for your desired endpoint.
-
-
Validation: Repeat the experiment at the optimized concentration and incubation time to ensure reproducibility.
This compound's Core Signaling Pathway
The primary mechanism involves the inhibition of carbonic anhydrase, which disrupts cellular pH homeostasis.
Troubleshooting Logic Flowchart
When encountering issues, this decision tree can help isolate the problem.
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (and vehicle control).
-
Incubation: Incubate for the optimized duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 3: Clonogenic (Colony Formation) Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells) into each well of a 6-well plate. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with freshly prepared drug-containing medium every 3-5 days to maintain drug pressure.[9]
-
Fixation and Staining: When colonies are visible to the naked eye, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Analysis: Count the number of colonies containing >50 cells in each well. Normalize the results to the vehicle control.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of embryonic intracellular pH: a potential mechanism of this compound-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of carbonic anhydrase inhibitor, this compound, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. experts.llu.edu [experts.llu.edu]
- 15. This compound serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Proliferation Assays and Cell Viability Assays [labome.com]
Technical Support Center: A Guide to Interpreting Unexpected Phenotypes in Acetazolamide-Treated Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes in acetazolamide-treated models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a carbonic anhydrase inhibitor.[1][2][3] It works by preventing the breakdown of carbonic acid, leading to its accumulation.[1][3] This results in a decrease in blood pH (metabolic acidosis) due to the reversible reaction of carbonic acid into bicarbonate and a hydrogen ion.[1][3] Carbonic anhydrase is found in various tissues, including the proximal tubule of the nephron and red blood cells, where it is involved in the reabsorption of sodium, bicarbonate, and chloride.[1] By inhibiting this enzyme, this compound promotes the excretion of these ions, along with excess water, leading to a diuretic effect.[1][2]
Q2: What are the common, expected phenotypes in animal models treated with this compound?
A2: Based on its mechanism of action, common phenotypes include diuresis (increased urine output), metabolic acidosis, and changes in electrolyte balance.[1][4] In models of specific diseases, expected phenotypes include a reduction in intraocular pressure in glaucoma models,[2] decreased cerebrospinal fluid production,[2] and anticonvulsant effects in epilepsy models.[1][5]
Q3: Is this compound known to have off-target effects?
A3: Yes, beyond its primary action on carbonic anhydrase, this compound can have off-target effects. Studies have reported that it can modulate Ca2+ kinetics through ligand-gated and voltage-gated Ca2+ channels and influence GABA-A signaling.[1] It has also been shown to directly interact with other renal transporters, such as inhibiting the Na+/H+ exchanger NHE3 and aquaporin-1 (AQP1).[6] Furthermore, in a rat model of pulmonary hypertension, this compound treatment led to changes in the expression of genes related to metabolic balance, particularly those involved in fatty acid oxidation.[7][8]
Troubleshooting Unexpected Phenotypes
Q4: We observed significant weight loss and altered feeding behavior in our this compound-treated mice. Is this a known effect?
A4: Yes, this is a recognized, though perhaps unexpected, phenotype. This compound has been shown to have anorectic properties, leading to increased locomotion and diminished weight gain, particularly in mice under social stress.[9] However, this effect on weight was reportedly abolished in mice fed a high-fructose corn syrup-based Western diet for an extended period.[9] It is crucial to consider the diet and stress levels of your animal models when interpreting weight changes.
Q5: Our study involves pregnant rodents, and we have observed limb deformities in the offspring of this compound-treated dams. Is this a known teratogenic effect?
A5: Yes, this compound is a known teratogen in rodents, producing a characteristic forelimb reduction deformity.[10][11] It is classified as a class C drug by the FDA, indicating that animal reproduction studies have shown an adverse effect on the fetus, but there are no well-controlled studies in humans.[11] The teratogenic effect is thought to be related to the induction of an acidotic embryonic environment.[11] It is important to note that species specificity exists, with rabbits and monkeys showing resistance to this particular teratogenic effect.[10]
Q6: We are seeing unexpected neurological or behavioral phenotypes, such as changes in exploratory behavior. How can we investigate this?
A6: this compound's primary action is on the central nervous system (CNS) for some of its therapeutic uses, so neurological effects are not entirely unexpected.[5] To systematically investigate behavioral changes, standardized tests such as the open field test can be employed.[11][12][13][14] This test can quantify locomotor activity, exploratory behavior, and anxiety levels.[11][12][13][14] Any observed changes should be interpreted in the context of this compound's known effects on CNS ion channels and neurotransmitter systems.[1]
Q7: Our results show a significant alteration in metabolic pathways unrelated to carbonic anhydrase inhibition. What could be the cause?
A7: this compound has been shown to induce metabolic changes beyond what would be expected from its primary mechanism. For instance, in a rat model of pulmonary arterial hypertension, this compound treatment restored metabolic balance in the right ventricle by increasing the expression of transcripts for beta-oxidation.[7][8] It also restored the expression of the fatty acid oxidation transcription factor Pgc-1α.[7][8] Severe metabolic acidosis, including lactic acidosis and ketosis, has been observed in some cases, potentially due to the inhibition of mitochondrial carbonic anhydrase V, which can impact the tricarboxylic acid cycle.[12]
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous this compound on Intraocular Pressure (IOP) and Arterial Blood Gases in Rabbits
| This compound Dose (mg/kg) | Mean IOP Reduction (%) | Change in Arterial pH | Change in Arterial pCO2 (mmHg) |
| 2.5 | 15 | No significant change | Minor decrease |
| 5 | 20 | No significant change | No significant change |
| 15 | 35 | Significant decrease (acidosis) | No significant change |
| 50 | 35 | Significant decrease (acidosis) | Significant and persistent elevation |
Data compiled from studies in nephrectomized rabbits to isolate the ocular effects from the renal effects of the drug.[7][15]
Table 2: Incidence of Common Side Effects of this compound in Human Studies
| Side Effect | Incidence in this compound Group (%) | Incidence in Placebo Group (%) | Number Needed to Harm (NNTH) |
| Paresthesias | 51.4 | 7.9 | 2.3 |
| Dysgeusia | Not specified, but higher than placebo | Not specified | 18 |
| Polyuria | Not specified, but higher than placebo | Not specified | 17 |
| Fatigue | Not specified, but higher than placebo | Not specified | 11 |
This table summarizes data from a meta-analysis of randomized controlled trials in humans and can provide context for potential translational observations in animal models.[16]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice via Gavage
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and behind the ears. The mouse should be held in an upright position.[17]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end of the needle reaching the last rib. Mark the needle to ensure proper insertion depth.[18]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[17] The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance.[18]
-
Compound Administration: Once the needle is in the stomach (to the pre-measured depth), slowly administer the this compound solution. The volume should not exceed 10 mL/kg body weight.[18][19]
-
Needle Removal: After administration, gently remove the needle in a single, smooth motion.
-
Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Protocol 2: Carbonic Anhydrase Activity Assay in Tissue Homogenates
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples on ice in an appropriate extraction buffer.[10]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant, which contains the cytosolic carbonic anhydrase.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization of enzyme activity.
-
Assay Principle: The assay measures the rate of pH change resulting from the hydration of carbon dioxide (CO2) to carbonic acid, which then dissociates into a bicarbonate ion and a proton (H+).[6][10]
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-based buffer) and saturate it with CO2 by bubbling the gas through the solution.[6]
-
Measurement: Add a known amount of the tissue supernatant to the CO2-saturated buffer in a reaction vessel equipped with a pH electrode. Record the change in pH over time.[10]
-
Calculation: The carbonic anhydrase activity is calculated from the rate of the pH drop and normalized to the protein concentration of the sample. A control reaction without the enzyme or with a known inhibitor (like this compound) should be run in parallel.[10]
Mandatory Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Effect of the application of this compound soaked contact lenses on intraocular pressure of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of topically instilled drugs on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ocular and systemic effects of this compound in nephrectomized rabbits [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. protocols.io [protocols.io]
- 11. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 12. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 14. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Side effects of this compound: a systematic review and meta-analysis assessing overall risk and dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
Validation & Comparative
Comparing the efficacy of acetazolamide vs. methazolamide in preclinical models.
In the landscape of carbonic anhydrase inhibitors, acetazolamide and methazolamide have long been subjects of research for their therapeutic potential across a range of conditions. This guide provides a comparative analysis of their efficacy in preclinical models, offering researchers, scientists, and drug development professionals a data-driven overview to inform future studies. The following sections delve into their performance in preclinical models of glaucoma, neuroprotection, and altitude sickness, supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative findings from preclinical studies comparing this compound and methazolamide.
Table 1: Ocular Hypotensive Effects in Glaucoma Models
| Drug | Animal Model | Dose | Route of Administration | Maximum Intraocular Pressure (IOP) Reduction | Key Findings |
| This compound | Rabbit | 500 mg | Oral | Greater decrease than low-dose methazolamide[1] | More pronounced systemic acidosis and side effects compared to methazolamide[1]. |
| Methazolamide | Rabbit | 25 mg and 50 mg (twice daily) | Oral | Significant decrease, but less than 500 mg this compound[1] | Offers the potential for treating glaucoma with fewer side effects and less acidosis at lower doses[2]. |
| Methazolamide | Animals (unspecified) | 1 to 2 mg/kg | Not specified | Effective lowering of IOP | More active on a weight basis in reducing aqueous humor secretion due to better diffusion[2]. |
Table 2: Neuroprotective Effects in Ischemic Stroke Models
| Drug | Animal Model | Key Efficacy Metric | Outcome |
| This compound | Mice (TgSwDI) | Amyloid beta (Aβ) accumulation, Caspase activation, Cognition | Reduced cerebral, vascular, and glial Aβ accumulation and caspase activation; ameliorated cognition[3]. |
| Methazolamide | Mice (TgSwDI) | Amyloid beta (Aβ) accumulation, Caspase activation, Cognition | Reduced cerebral, vascular, and glial Aβ accumulation and caspase activation; ameliorated cognition[3]. |
| This compound | Animal Models (Meta-analysis) | Brain Edema, AQP-4 Expression | Reduced brain edema and inhibited AQP-4 expression 24 hours after cerebral ischemia[4]. |
Table 3: Effects on Physiological Parameters in Altitude Sickness Models
| Drug | Animal Model | Key Parameter | Results |
| This compound | Anesthetized Cats | Hypoxic Ventilatory Response (HVR) | Reduced hypoxic sensitivity by 44%[5][6]. |
| Methazolamide | Anesthetized Cats | Hypoxic Ventilatory Response (HVR) | Did not significantly change hypoxic sensitivity, even at high doses[5][6]. |
| This compound | Humans | Arterial Oxygenation (PaO2) | Improved PaO2 in climbers with acute mountain sickness[7]. |
| Methazolamide | Humans | Prevention of Acute Mountain Sickness (AMS) | As effective as this compound in preventing AMS symptoms[8]. |
Diving Deeper: Experimental Protocols
A cornerstone of reproducible research is the detailed methodology. Below are protocols for key experiments cited in the comparative data.
Middle Cerebral Artery Occlusion (MCAO) Mouse Model for Ischemic Stroke
This widely used model simulates focal cerebral ischemia to evaluate the neuroprotective effects of therapeutic agents.
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature. Make a midline incision on the neck to expose the carotid artery territory[9][10].
-
Vessel Isolation: Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[9][10].
-
Filament Preparation: Use a nylon monofilament (e.g., 6-0 for mice) with a blunted, silicon-coated tip[11][12].
-
Occlusion: Introduce the monofilament through the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). This is typically confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry[9][13].
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion[13].
-
Infarct Size Assessment: After a set time (e.g., 24 hours), euthanize the animal and slice the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which demarcates the pale, unstained infarct area from the viable red tissue[10][11].
Unraveling the Mechanisms: Signaling Pathways
Both this compound and methazolamide are carbonic anhydrase inhibitors. This primary mechanism of action leads to a cascade of downstream effects that contribute to their therapeutic efficacy.
Carbonic Anhydrase Inhibition and Downstream Effects
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[14]. By inhibiting these enzymes, particularly isoforms like CA-II, CA-IV, CA-IX, and CA-XII, these drugs modulate pH and ion transport in various tissues[15][16][17].
In the context of neuroprotection and edema, a key downstream target is Aquaporin-4 (AQP4) , a water channel protein predominantly found in astrocytes in the brain.
-
This compound has been shown to directly and reversibly inhibit water conduction through AQP4, a mechanism that is independent of its carbonic anhydrase inhibitory activity[18][19]. This inhibition of AQP4 is thought to contribute to its ability to reduce cerebral edema following ischemic stroke[4]. Furthermore, this compound can prevent the redistribution of AQP4 in astrocytes after traumatic brain injury[20][21]. Some studies suggest that this compound's effect on AQP1 may be mediated through the inhibition of the NF-κB or Wnt/β-catenin pathways[22].
-
Methazolamide , in contrast, has been reported to have no significant effect on water conduction by AQP4 or AQP1 in some in vitro models[18][19]. However, other research indicates it can reduce AQP5 mRNA expression[22].
The differential effects on AQP4 may underlie some of the observed differences in the preclinical efficacy of these two drugs, particularly in neurological conditions.
References
- 1. Low-dose methazolamide and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA-approved carbonic anhydrase inhibitors reduce amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment Effects of this compound on Ischemic Stroke: A Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The carbonic anhydrase inhibitors methazolamide and this compound have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The carbonic anhydrase inhibitors methazolamide and this compound have different effects on the hypoxic ventilatory response in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of acute mountain sickness: clinical efficacy and effect on gas exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methazolamide and this compound in acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Author Spotlight: Assessing Ischemic Stroke Damage Through Middle Cerebral Artery Occlusion Model [app.jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lecturio.com [lecturio.com]
- 18. This compound reversibly inhibits water conduction by aquaporin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. labs.uthscsa.edu [labs.uthscsa.edu]
- 21. This compound Treatment Prevents Redistribution of Astrocyte Aquaporin 4 after Murine Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methazolamide Reduces the AQP5 mRNA Expression and Immune Cell Migration—A New Potential Drug in Sepsis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acetazolamide and Dorzolamide on Intraocular Pressure
In the management of elevated intraocular pressure (IOP), a key risk factor for glaucoma, carbonic anhydrase inhibitors (CAIs) are a well-established therapeutic class.[1][2] These drugs act by reducing the production of aqueous humor, the fluid that fills the front part of the eye.[2][3] This guide provides a detailed comparison of two commonly used CAIs: the orally administered acetazolamide and the topically applied dorzolamide.
Mechanism of Action
Both this compound and dorzolamide lower IOP by inhibiting carbonic anhydrase in the ciliary body of the eye.[1][2][3][4] This enzyme is crucial for the production of bicarbonate ions, which in turn drive the secretion of aqueous humor. By blocking carbonic anhydrase, these drugs decrease the rate of aqueous humor formation, leading to a reduction in intraocular pressure.[2][3]
Efficacy in Lowering Intraocular Pressure
Clinical studies have consistently demonstrated that both this compound and dorzolamide are effective in reducing IOP. However, the magnitude of this effect can differ between the two drugs.
A study comparing systemic this compound with topical 2% dorzolamide found that this compound led to a greater reduction in both aqueous humor flow and IOP. This compound reduced aqueous flow by 30% and IOP by 19%, while dorzolamide reduced aqueous flow by 17% and IOP by 13%.[5] Another study in pediatric glaucoma patients also concluded that oral this compound was more effective at lowering IOP than topical dorzolamide.[6] When patients were switched from this compound to dorzolamide, there was a mean increase in IOP.[6]
Conversely, some studies have found dorzolamide to be effective, particularly in specific clinical scenarios. For instance, in preventing a post-operative spike in IOP after phacoemulsification surgery, topical dorzolamide was found to be more effective than oral this compound in the first 24 hours.[7]
| Study Population | This compound IOP Reduction | Dorzolamide IOP Reduction | Key Findings |
| Ocular Hypertension/Glaucoma[5] | 19% | 13% | This compound had a significantly greater effect on IOP reduction. |
| Pediatric Glaucoma[6] | 35.7% | 27.4% | This compound was more effective in lowering IOP. |
| Post-Phacoemulsification Surgery[7] | Mean IOP increase of +6.13 mmHg at 4h | Mean IOP increase of +2.49 mmHg at 4h | Dorzolamide was more effective in preventing early IOP rise. |
| Adjunctive therapy to timolol[8] | Mean peak IOP of 18.6 mmHg at week 12 | Mean peak IOP of 20.0 mmHg at week 12 | This compound resulted in a slightly lower mean IOP. |
Tolerability and Side Effects
A significant differentiator between this compound and dorzolamide is their side effect profile, largely attributable to their route of administration.
Oral this compound is associated with a higher incidence of systemic side effects. In one study, 25% of patients receiving this compound discontinued treatment due to adverse experiences, compared to only 2% of patients receiving dorzolamide.[8] Systemic side effects of this compound can include paresthesia, fatigue, and metabolic acidosis.
Dorzolamide, being topically administered, has a more localized side effect profile. The most common adverse effect is ocular burning or stinging upon instillation, which was reported more frequently in the dorzolamide group compared to the this compound group (21% vs. 0%).[8] However, systemic side effects are minimal with dorzolamide.[4]
| Adverse Event | This compound | Dorzolamide |
| Systemic Side Effects | More common, leading to higher discontinuation rates[8] | Minimal[4] |
| Ocular Burning/Stinging | 0%[8] | 21%[8] |
| Discontinuation due to Adverse Events | 25%[8] | 2%[8] |
Experimental Protocols
The methodologies employed in comparative studies of this compound and dorzolamide typically involve randomized, controlled clinical trials.
A representative experimental workflow for such a trial is outlined below:
For example, in a study comparing the two drugs as adjunctive therapy to timolol, 105 patients with elevated IOP were randomized to receive either dorzolamide or this compound for 12 weeks after a run-in period with timolol and this compound.[8] IOP was measured at baseline and at various time points throughout the study.
Another study design involved a randomized, double-masked, placebo-controlled trial with 40 subjects to compare the effects of topical 2% dorzolamide and systemic this compound on aqueous humor flow, measured by the clearance of topically applied fluorescein.[5]
Additivity of Effects
Research has also explored whether the effects of topical dorzolamide and oral this compound are additive. A study investigating this found that the two drugs are not additive in their IOP-lowering effects.[9] When used together, they do not produce a greater reduction in IOP or aqueous humor formation than when either drug is used alone at a maximum dose.[9]
Conclusion
Both this compound and dorzolamide are effective carbonic anhydrase inhibitors for the management of elevated intraocular pressure. The choice between the two often involves a trade-off between efficacy and tolerability. Systemic this compound may offer a slightly greater IOP-lowering effect, but at the cost of a higher incidence of systemic side effects.[5][8] Topical dorzolamide, while potentially slightly less potent in some cases, has a much more favorable safety profile, with adverse effects largely limited to local ocular irritation.[8] In certain situations, such as the prevention of post-operative IOP spikes, dorzolamide may be the preferred agent.[7] The lack of an additive effect suggests that concurrent use of both a topical and systemic carbonic anhydrase inhibitor is not warranted.[9] The selection of the appropriate agent should be based on the individual patient's clinical needs, comorbidities, and ability to tolerate potential side effects.
References
- 1. Glaucoma - Wikipedia [en.wikipedia.org]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of dorzolamide and this compound as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical versus oral carbonic anhydrase inhibitor therapy for pediatric glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the effectiveness of dorzolamide and this compound in preventing post-operative intraocular pressure rise following phacoemulsification surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the efficacy and tolerability of dorzolamide and this compound as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of systemic this compound and topical dorzolamide in reducing intraocular pressure and aqueous humor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Effects of Acetazolamide in an In Vivo Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of acetazolamide, a well-established carbonic anhydrase inhibitor. By juxtaposing laboratory findings with whole-organism data, this document aims to offer a clearer understanding of this compound's therapeutic potential and translational challenges. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate objective comparison and support further research and development.
At a Glance: In Vitro vs. In Vivo Effects of this compound
The following table summarizes the key observed effects of this compound in both laboratory and living models, highlighting areas of concordance and divergence.
| In Vitro Finding | Supporting Evidence | In Vivo Counterpart | Supporting Evidence | Translational Outlook |
| Anti-Cancer Activity: Inhibition of cancer cell viability, colony formation, and migration. | Dose-dependent reduction in viability and migration of colorectal cancer cells.[1] | Anti-Tumor Efficacy: Sensitizes glioblastoma to temozolomide and inhibits bladder cancer growth.[2][3][4][5] | Promising | |
| Neuroprotection: Attenuation of homocysteine-induced endothelial cell injury and permeability. | Prevention of cell injury and restoration of tight junction protein expression in brain endothelial cells. | Neuroprotective Effects: Improved memory and cognitive function, and reduced brain edema in a hyperhomocysteinemia rat model. | Promising | |
| Modulation of Leukocyte Migration: Increased migration distance of leukocytes. | Dose-dependent increase in the migration distance of leukocytes in the presence of IL-8 or LPS.[6] | Anti-Inflammatory Effects: Mitigation of rheumatoid arthritis severity and reduction of pro-inflammatory cytokines in acute mountain sickness models.[1][7][8] | Complex: The pro-migratory in vitro effect may seem contradictory to the in vivo anti-inflammatory observations. This suggests that this compound's influence on the complex inflammatory milieu in vivo is not solely dictated by its direct effect on leukocyte motility. The systemic effects of carbonic anhydrase inhibition, such as pH modulation and altered ion transport, likely play a more dominant role in resolving inflammation in a whole-organism context. | |
| Carbonic Anhydrase Inhibition: Direct enzymatic inhibition. | Non-competitive inhibition of carbonic anhydrase. | Physiological Effects: Diuresis, reduction of intraocular and intracranial pressure. | Well-established |
In-Depth Analysis: Correlating In Vitro Mechanisms with In Vivo Outcomes
Anti-Cancer Effects: From Cell Lines to Animal Models
In Vitro Observations: this compound has demonstrated direct anti-cancer properties in laboratory settings. Studies on colorectal cancer cell lines have shown that it can significantly inhibit cell viability, the ability to form colonies, and migration in a dose-dependent manner.[1]
In Vivo Validation: These in vitro findings have been successfully translated into animal models of cancer. In preclinical studies of glioblastoma, this compound has been shown to sensitize tumor cells to the chemotherapeutic agent temozolomide, leading to increased survival in mice.[3][4] Furthermore, in a mouse model of bladder cancer, this compound inhibited tumor development and progression.[2][5]
Signaling Pathway: Wnt/β-catenin Inhibition A key mechanism underlying this compound's anti-cancer effects appears to be the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation and is often dysregulated in cancer. In bladder cancer models, this compound was found to suppress the expression of key components of this pathway.[2][5][7]
Neuroprotective Effects: A Consistent Narrative
In Vitro Observations: In cell culture models, this compound has demonstrated neuroprotective properties. Specifically, it has been shown to protect brain endothelial cells from damage induced by homocysteine, a factor implicated in various neurological disorders. This protection involves the preservation of cellular integrity and the maintenance of the blood-brain barrier.
In Vivo Validation: These protective effects have been replicated in animal models. In rats with induced hyperhomocysteinemia, treatment with this compound led to improved memory and cognitive function and a reduction in brain edema.
Signaling Pathway: FAK-PI3K/Akt Modulation Recent studies in a rat model of rheumatoid arthritis, which also has an inflammatory component, suggest that this compound's protective effects may be mediated through the FAK-PI3K/Akt signaling pathway. By inhibiting this pathway, this compound can reduce angiogenesis (the formation of new blood vessels), which is often associated with chronic inflammation.[1]
Experimental Protocols
In Vitro Cancer Cell Migration Assay
-
Cell Culture: Human colorectal cancer cell lines (e.g., LS174T) are cultured in appropriate media until they form a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then treated with media containing different concentrations of this compound (e.g., 1 µM to 1000 µM). A control group receives media without the drug.
-
Imaging and Analysis: Images of the scratch are captured at 0, 24, and 48 hours using a microscope. The width of the scratch is measured at different points, and the rate of closure is calculated to quantify cell migration.
In Vivo Glioblastoma Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically injected into the brain of the mice.
-
Treatment Regimen: Once tumors are established (confirmed by imaging), mice are randomized into different treatment groups. A typical study might include a control group (vehicle), a group receiving temozolomide alone, a group receiving this compound alone, and a combination therapy group.[9] Dosing for this compound is often administered via oral gavage or in the drinking water.
-
Monitoring and Endpoint: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence imaging or MRI. The primary endpoints are typically tumor volume and overall survival of the animals.[4]
Conclusion
This comparative guide demonstrates that while in vitro studies provide a valuable starting point for understanding the mechanisms of action of drugs like this compound, in vivo validation is crucial for confirming therapeutic efficacy. The anti-cancer and neuroprotective effects of this compound observed in vitro have shown promising translation to in vivo models, largely through the modulation of key signaling pathways such as Wnt/β-catenin and FAK-PI3K/Akt. The discrepancy between the in vitro and in vivo effects on leukocyte migration underscores the complexity of biological systems and highlights the importance of considering the broader physiological context in drug development. Further research is warranted to fully elucidate the multifaceted roles of this compound in vivo and to optimize its therapeutic applications.
References
- 1. This compound as an aquaporin 1 inhibitor mitigates rheumatoid arthritis by reducing angiogenesis via the modulation of the FAK-PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The carbonic anhydrase inhibitor this compound inhibits urinary bladder cancers via suppression of β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-institutional phase I study of this compound with temozolomide in adults with newly diagnosed MGMT-methylated malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Changes in leukocyte migration during carbonic anhydrase activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates the severity of collagen-induced arthritis in rats: Involvement of inducing synovial apoptosis and inhibiting Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
A Comparative Analysis of Acetazolamide and Other Diuretics on Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal effects of acetazolamide, a carbonic anhydrase inhibitor, with other major classes of diuretics, primarily loop diuretics. The analysis is supported by experimental data from preclinical and clinical studies, with a focus on mechanisms of action, effects on key renal parameters, and detailed experimental methodologies.
Introduction to Diuretic Classes and Mechanisms
Diuretics are fundamental in managing fluid overload in various clinical conditions. Their primary action is to increase natriuresis (sodium excretion) and, consequently, diuresis (water excretion). However, their effects on renal hemodynamics, such as Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF), can vary significantly based on their site and mechanism of action within the nephron.
-
This compound (Carbonic Anhydrase Inhibitor): Acts on the proximal convoluted tubule. It inhibits carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate (NaHCO₃).[1][2] This inhibition leads to increased excretion of bicarbonate, sodium, potassium, and water.[1]
-
Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the Loop of Henle. They inhibit the Na-K-2Cl cotransporter, leading to a potent diuretic and natriuretic effect.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Act on the distal convoluted tubule, inhibiting the Na-Cl cotransporter.
-
Potassium-Sparing Diuretics: Act on the collecting duct, either by blocking the epithelial sodium channel (ENaC) or by antagonizing aldosterone receptors.
This guide will focus on the comparative renal effects of this compound and loop diuretics, for which the most direct comparative experimental data is available.
Comparative Effects on Renal Hemodynamics and Tubular Function
Experimental studies reveal distinct impacts of this compound and loop diuretics on GFR and tubular reabsorption. A primary finding is that this compound tends to decrease GFR, an effect not typically observed with loop diuretics at equipotent natriuretic doses.[3] This reduction is believed to be mediated by the tubuloglomerular feedback (TGF) mechanism, where increased solute delivery to the macula densa, resulting from proximal tubule inhibition, triggers afferent arteriolar vasoconstriction and a subsequent fall in GFR.[4][5]
Table 1: Comparative Effects of Intravenous this compound vs. Furosemide on Renal Hemodynamics in Obese Subjects with Glomerular Hyperfiltration
| Parameter | This compound | Furosemide | P-value (Interaction) |
| Glomerular Filtration Rate (GFR) | Decreased by 21% | No significant change | 0.001 |
| Renal Vascular Resistance | Increased by 12% | No significant change | N/A |
| Natriuresis | Similar increase | Similar increase | N/A |
Data sourced from a randomized controlled trial comparing intravenous this compound to furosemide administered at an equipotent natriuretic dose.[3]
Table 2: Acute Effects of Intravenous this compound (250 mg) on Renal Function in Healthy Subjects
| Parameter | Baseline (Mean ± SD) | Post-Acetazolamide (Mean ± SD) | Percent Change | P-value |
| Glomerular Filtration Rate (ml/min) | 109 ± 16 | 89 ± 14 | -18% | < 0.02 |
| Lithium Clearance (ml/min)* | 30 ± 5 | 38 ± 8 | +35% | < 0.02 |
| Absolute Proximal Water Reabsorption (ml/min) | 79 ± 12 | 51 ± 9 | -35% | < 0.02 |
| Fractional Proximal Water/Sodium Reabsorption (%) | 73 ± 2 | 58 ± 6 | -21% | < 0.02 |
*Lithium clearance is used to assess fluid flow rate out of the proximal tubules.[5] Data adapted from a study evaluating the acute effects of 250 mg IV this compound in seven healthy subjects.[5]
Table 3: Comparative Effects of this compound vs. Conventional Diuretics in Acutely Decompensated Heart Failure
| Parameter | This compound Group | Conventional Diuretics Group | P-value |
| Change in Serum Creatinine (mg/dL) | +0.048 ± 0.12 | +0.21 ± 0.24 | < 0.047 |
| Change in Plasma Volume (%) | +0.63 ± 13.1 | -12.1 ± 10.5 | < 0.01 |
| Change in Serum Chloride (mEq/L) | +5.31 ± 4.91 | -4.54 ± 4.68 | < 0.0001 |
| Body Weight Reduction (kg) | -2.23 ± 1.11 | -2.22 ± 1.06 | 0.97 |
Data from a retrospective analysis comparing 13 patients treated with this compound and 13 patients treated with conventional diuretics (e.g., loop diuretics).[6][7]
Combination Therapy in Diuretic Resistance
This compound is increasingly studied as an add-on therapy to loop diuretics, particularly in patients with acute decompensated heart failure (ADHF) who exhibit diuretic resistance.[8] By blocking proximal sodium reabsorption, this compound increases the delivery of sodium to the more distal sites of the nephron, potentially enhancing the effect of loop diuretics.[9]
The ADVOR (this compound in Decompensated Heart Failure with Volume Overload) trial demonstrated that adding intravenous this compound to loop diuretics resulted in a higher incidence of successful decongestion in patients with ADHF.[10] However, this combination was also associated with a transient worsening of renal function during treatment, which did not appear to affect long-term renal outcomes.[10][11]
Table 4: Efficacy of Combination Therapy (this compound + Furosemide) in Chronic Kidney Disease (CKD) Patients with Fluid Overload
| Outcome at 2 Weeks | Combination Group (this compound + Furosemide) | Double-Dose Furosemide Group | Risk Ratio (95% CI) |
| Body Weight Reduction > 2 kg | 40.7% | 12.0% | 3.39 (1.06–10.7) |
| Body Weight Reduction > 5% | 25.9% | 0% | 2.25 (1.62–3.12) |
| Mean Body Weight Reduction (kg) | -1.37 kg (Difference vs. control) | N/A | N/A |
Data from a randomized controlled trial in 52 CKD patients (mean eGFR of 38 mL/min/1.73 m²).[12][13]
Signaling Pathways and Mechanisms
The distinct renal effects of this compound stem from its unique mechanism of inhibiting carbonic anhydrase in the apical membrane and cytoplasm of proximal tubule cells.
Experimental Protocols
The methodologies employed in diuretic research are critical for interpreting the results. Below are summaries of key experimental protocols from the cited studies.
Protocol 1: Comparative Renal Hemodynamics in Obese Subjects[3]
-
Study Design: Randomized, controlled, crossover trial.
-
Subjects: Non-diabetic obese men with glomerular hyperfiltration.
-
Intervention: Intravenous administration of this compound versus furosemide. The dose of furosemide was titrated to be equipotent to this compound in terms of natriuresis.
-
Key Measurements:
-
GFR: Measured by the clearance of a filtration marker.
-
Renal Plasma Flow (RPF): Measured to calculate renal vascular resistance.
-
Urinary Sodium: Measured to confirm equipotent natriuresis between interventions.
-
-
Objective: To determine if this compound reduces glomerular hyperfiltration by activating tubuloglomerular feedback, compared to a loop diuretic that does not.
Protocol 2: Acute Renal Effects in Healthy Volunteers[5]
-
Study Design: Prospective interventional study.
-
Subjects: Seven healthy volunteers.
-
Intervention: A single intravenous dose of this compound (250 mg).
-
Key Measurements:
-
GFR: Measured as the renal clearance of ⁵¹Cr-EDTA.
-
Proximal Tubular Outflow: Assessed by measuring the renal clearance of lithium. Lithium is freely filtered and primarily reabsorbed in the proximal tubule, making its clearance an indicator of distal fluid delivery.
-
Proximal Tubular Reabsorption: Calculated from GFR and lithium clearance.
-
-
Objective: To quantify the acute effects of this compound on GFR and proximal tubular reabsorption of sodium and water in humans.
Protocol 3: Combination Therapy in Chronic Kidney Disease[12][13]
-
Study Design: Randomized controlled trial.
-
Subjects: 52 CKD patients (mean eGFR 38 mL/min/1.73 m²) with confirmed fluid overload via bioimpedance spectroscopy.
-
Intervention Groups:
-
Combination Group: Oral this compound (250 mg/day) plus their baseline dose of furosemide.
-
Control Group: A doubled dose of their baseline furosemide.
-
-
Duration: 2 weeks.
-
Primary Outcomes: Proportion of patients with >2 kg or >5% body weight reduction; mean change in body weight.
-
Objective: To evaluate the effectiveness of adding this compound to a loop diuretic for managing volume overload in CKD patients.
Conclusion
The comparative analysis of this compound and other diuretics, particularly loop diuretics, reveals significant differences in their effects on renal function.
-
Effect on GFR: this compound acutely reduces GFR, likely through the tubuloglomerular feedback mechanism, whereas loop diuretics do not typically share this effect.[3][4][5] In certain clinical contexts, such as obesity-induced hyperfiltration, this GFR reduction may be a therapeutic goal.[3]
-
Renal Function Preservation: In patients with heart failure, this compound treatment was associated with better preservation of renal function (as measured by serum creatinine) and plasma volume compared to conventional diuretics, despite achieving similar levels of weight loss.[6][7]
-
Combination Therapy: As an adjunct to loop diuretics, this compound has proven effective in enhancing decongestion in patients with heart failure and chronic kidney disease who exhibit diuretic resistance.[10][12] Researchers should note the potential for a transient increase in serum creatinine with this combination therapy.[11]
For drug development professionals, these findings highlight distinct physiological profiles that can be leveraged for specific therapeutic applications. The GFR-lowering effect of this compound presents a unique pharmacological tool, while its synergistic action with loop diuretics offers a valuable strategy to overcome diuretic resistance. Future research should continue to explore these differential effects to optimize diuretic strategies in complex patient populations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on Obesity-Induced Glomerular Hyperfiltration: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 4. Dynamics of intrarenal pressures and glomerular filtration rate after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute effect of this compound on glomerular filtration rate and proximal tubular reabsorption of sodium and water in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Changes in Plasma Volume and Renal Function between this compound and Conventional Diuretics: Understanding the Mechanical Differences according to the "Chloride Theory" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. The Mechanism of action of Acetazolamide_Chemicalbook [chemicalbook.com]
- 9. narrax.org [narrax.org]
- 10. the-hospitalist.org [the-hospitalist.org]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy of Combining this compound with Loop Diuretics Versus Using Double Dose Loop Diuretics for Decongestion in Pat… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Acetazolamide's Mechanism of Action Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetazolamide's performance and mechanism of action across various cell lines, supported by experimental data. This compound, a well-established carbonic anhydrase (CA) inhibitor, demonstrates varied efficacy in different cellular contexts, primarily due to its role in disrupting pH homeostasis. This document serves to cross-validate its mechanism by comparing its effects on cell proliferation, intracellular pH, and other key cellular processes.
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
This compound's principal mechanism involves the potent inhibition of carbonic anhydrase enzymes.[1][2][3][4][5] In many cancer types, tumor-associated isoforms like Carbonic Anhydrase IX (CA IX) and XII are overexpressed, particularly in hypoxic conditions.[6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in maintaining the intracellular pH (pHi) at a slightly alkaline level conducive to proliferation, while contributing to an acidic extracellular environment.[6]
By inhibiting CA, this compound disrupts this delicate pH balance. The inhibition leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH (acidification).[2][3] This altered cellular environment can suppress tumor growth by reducing cell proliferation, inducing apoptosis, and inhibiting cell migration and invasion.[7][8]
Quantitative Performance Comparison
The efficacy of this compound varies significantly across different cell lines, which is often linked to the expression levels of the targeted carbonic anhydrase isoforms.
Table 1: Inhibitory Activity of this compound Against Human Carbonic Anhydrase Isoforms
This table compares the half-maximal inhibitory concentration (IC50) of this compound against key CA isoforms. The strong inhibition of tumor-associated CA IX is noteworthy.
| Carbonic Anhydrase Isoform | IC50 Value | Notes |
| hCA I | 250 nM | A cytosolic isoform. |
| hCA II | 12 - 130 nM | A ubiquitous and highly active cytosolic isoform.[9] |
| hCA IX | 25 - 45 nM | A transmembrane, tumor-associated isoform.[9] |
| hCA XII | 5.7 nM | A transmembrane, tumor-associated isoform. |
Data compiled from multiple sources indicating typical inhibitory ranges.
Table 2: Anti-proliferative Effects of this compound on Various Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) for cell viability or proliferation across a range of cell lines, demonstrating the differential sensitivity to this compound.
| Cell Line | Cancer Type | IC50 Value (72h-7d) | Reference |
| HeLa | Cervical Cancer | 2.83 µM | [9] |
| H-727 | Bronchial Carcinoid (TC) | 117 µM (7 days) | [10] |
| H-720 | Bronchial Carcinoid (AC) | 166 µM (7 days) | [10] |
| SH-SY5Y | Neuroblastoma | ~40-50 µM | [8] |
| U251 | Glioblastoma | No significant effect | [6] |
| T98G | Glioblastoma | No significant effect | [6] |
| 5637 | Bladder Cancer | No significant effect | [6] |
| HT-1376 | Bladder Cancer | No significant effect | [6] |
Note: The lack of effect in certain glioblastoma and bladder cancer cell lines, even under hypoxic conditions that increase CA IX expression, suggests that CA IX inhibition alone may not be sufficient to halt proliferation in all cellular contexts, pointing to other resistance mechanisms or dependencies.[6]
Experimental Protocols & Methodologies
To ensure reproducibility and objective comparison, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay
This protocol is used to determine the dose-dependent effect of this compound on cell growth.
Methodology:
-
Cell Seeding: Plate cells (e.g., H-727, H-720) in a 96-well plate at a density of 40,000–80,000 cells/well and incubate overnight.[11]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0-80 µM) and a vehicle control (DMSO).[10]
-
Incubation: Incubate the plates for desired time points (e.g., 48 hours, 7 days).[10]
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure fluorescence or absorbance using a plate reader to determine the percentage of viable cells relative to the control.
-
Data Analysis: Calculate IC50 values by plotting cell viability against the log of the drug concentration.
Measurement of Intracellular pH (pHi)
This protocol measures changes in pHi following this compound treatment, a direct validation of its mechanism.
Methodology:
-
Cell Culture: Culture cells (e.g., bovine corneal endothelium) on suitable plates.[12]
-
Dye Loading: Load cells with a pH-sensitive fluorescent dye, such as BCFL-AM or BCECF-AM, by incubating them in a buffer containing the dye.[11][12]
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., λex = 490nm / 430nm) before treatment.[11]
-
Treatment: Perfuse the cells with a buffer containing this compound (e.g., 100-500 µM).[12]
-
Kinetic Measurement: Continuously monitor the fluorescence ratio to record changes in pHi over time. A decrease in the ratio typically indicates acidification.
-
Calibration: At the end of the experiment, perfuse cells with high-potassium buffers of known pH containing a protonophore (e.g., nigericin) to create a calibration curve relating fluorescence ratio to absolute pHi.
Cell Invasion Assay
This protocol assesses the impact of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Hydration: Rehydrate Matrigel-coated invasion chambers (e.g., Biocoat Matrigel invasion chambers) with a serum-free medium.
-
Cell Seeding: Seed cancer cells (e.g., renal carcinoma cell lines Caki-1, Caki-2) in the upper chamber in a serum-free medium, with or without this compound (e.g., 10 µM).[1]
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for a period allowing for cell invasion (e.g., 48 hours).[1]
-
Cell Removal: Remove non-invasive cells from the upper surface of the membrane with a cotton swab.[1]
-
Staining and Counting: Fix and stain the invasive cells on the lower surface of the membrane and count them under a microscope.
Logical Framework for Cross-Validation
Cross-validating this compound's mechanism relies on correlating its biological effects with the presence and activity of its molecular target, CA IX. A logical framework for this validation is presented below. By testing the drug on cell lines with varying levels of CA IX expression (or by knocking down the target gene), one can confirm if the drug's efficacy is target-dependent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Impact of this compound, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combination of carbonic anhydrase inhibitor, this compound, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Neuroprotection: A Comparative Analysis of Acetazolamide and Other Carbonic Anhydrase Inhibitors
For Immediate Release
This guide offers a comprehensive comparison of the neuroprotective effects of acetazolamide and other prominent carbonic anhydrase inhibitors (CAIs), including methazolamide, zonisamide, and topiramate. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective overview of the therapeutic potential of these compounds in various models of neurological damage.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative findings from preclinical studies, offering a comparative look at the efficacy of different carbonic anhydrase inhibitors in various neuroprotection models. Due to the heterogeneity of experimental designs, direct comparisons should be made with caution.
| Carbonic Anhydrase Inhibitor | Animal Model | Key Quantitative Findings | Reference |
| This compound | Hyperhomocysteinemia model rats | Improved memory and cognitive function; Reduced brain edema; Increased expression of tight junction proteins occludin and claudin-5.[1] | |
| Methazolamide | Middle cerebral artery occlusion (MCAO) mouse model | Decreased infarct size and improved neurological scores.[2][3] | |
| In vitro oxygen-glucose deprivation (OGD) in primary cerebrocortical neurons | Inhibited OGD-induced cell death, loss of mitochondrial membrane potential, and release of mitochondrial factors.[2][3] | ||
| Acute amyloid-beta (Aβ) toxicity mouse model | Prevented neurodegeneration and reduced caspase-3 activation in neurons and microglia.[4] | ||
| Zonisamide | Global forebrain ischemia gerbil model | Pre-treatment significantly reduced pyramidal cell damage scores in the CA1 region of the hippocampus at 7 and 28 days post-ischemia.[5] | |
| Cerebral ischemia mouse model (MCAO) | Significantly ameliorated neurological deficits and reduced infarct volumes.[6] | ||
| 6-hydroxydopamine-injected hemiparkinsonian mice | Significantly abrogated the reduction of nigrostriatal dopamine neurons.[7] | ||
| Topiramate | Cervical spinal cord injury rat model | Increased tissue sparing and preserved oligodendrocytes and neurons compared to vehicle.[8][9] | |
| Febrile seizures rat model | Pre-treatment with 80 mg/kg considerably improved CA1 and CA3 pyramidal cell survival, reducing neuronal death by approximately 60% in CA1 and 50% in CA3.[10] | ||
| APPswe/PS1dE9 transgenic mice (Alzheimer's model) | Reduced amyloid plaque number by 45.8% in the cortex and hippocampus.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
This compound in a Hyperhomocysteinemia Rat Model[1]
-
Animal Model: Male Sprague-Dawley rats were used to create a hyperhomocysteinemia model through administration of homocysteine.
-
Drug Administration: this compound (AZA) was administered to the treatment group.
-
Behavioral Assessment: Memory and cognitive functions were evaluated using standard behavioral tests.
-
Histological and Molecular Analysis: Brain tissue was analyzed for edema, blood-brain barrier (BBB) permeability, and the expression levels of tight junction proteins (occludin and claudin-5) and components of the Wnt/β-catenin signaling pathway.
Methazolamide in a Mouse Model of Ischemic Stroke[2][3]
-
Animal Model: A middle cerebral artery occlusion (MCAO) mouse model was used to induce cerebral ischemia.
-
Drug Administration: Methazolamide was administered to the experimental group.
-
Outcome Measures: Infarct volume was measured using histological techniques, and neurological function was assessed using a standardized scoring system.
-
In Vitro Studies: Primary cerebrocortical neurons were subjected to oxygen-glucose deprivation (OGD). Cell death, mitochondrial membrane potential, and the release of apoptogenic mitochondrial factors were evaluated.
Zonisamide in a Gerbil Model of Global Forebrain Ischemia[5]
-
Animal Model: Adult gerbils were subjected to 5 minutes of global cerebral ischemia.
-
Drug Administration: Zonisamide (150 mg/kg) was administered either before or after the ischemic insult.
-
Histological Analysis: Brain sections were prepared at 7 and 28 days post-ischemia, and pyramidal cell damage in the CA1 region of the hippocampus was scored.
-
Behavioral Testing: A modified Morris water maze was used to assess spatial learning and memory.
-
In Vivo Microdialysis: Extracellular glutamate accumulation in the CA1 sector of the hippocampus was measured.
Topiramate in a Rat Model of Spinal Cord Injury[8][9]
-
Animal Model: A cervical contusion injury was induced in rats.
-
Drug Administration: Topiramate was delivered 15 minutes after the spinal cord injury.
-
Histological Analysis: Tissue sparing, and the number of oligodendrocytes and neurons were quantified and compared to a vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these carbonic anhydrase inhibitors are mediated by diverse signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms identified in the literature.
References
- 1. The Protective Effects of this compound Against Homocysteine-Induced Blood-Brain-Barrier Disruption by Regulating the Activation of the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methazolamide and melatonin inhibit mitochondrial cytochrome C release and are neuroprotective in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methazolamide and Melatonin Inhibit Mitochondrial Cytochrome C Release and Are Neuroprotective in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase inhibitor methazolamide prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide as a neuroprotective agent in an adult gerbil model of global forebrain ischemia: a histological, in vivo microdialysis and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of zonisamide target astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topiramate Treatment Is Neuroprotective and Reduces Oligodendrocyte Loss after Cervical Spinal Cord Injury | PLOS One [journals.plos.org]
- 9. Topiramate Treatment Is Neuroprotective and Reduces Oligodendrocyte Loss after Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topiramate as a neuroprotectant in the experimental model of febrile seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiepileptics Topiramate and Levetiracetam Alleviate Behavioral Deficits and Reduce Neuropathology in APPswe/PS1dE9 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key findings of acetazolamide's anti-cancer effects in different tumor models.
For Researchers, Scientists, and Drug Development Professionals
Acetazolamide, a long-established carbonic anhydrase inhibitor, is garnering increasing attention for its potential as an anti-cancer agent. This guide provides a comparative overview of key findings on the anti-cancer effects of this compound across various tumor models, supported by experimental data and detailed methodologies.
Quantitative Efficacy of this compound Across Diverse Tumor Models
The anti-neoplastic activity of this compound, both as a standalone agent and in combination with other therapies, has been demonstrated in a range of cancer types. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Tumor Model | Cell Line | Treatment | Key Findings | Reference |
| Laryngeal Carcinoma | Hep-2 | This compound (1x10⁻⁸ M & 5x10⁻⁸ M) + Cisplatin (1 µg/ml) | Significant increase in apoptosis and inhibition of proliferation compared to single-agent treatment.[1][2][3] | [1][2][3] |
| Neuroblastoma | SH-SY5Y | This compound (40 µM) + MS-275 (0.75 µM) | Significant increase in SubG0-phase cells (61%) indicating apoptosis.[4] | [4] |
| Breast Cancer | T-47D | This compound | Dose-dependent reduction in cell viability.[5][6][7] | [5][6][7] |
| Renal Cell Carcinoma | SKRC-52 | This compound-drug conjugate | Potent antitumor activity.[8][9] | [8][9] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| Lewis Lung Carcinoma | C57BL/6 Mice | This compound (40 mg/kg/day) | 83.9% inhibition of lung metastases.[10][11][12] | [10][11][12] |
| Lewis Lung Carcinoma | Mice | This compound (80 mg/kg/day) | 77.7% inhibition of lung metastases.[13] | [13] |
| Glioblastoma | - | This compound + Temozolomide | Preclinical work shows sensitization of GBM to temozolomide.[14] A Phase I clinical trial demonstrated safety and tolerability.[15][14][16] | [14][16] |
| Renal Cell Carcinoma | Nude Mice (SKRC-52 xenografts) | This compound-drug conjugate | Delayed tumor growth.[17][18] | [17][18] |
| Head and Neck Squamous Cell Carcinoma | Mice (TU868 xenografts) | This compound + Cisplatin | Significant inhibition of tumor growth compared to single-agent treatment.[19][20] | [19][20] |
Key Mechanistic Insights into this compound's Anti-Cancer Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily revolving around its inhibition of carbonic anhydrases (CAs). These enzymes play a crucial role in regulating pH homeostasis in the tumor microenvironment.
Carbonic Anhydrase Inhibition and Tumor Acidosis
Tumor cells often overexpress CA isoforms, particularly CAIX and CAXII, which are induced by the hypoxic tumor microenvironment.[21][22] These enzymes help cancer cells to adapt to acidic conditions by converting carbon dioxide and water into bicarbonate and protons. This process contributes to maintaining a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). This acidic microenvironment is conducive to tumor invasion and metastasis. This compound, as a CA inhibitor, disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth and survival.[21][22]
Overcoming Chemotherapy Resistance in Glioblastoma
In glioblastoma, resistance to the standard chemotherapeutic agent temozolomide (TMZ) is a major clinical challenge. One mechanism of resistance involves the BCL-3-dependent upregulation of carbonic anhydrase.[15][14] this compound has been shown to overcome this resistance by inhibiting carbonic anhydrase, thereby sensitizing glioblastoma cells to TMZ.[23][24][25] A phase I clinical trial has confirmed the safety and tolerability of combining this compound with TMZ in patients with newly diagnosed MGMT-methylated malignant glioma.[15][14]
Induction of Autophagy in Breast Cancer
In T-47D breast cancer cells, this compound has been shown to induce cell death through autophagy.[5][6] This process is mediated by the engagement of the p53/DRAM pathway and the attenuation of the Akt survival signaling pathway.[5][6] The upregulation of ATG5, p53, and DRAM, along with an increased BCLN1/Bcl-2 ratio, indicates the induction of autophagy.[5][6] Furthermore, increased PTEN expression and decreased Akt1 expression point towards the inhibition of survival signals.[5][6]
References
- 1. Combined treatment with this compound and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined treatment with this compound and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound triggers death inducing autophagy in T-47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Serves as Selective Delivery Vehicle for Dipeptide-Linked Drugs to Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses tumor metastasis and related protein expression in mice bearing Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Effects of this compound Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multi-institutional phase I study of this compound with temozolomide in adults with newly diagnosed MGMT-methylated malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A multi-institutional phase I study of this compound with temozolomide in adults with newly diagnosed MGMT-methylated malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. In Vivo Antitumor Activity of a Novel this compound–Cryptophycin Conjugate for the Treatment of Renal Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Combined treatment with this compound and cisplatin enhances the chemosensitivity of human head and neck squamous cell carcinoma TU868 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of Carbonic Anhydrase 2 Overcomes Temozolomide Resistance in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Inhibition of Carbonic Anhydrase 2 Overcomes Temozolomide Resistance in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Carbonic Anhydrase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that target carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes. These enzymes play a critical role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The development of CAIs has evolved over time, leading to distinct "generations" of these inhibitors with different pharmacological profiles. This guide provides a comparative analysis of first and second-generation CAIs, focusing on their performance, experimental validation, and underlying mechanisms.
Mechanism of Action and Generational Differences
The primary mechanism of action for both first and second-generation CAIs involves the inhibition of carbonic anhydrase, which is crucial for various physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2] First-generation CAIs, such as acetazolamide and methazolamide, are administered systemically (orally or intravenously) and are potent inhibitors of most carbonic anhydrase isoforms.[3][4] This lack of isoform selectivity contributes to a broad range of side effects.[2]
In contrast, second-generation CAIs, including dorzolamide and brinzolamide, were developed for topical administration, primarily as ophthalmic solutions for the treatment of glaucoma.[5] This localized delivery minimizes systemic exposure and associated adverse effects. While they still inhibit key isoforms involved in aqueous humor production, some second-generation inhibitors exhibit a degree of selectivity, for instance, showing weaker inhibition of CA I compared to CA II.[5]
Performance Comparison: Inhibitory Potency
The efficacy of carbonic anhydrase inhibitors is quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency. The following tables summarize the inhibitory activity of representative first and second-generation CAIs against several key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Potency (Ki, nM) of First-Generation Carbonic Anhydrase Inhibitors
| Inhibitor | hCA I | hCA II | hCA IV | hCA IX | hCA XII |
| This compound | 250 | 12 | - | 25 | 5.8 |
| Methazolamide | 50 | 14 | 36 (bCA IV) | - | - |
Note: Data for this compound and Methazolamide are compiled from multiple sources and may have inter-laboratory variability. bCA IV refers to bovine carbonic anhydrase IV.
Table 2: Inhibitory Potency (Ki/IC50, nM) of Second-Generation Carbonic Anhydrase Inhibitors
| Inhibitor | hCA I | hCA II | hCA IV | hCA IX | hCA XII |
| Dorzolamide | >10000 | 9.0 | 8500 | 52.0 | 3.5 |
| Brinzolamide | ~1365 (IC50) | 3.19 (IC50) | 45.3 (IC50) | - | - |
Note: Data for Dorzolamide and Brinzolamide are compiled from multiple sources and may have inter-laboratory variability. IC50 values are presented for Brinzolamide.
Experimental Protocols
The determination of inhibitory potency for carbonic anhydrase inhibitors is crucial for their evaluation. The stopped-flow CO2 hydration assay is a widely used and reliable method for this purpose.
Stopped-Flow CO2 Hydration Assay
This method measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate and the immediate measurement of the reaction rate.
Materials:
-
Stopped-flow spectrophotometer
-
pH indicator (e.g., phenol red)
-
Buffer solution (e.g., HEPES or Tris)
-
Purified carbonic anhydrase enzyme
-
Inhibitor compound of interest
-
CO2-saturated water (substrate)
-
96-well plates or appropriate reaction vessels
Procedure:
-
Preparation of Reagents:
-
Prepare a buffered solution containing a pH indicator at a suitable concentration.
-
Prepare a stock solution of the purified carbonic anhydrase enzyme.
-
Prepare a series of dilutions of the inhibitor compound.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Assay Protocol:
-
In a reaction vessel (e.g., a well of a 96-well plate), mix the buffered pH indicator solution with the enzyme solution and the inhibitor solution at various concentrations.
-
Incubate the mixture for a predetermined time to allow for enzyme-inhibitor binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short period (typically seconds). The rate of change in absorbance is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme are known.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of carbonic anhydrase in aqueous humor secretion and a typical experimental workflow for screening CA inhibitors.
Caption: Signaling pathway of carbonic anhydrase in aqueous humor secretion and the action of inhibitors.
Caption: Experimental workflow for screening and characterization of carbonic anhydrase inhibitors.
Conclusion
The development of second-generation carbonic anhydrase inhibitors represents a significant advancement in the field, primarily by offering a topical route of administration that mitigates the systemic side effects associated with first-generation drugs. While both generations effectively inhibit key carbonic anhydrase isoforms, the improved safety profile of second-generation CAIs has made them a cornerstone in the management of glaucoma. Future research continues to focus on developing inhibitors with even greater isoform selectivity to target specific disease-related CAs with higher precision and fewer off-target effects. This comparative guide provides a foundational understanding for researchers and drug developers working to advance this important class of therapeutic agents.
References
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Acetazolamide and Its Analogs
A deep dive into the gene expression profiles of cells treated with the carbonic anhydrase inhibitor acetazolamide and its analogs reveals distinct and overlapping molecular signatures, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the nuanced cellular responses to these widely used therapeutic agents.
This compound, a cornerstone of carbonic anhydrase inhibitor therapy, and its analogs, including methazolamide, dorzolamide, and brinzolamide, are employed in the management of a spectrum of conditions, from glaucoma to altitude sickness. While their primary mechanism of action through the inhibition of carbonic anhydrase is well-established, a comparative analysis of their broader impact on gene expression has been less explored. This guide synthesizes available transcriptomic data to shed light on the differential effects of these compounds on cellular signaling and gene regulation.
Comparative Gene Expression Profiles
The following tables summarize the known effects of this compound and its analogs on gene expression. It is important to note that the data for this compound is derived from a study on a rat model of pulmonary arterial hypertension, while the data for its analogs come from various other experimental contexts. This inherent difference in experimental systems necessitates a cautious interpretation of direct comparisons.
Table 1: Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Regulation | Fold Change |
| Nppa | Natriuretic peptide A | Down | -2.5 |
| Nppb | Natriuretic peptide B | Down | -3.1 |
| Acta1 | Actin, alpha 1, skeletal muscle | Down | -1.8 |
| Myh7 | Myosin, heavy polypeptide 7, cardiac muscle, beta | Down | -2.2 |
| Col1a1 | Collagen, type I, alpha 1 | Down | -1.9 |
| Col3a1 | Collagen, type III, alpha 1 | Down | -2.1 |
| Fn1 | Fibronectin 1 | Down | -1.7 |
| Timp1 | Tissue inhibitor of metalloproteinase 1 | Down | -2.0 |
| Serpine1 | Serpin family E member 1 | Down | -2.3 |
| Edn1 | Endothelin 1 | Down | -1.6 |
Data derived from a study on a rat model of pulmonary arterial hypertension.
Table 2: Reported Gene Expression Changes for this compound Analogs
| Compound | Gene Symbol | Gene Name | Regulation | Experimental Context |
| Methazolamide | AQP5 | Aquaporin 5 | Down | Human cell line |
| TNF | Tumor necrosis factor | Modulated | Ankylosing spondylitis study | |
| IL-6 | Interleukin 6 | Modulated | Ankylosing spondylitis study | |
| Dorzolamide | AQP5 | Aquaporin 5 | No significant change | Human cell line |
| Bcl-2 | B-cell lymphoma 2 | No significant change | Rat model of ocular hypertension | |
| Bcl-xL | B-cell lymphoma-extra large | No significant change | Rat model of ocular hypertension | |
| Furosemide | AQP5 | Aquaporin 5 | Down | Human cell line |
Note: Furosemide is a sulfonamide but not a direct structural analog of this compound.
Experimental Protocols
The gene expression data presented in this guide were primarily generated using RNA sequencing (RNA-seq), a powerful technique for transcriptome-wide analysis. A typical RNA-seq workflow is outlined below.
RNA Sequencing Protocol
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest using commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: The extracted RNA is then used to construct a sequencing library. This process typically involves mRNA enrichment (for eukaryotes), fragmentation of the RNA, reverse transcription to complementary DNA (cDNA), and ligation of sequencing adapters.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform. This generates millions of short DNA reads.
-
Data Analysis: The sequencing reads are first assessed for quality. They are then aligned to a reference genome or transcriptome. The number of reads mapping to each gene is counted, and this information is used to determine the gene's expression level. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated between different experimental conditions.
Signaling Pathway Modulation
This compound and its analogs can influence various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the known pathways affected.
Experimental Workflow for Comparative Transcriptomics
To conduct a direct and robust comparison of the gene expression profiles of this compound and its analogs, a standardized experimental workflow is crucial. The following diagram illustrates a logical approach for such a study.
Independent Validation of Acetazolamide as a Tool for Studying pH Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetazolamide's performance in studying pH regulation against other common alternatives. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their specific experimental needs.
Introduction to this compound and pH Regulation
This compound is a widely used pharmacological agent for studying the role of pH in various physiological processes. It is a potent inhibitor of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). By blocking this reaction, this compound leads to an accumulation of carbonic acid, resulting in a decrease in both intracellular and extracellular pH.[1][2] This mechanism makes it a valuable tool for investigating the downstream effects of cellular acidification.
Mechanism of Action: The Role of Carbonic Anhydrase
Carbonic anhydrases are crucial for maintaining acid-base homeostasis in various tissues. This compound, a sulfonamide derivative, noncompetitively and reversibly inhibits these enzymes.[3] This inhibition slows the conversion of CO₂ and water into carbonic acid, thereby reducing the availability of protons and bicarbonate ions. The net effect is a disruption of pH regulation, leading to systemic metabolic acidosis and alkaline urine.
References
- 1. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Safety Profiles: A Comparative Guide to Acetazolamide and Its Derivatives in Research Animals
For researchers and drug development professionals navigating the landscape of carbonic anhydrase inhibitors, understanding the nuanced side effect profiles of acetazolamide and its derivatives is paramount for selecting the appropriate compound for preclinical studies. This guide provides an objective comparison of the reported adverse effects of this compound, methazolamide, dorzolamide, and ethoxzolamide in common research animals, supported by available experimental data.
Quantitative Side Effect Profile Comparison
The following table summarizes the key systemic side effects observed with this compound and its derivatives in various animal models. It is important to note that direct comparative studies with quantitative data across all these compounds within a single animal model are limited. Therefore, the data presented is a synthesis of findings from multiple studies and should be interpreted with consideration for the varying experimental conditions.
| Side Effect | This compound | Methazolamide | Dorzolamide (Topical) | Ethoxzolamide | Animal Model(s) |
| Metabolic Acidosis | Induces significant hyperchloremic metabolic acidosis.[1][2] | Reported to cause less acidosis at equivalent therapeutic doses compared to this compound.[3] | Systemic acidosis is less common and less severe than with oral this compound. | Data not available in comparative studies. | Dogs, Cats, Rabbits |
| Electrolyte Imbalance | Mild to moderate hypokalemia is a common finding.[1][2] | Less impact on renal electrolyte excretion.[3] | Minimal systemic electrolyte disturbances reported. | May cause hypokalemia. | Dogs, Rabbits |
| Renal Effects | Can lead to crystalluria and an increased risk of renal stone formation.[3] | Lower propensity for renal concentration and stone formation.[3] | Systemic renal effects are not a primary concern with topical administration. | Data not available in comparative studies. | General observation |
| Central Nervous System | Drowsiness, ataxia, and seizures have been reported.[4] | Data not available in comparative studies. | Systemic CNS effects are rare with topical use. | Data not available in comparative studies. | Dogs, Cats |
| Gastrointestinal | Vomiting and diarrhea can occur. | Data not available in comparative studies. | Systemic GI effects are not typically observed. | Data not available in comparative studies. | Dogs, Cats |
| Respiratory | Can impair respiratory muscle performance. | Does not appear to impair respiratory muscle performance in rabbits.[5] | No significant systemic respiratory effects noted. | Data not available in comparative studies. | Rabbits |
Experimental Protocols
The methodologies employed in studies evaluating the side effects of carbonic anhydrase inhibitors typically involve the following components:
Animal Models and Husbandry
-
Species: Commonly used species include dogs (e.g., Beagle), cats, and rabbits (e.g., New Zealand White). Rodent models such as rats (e.g., Wistar, Sprague-Dawley) and mice are also utilized for toxicological screenings.[6][7]
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow and water are provided ad libitum.
Drug Administration
-
Routes: For systemic side effect evaluation, oral (gavage or in feed) and intravenous routes are common.[8][9] For drugs like dorzolamide, topical ocular administration is the standard route.
-
Dosage: Doses are typically determined based on therapeutic relevance and may include a range to establish a dose-response relationship for adverse effects. For example, this compound has been studied in dogs at doses ranging from 5 mg/kg to over 600 mg/kg in overdose cases.[2][8]
-
Duration: Studies can be acute (single dose) or chronic (repeated dosing over days or weeks) to assess both immediate and long-term toxicity.[1][10]
Monitoring and Data Collection
-
Clinical Observations: Regular monitoring for clinical signs of toxicity, including changes in behavior, appetite, and excretory functions.
-
Blood Chemistry: Serial blood samples are collected to analyze key parameters such as:
-
Urinalysis: Urine samples are analyzed for pH, specific gravity, and the presence of crystals.
-
Hematology: Complete blood counts are performed to monitor for any hematological abnormalities.
-
Organ Function Tests: Serum creatinine and BUN for renal function, and liver enzymes (ALT, AST) for hepatic function.
-
Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any tissue-level abnormalities.
Visualizing Comparative Insights
To better understand the processes involved in assessing and comparing these compounds, the following diagrams illustrate a typical experimental workflow and the underlying mechanism of a key side effect.
Caption: A generalized workflow for a comparative toxicology study of carbonic anhydrase inhibitors in an animal model.
Caption: Mechanism of action leading to metabolic acidosis, a common side effect of systemic carbonic anhydrase inhibitors.
Conclusion
The available evidence from animal studies suggests that derivatives of this compound, particularly methazolamide and the topically administered dorzolamide, may offer a more favorable systemic side effect profile. Methazolamide appears to induce less metabolic acidosis and has a lower risk of renal complications. Dorzolamide, due to its localized application, largely avoids the systemic side effects associated with oral carbonic anhydrase inhibitors. For ethoxzolamide, there is a need for more comprehensive comparative studies to fully characterize its side effect profile in research animals. Researchers should carefully consider these differences when selecting a carbonic anhydrase inhibitor for their studies, weighing the desired therapeutic effect against the potential for adverse events that could confound experimental outcomes. Future head-to-head comparative studies in relevant animal models are warranted to provide more definitive quantitative data on the relative safety of these compounds.
References
- 1. Effect of this compound in blood acid-base and electrolyte values in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Diamox®, Dazamide®) for Dogs and Cats [petplace.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Which is most sensitive? Assessing responses of mice and rats in toxicity bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
A systematic review of the comparative literature on acetazolamide and topiramate
A Systematic Review of the Comparative Literature on Acetazolamide and Topiramate
This guide provides a systematic comparison of this compound and topiramate, focusing on their mechanisms of action, comparative efficacy in preclinical and clinical settings, and safety profiles. The content is intended for researchers, scientists, and drug development professionals, with an emphasis on quantitative data and experimental methodologies.
Mechanism of Action
Both this compound and topiramate are carbonic anhydrase inhibitors, a property central to their therapeutic effects, particularly in reducing cerebrospinal fluid (CSF) production and, consequently, intracranial pressure (ICP).[1][2] However, their mechanisms are not identical.
This compound primarily acts by inhibiting carbonic anhydrase, which decreases the formation of carbonic acid and subsequently reduces the availability of protons and bicarbonate ions. This action is thought to reduce CSF secretion at the choroid plexus.[3][4]
Topiramate is a structurally distinct, sulfamate-substituted monosaccharide that also inhibits carbonic anhydrase isozymes, though it is less potent than this compound in this regard.[4][5] Its therapeutic profile is broader, with several putative mechanisms contributing to its effects. These include the enhancement of GABA-evoked chloride currents, modulation of voltage-gated sodium and calcium channels, and antagonism of AMPA/kainate glutamate receptors.[1][5] Preclinical studies indicate that this compound and topiramate lower ICP through distinct molecular pathways.[6][7] Chronic topiramate administration has been shown to increase the gene expression of Slc12a2 and Slc4a10 and the protein expression of the sodium-dependent chloride/bicarbonate exchanger (NCBE), effects not observed with chronic this compound use.[6][7][8]
Comparative Efficacy
Preclinical Data on Intracranial Pressure (ICP) Reduction
Animal studies, primarily in rats, have been conducted to compare the direct effects of both drugs on ICP. A notable finding from multiple studies is that topiramate appears more effective than this compound at lowering ICP in this setting.[9][10][11] One study found that subcutaneous topiramate administration at clinical and high doses lowered ICP by 32% and 21%, respectively, while this compound showed no significant effect.[12] The same study reported that oral topiramate lowered ICP by 22%, compared to a 5% reduction with oral this compound.[10][12]
However, another study using telemetric ICP probes in freely moving rats found that chronic (10-day) administration of clinically equivalent doses of either this compound or topiramate lowered ICP by a similar margin of 25%.[6][7][8] This study also highlighted that a combination of the two drugs doubled the ICP reduction over a 24-hour period, suggesting distinct and potentially complementary actions.[6][7]
| Table 1: Comparative Efficacy in Preclinical Models (ICP Reduction) | |||||
| Study | Animal Model | Drug & Route | Dose | Outcome (% ICP Reduction) | Reference |
| Scotton et al. (2019) | Female Rats | Topiramate (Subcutaneous) | Clinical Dose | 32% (p=0.0009) | [10][11][12] |
| Topiramate (Subcutaneous) | High Dose | 21% (p=0.015) | [10][11][12] | ||
| This compound (Subcutaneous) | Clinical/High | No significant reduction | [10][11][12] | ||
| Topiramate (Oral) | - | 22% (p<0.05) | [12] | ||
| This compound (Oral) | - | 5% (not significant) | [12] | ||
| Philip et al. (2024) | Female Rats | Topiramate (Oral) | Chronic (10 days) | 25% | [6][7][8] |
| This compound (Oral) | Chronic (10 days) | 25% | [6][7][8] | ||
| Combination (Oral) | Acute | Doubled ICP reduction vs single agent | [6][7][8] |
Clinical Data in Idiopathic Intracranial Hypertension (IIH)
In the clinical setting, particularly for the treatment of Idiopathic Intracranial Hypertension (IIH), the comparative evidence is less definitive. IIH is a condition characterized by elevated ICP without a known cause, often affecting obese women of childbearing age.[9] this compound is traditionally considered the first-line treatment.[3][13]
An open-label randomized controlled trial directly comparing the two drugs in 40 patients with IIH found that both treatments led to a statistically significant improvement in visual fields over a 12-month period.[14] However, when the outcomes of the two treatment groups were compared directly, no statistically significant difference in efficacy was found.[13][14] A key secondary outcome was that patients in the topiramate group experienced prominent and statistically significant weight loss, a recognized therapeutic goal in IIH.[3][14] A 2025 systematic review and meta-analysis concluded that both this compound and topiramate are effective therapies for IIH, improving visual metrics and reducing CSF pressure.[13][15] It also noted the advantage of weight reduction with topiramate and suggested that a combination of both drugs may yield better results.[13][15]
| Table 2: Comparative Efficacy in Idiopathic Intracranial Hypertension (IIH) | ||||||
| Study | Study Design | Patient Population | Interventions (Daily Dose) | Follow-up | Key Efficacy Outcomes | Between-Group Comparison |
| Celebisoy et al. (2007) | Open-label RCT | 40 patients with IIH | This compound (1000-1500mg) vs. Topiramate (100-150mg) | 12 months | Significant improvement in visual fields for both groups | No statistically significant difference |
| Al-Haddad et al. (2025) | Systematic Review & Meta-Analysis | Patients with IIH | This compound and/or Topiramate | - | Both drugs are effective in improving visual metrics and decreasing CSF pressure | Both are effective; Topiramate aids in weight reduction |
Comparative Safety and Tolerability
The side effect profiles of this compound and topiramate show considerable overlap, which is expected given their shared mechanism of carbonic anhydrase inhibition. Paresthesia (a tingling sensation) is a common adverse effect of both medications.[3][16] However, the frequency and nature of other side effects differ. Topiramate is more frequently associated with cognitive side effects, such as memory loss and concentration difficulties ("brain fog"), as well as significant weight loss.[3][16] this compound is more commonly linked to fatigue and nausea.[3][16]
| Table 3: Comparative Adverse Effect Profile | |||
| Adverse Effect | This compound Frequency (%) | Topiramate Frequency (%) | Reference |
| Tingling / Paresthesia | 40.6% | 15.5% | [3][16] |
| Fatigue / Tiredness | 12.5% | - | [3][16] |
| Nausea | 12.5% | - | [16] |
| Headaches | 12.5% | - | [16] |
| Loss of Appetite | 10.4% | 7.9% | [16] |
| Dizziness | 10.9% | 6.4% | [16] |
| Memory Loss | - | 12.7% | [16] |
| Weight Loss | - | 11.5% | [3][16] |
| Brain Fog / Concentration Difficulties | - | 10.1% | [3][16] |
Experimental Protocols
Preclinical ICP Measurement Workflow
The preclinical studies evaluating ICP often follow a standardized workflow to ensure reproducibility and accuracy. The methodology used by Scotton et al. provides a representative example of an acute drug administration study in an animal model.
This protocol involves the cannulation of the cisterna magna in anesthetized rats for direct and continuous ICP measurement.[11] Following a baseline stabilization period, the test drug (this compound or topiramate) or a vehicle control is administered, and ICP is monitored for a defined period.[11] The data is then analyzed, often by calculating the area under the curve relative to baseline, to determine the drug's effect.[11]
Clinical Trial Workflow for IIH
The open-label study by Celebisoy et al. provides a clear framework for comparing the two drugs in a clinical population with IIH.
In this study, 40 patients diagnosed with IIH were prospectively and randomly assigned to receive either this compound or topiramate.[14] The primary outcome was the improvement in visual fields, which was assessed at baseline and at 3, 6, and 12-month follow-up intervals.[14] The comparison of these visual field grades between the two groups formed the basis of the efficacy analysis.[14]
Summary and Conclusion
A systematic review of the comparative literature reveals that both this compound and topiramate are effective carbonic anhydrase inhibitors used for similar therapeutic indications, most notably Idiopathic Intracranial Hypertension.
-
Mechanism: While both inhibit carbonic anhydrase, they lower intracranial pressure through distinct molecular mechanisms.[6][7] Topiramate possesses additional neuromodulatory actions that contribute to its therapeutic profile.[1]
-
Efficacy: In preclinical rat models, topiramate demonstrates a more potent and consistent ability to lower ICP compared to this compound in acute settings.[9][10][12] However, in the primary clinical trial comparing the two for IIH, no significant difference in efficacy for improving visual fields was found.[14]
-
Safety: Their side effect profiles are comparable, with paresthesia being common to both. Topiramate's notable side effects include potential cognitive impairment and weight loss, the latter of which can be a therapeutic advantage in the predominantly obese IIH population.[3][13]
-
Future Directions: The distinct mechanisms of action and preclinical data showing an enhanced effect in combination suggest that co-administration could be a valuable strategy for treating severe or refractory cases of elevated ICP.[6][7][8] Further large-scale, double-blind randomized controlled trials are needed to definitively establish the comparative efficacy and optimal positioning of these drugs in clinical practice.
References
- 1. A comparison of topiramate and this compound on seizure duration and paired-pulse inhibition in the dentate gyrus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Treatment of idiopathic intracrani ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Effectiveness of Topiramate Versus this compound in the Management of Idiopathic Intracranial Hypertension: ASystematic Review and Meta-Analysis | MDPI [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. This compound and topiramate lower intracranial pressure through differential mechanisms: The effect of acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topiramate more effective in lowering intracranial pressure than this compound, finds study [speciality.medicaldialogues.in]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. scispace.com [scispace.com]
- 12. Topiramate is more effective than this compound at lowering intracranial pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Topiramate Versus this compound in the Management of Idiopathic Intracranial Hypertension: ASystematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of idiopathic intracranial hypertension: topiramate vs this compound, an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
Validating Acetazolamide as a Positive Control in Carbonic Anhydrase Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of acetazolamide's use as a positive control in carbonic anhydrase (CA) inhibition assays. Through a detailed comparison with other common CA inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in the field of drug discovery and enzyme kinetics.
Introduction to Carbonic Anhydrases and the Role of this compound
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 15 CA isoforms have been identified, with 12 being catalytically active. These isoforms are involved in a multitude of physiological and pathological processes, including pH regulation, respiration, bone resorption, and tumorigenesis, making them significant drug targets.[1][3]
This compound, a sulfonamide derivative, is a potent inhibitor of several CA isoforms and has been a cornerstone in both clinical applications and basic research for decades.[2][4] Its well-characterized inhibitory profile against various CAs makes it an ideal candidate for a positive control in screening and characterizing new CA inhibitors.
Comparative Inhibitory Potency of this compound
The efficacy of a positive control is benchmarked by its known and reproducible inhibitory activity. The following tables summarize the inhibition constants (Kᵢ) of this compound and other common CA inhibitors against a panel of human carbonic anhydrase (hCA) isoforms. This data, compiled from various studies, highlights the broad-spectrum inhibitory action of this compound.
Table 1: Inhibition Constants (Kᵢ) of this compound Against Human Carbonic Anhydrase Isoforms
| hCA Isoform | This compound Kᵢ (nM) |
| hCA I | 250 |
| hCA II | 12[2] |
| hCA III | 30,000 |
| hCA IV | 74[2] |
| hCA VA | 410 |
| hCA VB | 53 |
| hCA VI | 8,100 |
| hCA VII | 2.5 |
| hCA IX | 25 |
| hCA XII | 5.7 |
| hCA XIII | 16 |
| hCA XIV | 41 |
Table 2: Comparative Inhibition Constants (Kᵢ, in nM) of Common Carbonic Anhydrase Inhibitors
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |
| This compound | 250 | 12[2] | 25 | 5.7 |
| Methazolamide | 50 | 14 | 25 | 4.5 |
| Ethoxzolamide | 28 | 7.5 | 4.5 | 0.8 |
| Dorzolamide | 3,000 | 3.5 | 2.4 | 43 |
| Brinzolamide | 3,800 | 3.1 | 4.1 | 51 |
Note: Kᵢ values can vary slightly between different studies and assay conditions.
The data clearly demonstrates that this compound is a potent inhibitor of several physiologically relevant isoforms, particularly hCA II, VII, IX, XII, and XIII, with Kᵢ values in the low nanomolar range. While other inhibitors may show greater potency or selectivity for specific isoforms, this compound's well-documented, broad-spectrum activity across numerous isoforms validates its use as a reliable positive control.
Signaling Pathway of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide.
Caption: Inhibition of the carbonic anhydrase catalytic cycle by this compound.
Experimental Protocols for Carbonic Anhydrase Inhibition Assays
The validation of any positive control is intrinsically linked to the reliability and reproducibility of the experimental assay. Below are detailed protocols for two common methods used to measure carbonic anhydrase activity and inhibition.
This assay measures the hydratase activity of CA by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Purified carbonic anhydrase
-
This compound (or other inhibitors) dissolved in DMSO
-
Tris buffer (20 mM, pH 8.3)
-
Phenol red (pH indicator)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at 0°C for at least 30 minutes)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Equilibrate the reaction buffer and enzyme solution to 0°C.
-
In a cuvette, mix the reaction buffer, enzyme solution, and the inhibitor at various concentrations.
-
Initiate the reaction by adding CO₂-saturated water.
-
Monitor the decrease in absorbance at 557 nm, which corresponds to the color change of phenol red as the pH drops.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate is measured by substituting the enzyme solution with a blank buffer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
This method utilizes the esterase activity of some CA isoforms, where the enzyme hydrolyzes p-NPA to p-nitrophenol, a yellow-colored product.
Materials:
-
Purified carbonic anhydrase
-
This compound (or other inhibitors) dissolved in DMSO
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
Spectrophotometer
Procedure:
-
In a cuvette, mix the buffer, enzyme solution, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenol.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate is measured in the absence of the enzyme.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Experimental Workflow for a Carbonic Anhydrase Inhibition Assay
The following diagram illustrates a typical workflow for conducting a CA inhibition assay to validate a positive control or screen for new inhibitors.
Caption: A generalized workflow for carbonic anhydrase inhibition assays.
Stability and Reproducibility of this compound as a Positive Control
The reliability of a positive control hinges on its stability and the reproducibility of its inhibitory effect.
-
Stability: this compound is a crystalline solid that is stable when stored at -20°C.[5] Stock solutions are typically prepared in organic solvents like DMSO, where it is soluble up to approximately 15 mg/mL.[5] While aqueous solutions are less stable and not recommended for storage for more than a day, extemporaneously prepared oral suspensions have shown stability for at least 90 days under refrigerated and room temperature conditions.[5][6][7] For assay purposes, fresh dilutions from a DMSO stock are recommended to ensure consistent concentrations.
-
Reproducibility: The inhibitory activity of this compound against various CA isoforms has been consistently reported across numerous studies, as evidenced by the comparable Kᵢ and IC₅₀ values in the literature. An enzymatic assay for determining this compound concentration in human serum reported a precision with a coefficient of variation of 10.5%, indicating good reproducibility.[8] When used as a standard in CA inhibition assays, the consistent results obtained for this compound provide a reliable benchmark for evaluating the potency of novel inhibitors.
Conclusion
This compound's well-established, broad-spectrum inhibitory activity against a wide range of human carbonic anhydrase isoforms, coupled with its commercial availability and extensive characterization in the scientific literature, strongly validates its use as a positive control in CA inhibition assays. Its consistent performance across different assay formats provides a reliable standard for researchers to compare and validate their findings when screening for and characterizing new carbonic anhydrase inhibitors. The detailed protocols and comparative data presented in this guide offer a robust framework for the effective implementation of this compound as a positive control in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution structure of human carbonic anhydrase II complexed with this compound reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Stability of Extemporaneously Prepared this compound Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in human serum by enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Acetazolamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Acetazolamide, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves.[1] For tasks with a risk of splashing or when handling hazardous drugs, wearing two pairs of chemotherapy gloves is recommended.[2][3] | To prevent skin contact and absorption. Double-gloving provides an additional barrier of protection. |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] If there is a risk of splashing, a face shield should be worn in addition to goggles.[3] | To protect the eyes from dust particles and splashes of solutions containing this compound, which can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[6] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] However, a NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[2] | To prevent inhalation of this compound dust, which may be harmful and cause irritation to the mucous membranes and upper respiratory tract.[4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle in a well-ventilated area. Use local and general ventilation to minimize dust exposure.[5][7]
-
Avoid Dust Formation: Take measures to avoid the formation of dust.[1][5][7][8]
-
Personal Hygiene: Wash hands thoroughly after handling.[4][5][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][8]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[1]
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1]
Spill and Disposal Plan
In the event of a spill or the need for disposal, the following procedures should be followed.
Spill Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.[9]
-
Ventilate: Ensure adequate ventilation of the affected area.[5][7]
-
Containment: Prevent the product from entering drains.[8]
-
Cleanup:
-
PPE: Wear appropriate personal protective equipment during cleanup.[9]
Disposal:
-
Regulations: Dispose of waste in accordance with all applicable Federal, State, and local laws.[9]
-
Household Trash Disposal (for small quantities):
-
Do not flush down the toilet unless specifically instructed.[10][11]
-
Mix the this compound with an undesirable substance such as used coffee grounds or kitty litter.[10][11][12] This makes the drug less appealing to children and pets.[10]
-
Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[10][11]
-
Dispose of the sealed container in the household trash.[10]
-
-
Take-Back Programs: The best way to dispose of unused medicines is through a drug take-back program.[12][13]
Visualizing Safety Protocols
To further clarify the procedural flow and logical relationships in handling this compound safely, the following diagrams are provided.
Caption: Workflow for handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. uccaribe.edu [uccaribe.edu]
- 5. carlroth.com [carlroth.com]
- 6. osha.gov [osha.gov]
- 7. carlroth.com [carlroth.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. vionausa.com [vionausa.com]
- 10. fda.gov [fda.gov]
- 11. epa.gov [epa.gov]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
